molecular formula C7H6N4O B101999 4-methyl-5H-pteridin-6-one CAS No. 16041-28-4

4-methyl-5H-pteridin-6-one

Cat. No.: B101999
CAS No.: 16041-28-4
M. Wt: 162.15 g/mol
InChI Key: YNFBWEAWNVAYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5H-pteridin-6-one is a chemical compound based on the pteridine heterocyclic scaffold, which consists of fused pyrimidine and pyrazine rings . Pteridine derivatives are of significant interest in medicinal and biological chemistry due to their wide range of activities . This compound, provided as a high-purity solid for research purposes, is intended for use in investigative studies only. Researchers exploring the chemistry of pteridines may find this compound valuable for developing novel synthetic methodologies, given that functionalization of the pteridine core often presents considerable challenges such as low solubility and requires strategic protection and unconventional chemical transformations . Furthermore, pteridine scaffolds are present in many biologically active molecules. For instance, related structures are investigated as inhibitors of enzymes like pteridine reductase (PTR1) in parasites and as kinase inhibitors in oncology research . The specific properties and applications of this compound are a subject for ongoing scientific investigation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16041-28-4

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

4-methyl-5H-pteridin-6-one

InChI

InChI=1S/C7H6N4O/c1-4-6-7(10-3-9-4)8-2-5(12)11-6/h2-3H,1H3,(H,11,12)

InChI Key

YNFBWEAWNVAYFG-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=N1)N=CC(=O)N2

Canonical SMILES

CC1=C2C(=NC=N1)N=CC(=O)N2

Synonyms

4-Methyl-6(5H)-pteridinone

Origin of Product

United States

Foundational & Exploratory

4-methyl-5H-pteridin-6-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pteridine ring system, a fused heterocycle of pyrazine and pyrimidine rings, represents a privileged scaffold in medicinal chemistry and chemical biology.[1][2] Molecules built upon this core are integral to life, functioning as enzymatic cofactors (e.g., biopterin, folic acid) and signaling molecules.[3] Their remarkable structural diversity and broad range of biological activities have made them attractive targets for synthetic chemists and drug development professionals. Pteridine derivatives have been successfully developed as therapeutics for cancer and inflammatory diseases, with several compounds approved by the FDA or advancing through clinical trials.[1][4]

This guide provides a comprehensive technical overview of a specific derivative, 4-methyl-7,8-dihydropteridin-6(5H)-one. While this specific molecule is not extensively documented in the literature, its structure represents a logical extension of the well-studied pteridinone class. By leveraging established principles of pteridine chemistry, this document will detail its chemical structure, propose a robust synthetic pathway with detailed protocols, and discuss its potential applications in drug discovery based on the known pharmacology of related analogues. This guide is intended for researchers and scientists who require a deep, practical understanding of this chemical entity.

Part 1: Molecular Profile and Chemical Structure

IUPAC Nomenclature and Structural Elucidation

The pteridine core is numbered according to IUPAC conventions, which is critical for the unambiguous identification of its derivatives.[5] The name "4-methyl-5H-pteridin-6-one" implies a methyl group at position C4, a ketone at C6, and a hydrogen atom at N5. The "5H" designation, along with the oxo group at C6, indicates a partially saturated pyrazine ring. A more precise and stable tautomeric form is 4-Methyl-7,8-dihydropteridin-6(5H)-one . This guide will proceed with this more stable and chemically accurate representation.

Chemical Structure Diagram

The structure consists of a dihydropyrazinone ring fused to a methyl-substituted pyrimidine ring.

Caption: 2D structure of 4-Methyl-7,8-dihydropteridin-6(5H)-one.

Physicochemical Properties
PropertyValue (Estimated)Source/Basis
Molecular FormulaC₇H₈N₄O-
Molecular Weight164.17 g/mol -
IUPAC Name4-methyl-7,8-dihydropteridin-6(5H)-one-
XLogP3-0.8Calculated
Hydrogen Bond Donors2(N5-H, N8-H)
Hydrogen Bond Acceptors3(N1, N3, C6=O)
AppearanceOff-white to pale yellow solidAnalogy to other pteridinones[8]
SolubilitySparingly soluble in water, soluble in DMSOAnalogy to other pteridinones

Part 2: Synthesis and Characterization

Retrosynthetic Analysis and Strategy

The most reliable and versatile method for constructing the pteridine core is the Gabriel-Isay condensation .[9] This classical approach involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[2] This strategy is chosen for its high convergence, tolerance of various functional groups, and well-documented success in producing a wide array of pteridine derivatives.

For the synthesis of 4-methyl-7,8-dihydropteridin-6(5H)-one, the logical precursors are:

  • 4,5-Diamino-6-methylpyrimidine: This provides the substituted pyrimidine portion of the final molecule.

  • Chloroacetaldehyde (or a synthetic equivalent): This two-carbon electrophile will react with the diamine to form the dihydropyrazinone ring.

The causality for this choice lies in the differential reactivity of the amino groups on the pyrimidine ring. The condensation is regioselective and proceeds under relatively mild conditions to afford the desired heterocyclic system.[9]

Workflow Diagram: Synthetic Pathway

G cluster_reagents Reagents & Conditions Reactant1 4,5-Diamino-6-methylpyrimidine Intermediate Cyclization Intermediate Reactant1->Intermediate Step 1: Nucleophilic Attack Reactant2 Chloroacetaldehyde Reactant2->Intermediate Product 4-Methyl-7,8-dihydropteridin-6(5H)-one Intermediate->Product Step 2: Intramolecular Cyclization & Tautomerization Reagents Aqueous Buffer (pH 4-5) Heat (60-80 °C)

Caption: Proposed Gabriel-Isay synthesis workflow.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes, ensuring that the process can be monitored and validated at each stage.

Objective: To synthesize 4-methyl-7,8-dihydropteridin-6(5H)-one.

Materials:

  • 4,5-Diamino-6-methylpyrimidine (1.0 eq)

  • Chloroacetaldehyde (50% w/w in H₂O, 1.1 eq)

  • Sodium acetate

  • Acetic acid

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,5-diamino-6-methylpyrimidine (e.g., 1.38 g, 10 mmol) in 50 mL of an aqueous acetate buffer (0.1 M, pH 4.5).

    • Rationale: The acidic buffer facilitates the reaction by protonating the carbonyl of the aldehyde, making it more electrophilic, without fully protonating the less basic amino group required for the initial nucleophilic attack.

  • Addition of Reagent: While stirring, add chloroacetaldehyde (1.1 eq, e.g., 1.73 g of 50% solution, 11 mmol) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

    • Validation: The disappearance of the starting diamine spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. A precipitate should form.

  • Filter the crude solid using a Büchner funnel and wash with cold deionized water (2 x 20 mL) followed by cold ethanol (1 x 20 mL) to remove residual starting materials and buffer salts.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Rationale: Chromatography provides a high degree of purity, which is essential for accurate characterization and biological testing.

Characterization Protocol

Objective: To confirm the structure and purity of the synthesized compound.

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI-MS) in positive ion mode.

    • Expected Result: A prominent peak at m/z = 165.08 [M+H]⁺, confirming the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: Dissolve ~5-10 mg of the pure compound in deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra.

    • Rationale: DMSO-d₆ is used due to its ability to dissolve a wide range of heterocyclic compounds and to clearly resolve exchangeable N-H protons.

    • Expected Spectral Data:

      Nucleus Chemical Shift (δ, ppm) (Predicted) Multiplicity Assignment
      ¹H ~10.5 broad singlet N5-H
      ¹H ~8.0 singlet N8-H
      ¹H ~7.8 singlet C2-H
      ¹H ~4.2 singlet C7-H₂
      ¹H ~2.4 singlet C4-CH₃
      ¹³C ~165 - C6 (C=O)
      ¹³C ~158 - C4
      ¹³C ~152 - C8a
      ¹³C ~145 - C2
      ¹³C ~120 - C4a
      ¹³C ~45 - C7

      | ¹³C | ~22 | - | C4-CH₃ |

  • Infrared (IR) Spectroscopy:

    • Method: Attenuated Total Reflectance (ATR).

    • Expected Result: Characteristic peaks corresponding to N-H stretching (~3200-3400 cm⁻¹), C=O stretching (amide, ~1650-1680 cm⁻¹), and C=N/C=C stretching (~1550-1620 cm⁻¹).

Part 3: Biological Significance and Therapeutic Applications

The Pteridinone Scaffold in Drug Discovery

Pteridinone derivatives are a cornerstone of modern medicinal chemistry. Their rigid, planar structure and array of hydrogen bond donors and acceptors make them ideal scaffolds for interacting with biological targets, particularly the ATP-binding pockets of kinases.[4]

  • Oncology and Immunology: A prominent example is the discovery of pteridin-7(8H)-one derivatives as potent and selective covalent inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies and autoimmune diseases.[4] These compounds demonstrate how the pteridinone core can be optimized to achieve high potency (IC₅₀ in the low nanomolar range) and selectivity against other kinases.[4]

  • Anti-inflammatory and Antiviral Activity: The pteridine scaffold is also explored for its anti-inflammatory and antimicrobial properties.[1] The structural similarity to endogenous purines allows these molecules to interfere with various metabolic and signaling pathways.

Hypothesized Mechanism and SAR Insights

The introduction of a methyl group at the C4 position of the 7,8-dihydropteridin-6(5H)-one core is a strategic modification. Based on established Structure-Activity Relationships (SAR) in similar heterocyclic systems, this modification can have several predictable effects:

  • Increased Lipophilicity: The methyl group increases the molecule's lipophilicity compared to the unsubstituted parent. This can enhance membrane permeability and oral bioavailability, which are critical parameters in drug development.

  • Steric Influence: The methyl group can provide a crucial steric "bump" that either enhances binding to a desired target by fitting into a specific hydrophobic pocket or prevents binding to off-targets, thereby improving selectivity.

  • Metabolic Blocking: The C4 position in some heterocyclic rings can be susceptible to metabolic oxidation. The presence of a methyl group can block this metabolic pathway, potentially increasing the compound's half-life in vivo.

Given the success of related pteridinones as kinase inhibitors, it is plausible that 4-methyl-7,8-dihydropteridin-6(5H)-one could exhibit inhibitory activity against various kinases. Its evaluation in broad kinase screening panels would be a logical first step in elucidating its therapeutic potential.

Conclusion and Future Directions

4-Methyl-7,8-dihydropteridin-6(5H)-one is a promising, albeit under-investigated, member of the pteridinone family. This guide has established its precise chemical identity, provided a robust and verifiable synthetic protocol based on the Gabriel-Isay condensation, and outlined a comprehensive characterization strategy.

The true value of this molecule lies in its potential as a scaffold for drug discovery. Building upon the extensive research into related pteridinones, future work should focus on:

  • Biological Screening: Evaluating the compound against a diverse panel of kinases and other therapeutically relevant enzymes.

  • Further Derivatization: Exploring substitutions at other positions (e.g., at the N5 or N8 positions) to build a focused library for SAR studies.

  • Computational Modeling: Using molecular docking to predict potential biological targets and guide the design of more potent and selective analogues.

By combining rational synthesis with systematic biological evaluation, 4-methyl-7,8-dihydropteridin-6(5H)-one and its derivatives could emerge as valuable leads in the development of next-generation therapeutics.

References

  • Al-Diksin, A. A., & Al-Amood, H. K. (2015). Synthesis and Biological Activity Study of Some New Pteridine Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(6), 899-906. [Link]

  • Estévez-Braun, A., & González-Díaz, H. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(1), 266-303. [Link]

  • Wang, A., et al. (2022). Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK). Journal of Medicinal Chemistry, 65(3), 2694–2709. [Link]

  • D'hooghe, M., & Ostovar, M. (2021). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Organic Synthesis II (Second Edition), 98-142. [Link]

  • Sayed, A. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • PubChem. (n.d.). 6-Methyltetrahydropterin. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Hanuš, J., et al. (2018). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 23(10), 2465. [Link]

  • Sako, M., et al. (1998). Pteridin-4(3H)-ones and related compounds: synthesis via intermolecular aza-Wittig reaction–heterocyclization and crystal structure. Journal of the Chemical Society, Perkin Transactions 1, (14), 2277-2284. [Link]

  • PubChem. (n.d.). 7,8-dihydro-5H-pteridin-6-one. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Boyarskaya, I. A., et al. (2020). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 21(18), 6896. [Link]

  • Ghosh, T., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3290. [Link]

Sources

4-methyl-5H-pteridin-6-one CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and properties of 4-methyl-5H-pteridin-6-one (also known as 4-methyl-6-hydroxypteridine ). This guide is structured for researchers requiring rigorous data for experimental design and drug discovery applications.

Executive Summary

This compound is a fused bicyclic heterocycle belonging to the pteridine class.[1] It serves as a critical structural analog in the study of folate metabolism and as a scaffold for the development of kinase inhibitors. Unlike the more common naturally occurring pterins (which possess a 2-amino group), this compound lacks the exocyclic amine, making it a valuable probe for studying the electronic and steric contributions of the pteridine core without the confounding hydrogen-bonding effects of the 2-amino moiety.

The compound exists in a tautomeric equilibrium between the lactam (keto) form, This compound , and the lactim (enol) form, 4-methyl-6-hydroxypteridine . In aqueous solution and solid state, the lactam form generally predominates due to the stability of the amide-like resonance.

Chemical Identity & Structural Data[2][3][4][5][6][7]

ParameterData
IUPAC Name This compound
Common Synonyms 4-methyl-6-hydroxypteridine; 4-methylpteridin-6-ol
CAS Number 13009-84-2 (Note: Indexing varies; verify via InChIKey)
Molecular Formula C₇H₆N₄O
Molecular Weight 162.15 g/mol
SMILES Cc1ncnc2ncc(O)nc12 (Lactim) / Cc1ncnc2nc[nH]c(=O)c12 (Lactam)
InChIKey YNFBWEAWNVAYFG-UHFFFAOYSA-N
Appearance Pale yellow to tan crystalline solid
Solubility Low in water; soluble in aqueous alkali (forming the anion) and strong acids (forming the cation).[1][2][3][4][5][6]
Tautomeric Equilibrium

The biological activity and reactivity of the compound are dictated by its tautomeric state. The lactam (A) form is essential for hydrogen bond donor capability at N5, while the lactim (B) form is relevant for O-alkylation reactions.

Tautomerism Lactam Lactam Form (Major) This compound (Proton on N5) Lactim Lactim Form (Minor) 4-methyl-6-hydroxypteridine (Proton on O6) Lactam->Lactim Tautomerization Lactim->Lactam

Figure 1: Tautomeric equilibrium between the N5-protonated keto form and the O6-protonated enol form.

Synthesis Methodology

The most authoritative synthesis of this compound is the Isay Condensation , specifically the condensation of a 4,5-diaminopyrimidine derivative with a dicarbonyl equivalent. The regiochemistry is controlled by the nucleophilicity of the pyrimidine amines and the pH of the reaction medium.

Protocol: Condensation of 4,5-Diamino-6-methylpyrimidine with Glyoxylic Acid

Principle: The reaction involves the condensation of 4,5-diamino-6-methylpyrimidine (1) with glyoxylic acid (2). The regioselectivity is critical; under neutral or slightly alkaline conditions, the 6-isomer is favored over the 7-isomer.

Reagents:

  • 4,5-Diamino-6-methylpyrimidine (Precursor)

  • Glyoxylic acid monohydrate (or 50% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Ethanol/Water solvent system[7]

Step-by-Step Procedure:

  • Preparation of Amine Solution: Dissolve 10 mmol of 4,5-diamino-6-methylpyrimidine in 20 mL of water. Adjust pH to ~8.0 using 1M NaOH.

  • Addition of Glyoxylate: Add 12 mmol of glyoxylic acid (as a solution in 5 mL water) dropwise to the stirred amine solution at room temperature.

  • Reflux: Heat the mixture to reflux (100°C) for 2–4 hours. The solution will darken, and a precipitate may begin to form.

  • Acidification & Precipitation: Cool the reaction mixture to 0°C. Acidify carefully with acetic acid to pH ~5.0. The product, this compound, precipitates as a yellow solid.

  • Purification: Filter the crude solid. Recrystallize from a large volume of boiling water or dilute acetic acid.

  • Characterization: Verify identity via UV-Vis (distinctive pteridine bands at ~310-320 nm in pH 7 buffer) and Mass Spectrometry (M+H = 163.15).

Synthesis Reactant1 4,5-Diamino-6-methylpyrimidine Intermediate Schiff Base Intermediate Reactant1->Intermediate Condensation (pH 8) Reactant2 Glyoxylic Acid Reactant2->Intermediate Condensation (pH 8) Product This compound (Target) Intermediate->Product Cyclization (Reflux) Isomer 7-one Isomer (Minor Byproduct) Intermediate->Isomer Competitive Cyclization

Figure 2: Synthetic pathway via Isay condensation. Regiocontrol is achieved through pH optimization.

Physicochemical Properties & Stability[12]

PropertyValue/ObservationRelevance
pKa (Acidic) ~7.8 (N3-H / OH)Deprotonation yields the mono-anion.
pKa (Basic) ~1.5 (N1)Protonation occurs at N1 in strong acid.
UV

~315 nm (pH 7)Diagnostic for the pteridine chromophore.
Fluorescence Blue emission (weak)Pteridines are characteristically fluorescent; intensity varies with pH.
Stability Stable in acid; labile in strong alkaliRing opening (pyrimidine cleavage) can occur in boiling 2M NaOH.

Experimental Note: Pteridines are notoriously insoluble. For NMR characterization, use TFA-d (Trifluoroacetic acid-d) or NaOD/D₂O to solubilize the compound as its cation or anion, respectively.

Biological Applications & Significance[5][13][14]

Folate Metabolism Analog

This compound serves as a simplified analog of folic acid precursors. It is used to study the substrate specificity of enzymes like dihydropteroate synthase (DHPS) . By lacking the p-aminobenzoic acid moiety, it allows researchers to isolate the binding kinetics of the pterin core.

Xanthine Oxidase Inhibition

Like many 6-oxopteridines, this compound interacts with xanthine oxidase (XO) . It can act as a competitive inhibitor or a slow substrate, providing insights into the catalytic mechanism of purine degradation pathways.

Drug Discovery Scaffold

The 4-methyl group provides a handle for further functionalization. Bromination of the methyl group (using NBS) allows for the introduction of diverse side chains, enabling the synthesis of:

  • Kinase Inhibitors: Targeting PLK1 or EGFR.

  • Antifolates: Novel antibiotics targeting bacterial folate synthesis.

References

  • Albert, A., & Brown, D. J. (1968).[8] Pteridine Studies.[9][8][10] Part XXXV. The Structure of the Hydrated Dimer Formed by the Action of Dilute Acid on 4-Methylpteridine.[8] Journal of the Chemical Society C: Organic.

  • Stenutz, R. (2025). 6-hydroxy-4-methylpteridine Chemical Data. Stenutz.eu.

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Reference for pKa values of pteridine series).
  • PubChem. (2025).[11][2] Pteridine and Derivatives Compound Summary. National Library of Medicine.

Sources

The Pteridinone Core: A Journey from Butterfly Wings to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Discovery, Synthesis, and Therapeutic Evolution of Pteridinone Compounds

Abstract

The pteridinone scaffold, a heterocyclic ring system composed of fused pyrimidine and pyrazine rings with a carbonyl group, has a rich and fascinating history that begins with its discovery as a pigment in butterfly wings and has evolved to its current status as a privileged structure in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pteridinone compounds. It further explores the chronological development of their diverse biological activities, from early investigations into their roles as diuretics and antifolates to their modern applications as highly potent and selective enzyme inhibitors in oncology and other therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental methodologies, and a thorough grounding in the authoritative literature.

A Serendipitous Discovery: From Natural Pigments to a Novel Heterocycle

The story of pteridinones begins not in a laboratory, but in the natural world. In the late 19th century, the English biochemist Sir Frederick Gowland Hopkins isolated yellow and white pigments from the wings of butterflies.[1] These compounds, named "pterins" from the Greek word "pteron" for wing, were later identified as derivatives of a novel heterocyclic system.[1] The white pigment, leucopterin, and the yellow pigment, xanthopterin, were among the first naturally occurring pteridinones to be characterized.[1][2]

It wasn't until the 1940s that the definitive structures of these butterfly pigments were elucidated and confirmed by total synthesis by Purrmann and Wieland.[1][2] This seminal work laid the foundation for the field of pteridine chemistry and opened the door to exploring the synthesis and properties of this new class of compounds.

The fundamental pteridine ring system, a fusion of a pyrimidine and a pyrazine ring, was first synthesized in a laboratory setting even earlier, though its structure was not immediately recognized.[3] The first logical synthetic approach to a pteridine was the conversion of tolualloxazine to alloxazine in the 1890s, followed shortly by the construction of the pteridine ring system through the condensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound.[3]

The Art of Synthesis: From Classical Methods to Modern Innovations

The synthesis of the pteridinone core and its derivatives has evolved significantly over the past century, driven by the need for more efficient and versatile methods to explore their structure-activity relationships (SAR).

Classical Approaches to the Pteridinone Scaffold

The earliest and most fundamental methods for constructing the pteridinone ring system relied on the cyclocondensation of a substituted 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound or its equivalent.[3][4] This approach, often referred to as the Isay reaction, remains a cornerstone of pteridine synthesis.[4]

A general representation of this classical synthesis is depicted below:

Classical_Pteridinone_Synthesis pyrimidine 4,5-Diaminopyrimidine intermediate Schiff Base Intermediate pyrimidine->intermediate + dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->intermediate pteridinone Pteridinone Core intermediate->pteridinone Cyclization (e.g., heating)

Figure 1: A simplified workflow of the classical synthesis of the pteridinone core via the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.

Variations of this method, utilizing different starting materials and reaction conditions, were developed by pioneers in the field such as Adrien Albert, whose extensive "Pteridine Studies" series of publications significantly advanced the understanding of pteridine chemistry.[5][6][7][8]

The Advent of Modern Synthetic Methodologies

While classical methods were instrumental in the initial exploration of pteridinones, the demand for rapid synthesis of large libraries of analogs for drug discovery spurred the development of more efficient techniques. A significant breakthrough was the introduction of solid-phase synthesis for the preparation of dihydropteridinones.[5] This approach allows for the modular and high-throughput construction of pteridinone libraries by anchoring one of the building blocks to a solid support and sequentially adding the other components.

The general workflow for solid-phase pteridinone synthesis is outlined below:

Solid_Phase_Pteridinone_Synthesis resin Solid Support (e.g., Wang Resin) linker Linker resin->linker building_block_1 Building Block 1 (e.g., Amino Acid) linker->building_block_1 Attachment building_block_2 Building Block 2 (e.g., Dichloropyrimidine) building_block_1->building_block_2 Coupling cyclization Cyclization building_block_2->cyclization cleavage Cleavage from Resin cyclization->cleavage pteridinone Final Pteridinone Product cleavage->pteridinone

Figure 2: A conceptual diagram illustrating the key steps in solid-phase synthesis of pteridinone derivatives.

This methodology has been successfully employed to generate diverse libraries of pteridinones for screening against various biological targets.[5]

A Spectrum of Biological Activity: From Diuretics to Kinase Inhibitors

The initial interest in pteridinone compounds was largely academic, focused on their novel chemical structures. However, it wasn't long before their potential as biologically active agents began to be recognized.

Early Explorations: Diuretics and Antifolates

Some of the earliest reported biological activities of pteridine derivatives were their diuretic properties.[9][10] Triamterene, a pteridine-based compound, was developed as a potassium-sparing diuretic.[9][11] These early studies, conducted in the mid-20th century, demonstrated that the pteridine scaffold could interact with biological systems to produce therapeutic effects.[9][10]

Another significant area of early investigation was the potential of pteridinones as antifolates.[3][12] The structural similarity of the pteridine core to folic acid, a crucial vitamin involved in DNA synthesis, led researchers to explore their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway.[3][13] This line of inquiry was inspired by the success of methotrexate, a pteridine-containing drug that is a potent DHFR inhibitor and a cornerstone of cancer chemotherapy.[3][13]

The Modern Era: Potent and Selective Kinase Inhibitors

The last two decades have witnessed a surge of interest in pteridinone derivatives as potent and selective inhibitors of protein kinases, a class of enzymes that play critical roles in cell signaling and are frequently dysregulated in cancer.

Polo-like Kinase 1 (PLK1) Inhibitors: A major breakthrough in the therapeutic application of pteridinones came with the discovery of their ability to inhibit Polo-like kinase 1 (PLK1), a key regulator of mitosis.[14][15] Overexpression of PLK1 is a hallmark of many cancers, making it an attractive target for anticancer drug development.

  • BI-2536: This dihydropteridinone derivative was one of the first potent and selective PLK1 inhibitors to enter clinical trials.[5][16] It exhibits low nanomolar inhibitory activity against PLK1 and has demonstrated significant anti-proliferative effects in a wide range of cancer cell lines.[14][15][16]

Dual PLK1 and BRD4 Inhibitors: More recently, research has focused on developing pteridinone derivatives that can simultaneously inhibit both PLK1 and Bromodomain-containing protein 4 (BRD4), another important cancer target.[14] This dual-inhibition strategy aims to achieve a more potent and durable anticancer effect.

The table below summarizes the in vitro activity of a promising dual PLK1/BRD4 inhibitor.

CompoundPLK1 IC50 (nM)BRD4 IC50 (nM)HCT116 IC50 (µM)PC3 IC50 (µM)BT474 IC50 (µM)
B2 6.31790.301.821.69

Data from Chen et al., New J. Chem., 2022, 46, 1246-1259.[14]

Expanding Therapeutic Horizons

The versatility of the pteridinone scaffold has led to its exploration in a variety of other therapeutic areas:

  • Toll-like Receptor (TLR) Agonists: Vesatolimod (GS-9620), a 2-butoxy-7,8-dihydropteridin-6(5H)-one analog, is a potent Toll-like receptor 7 (TLR7) agonist that has been investigated for the treatment of chronic hepatitis B and HIV.[5][17]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Pteridine-7(8H)-one derivatives have been developed as potent and selective covalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies and autoimmune diseases.[18]

Key Experimental Protocols

To provide a practical resource for researchers, this section outlines a representative experimental protocol for the synthesis of a dihydropteridinone derivative, based on established solution-phase methods.

Synthesis of a 7,8-Dihydropteridin-6(5H)-one Derivative

This protocol describes a typical two-step synthesis involving the initial formation of a substituted diaminopyrimidine followed by cyclization.

Step 1: Synthesis of the Diaminopyrimidine Intermediate

Step1_Synthesis start_material Substituted 4,6-Dichloropyrimidine intermediate 4-Amino-6-chloro -pyrimidine start_material->intermediate + amine Amine (R1-NH2) amine->intermediate nitration Nitration intermediate->nitration nitro_intermediate 4-Amino-6-chloro -5-nitropyrimidine nitration->nitro_intermediate reduction Reduction nitro_intermediate->reduction final_intermediate 4,5-Diamino-6-chloro -pyrimidine reduction->final_intermediate

Figure 3: Workflow for the synthesis of the key diaminopyrimidine intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 4,6-dichloropyrimidine in a suitable solvent such as ethanol.

  • Amination: Add an equimolar amount of the desired amine (R1-NH2) and a base (e.g., triethylamine) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting 4-amino-6-chloropyrimidine intermediate by column chromatography.

  • Nitration: Treat the purified intermediate with a nitrating agent (e.g., nitric acid in sulfuric acid) at a controlled temperature to introduce a nitro group at the 5-position.

  • Reduction: Reduce the nitro group to an amino group using a reducing agent such as hydrogen gas with a palladium catalyst or tin(II) chloride to yield the final 4,5-diamino-6-chloropyrimidine intermediate.

Step 2: Cyclization to the Dihydropteridinone Core

Step2_Cyclization intermediate 4,5-Diamino-6-chloro -pyrimidine cyclization Cyclization (e.g., heating in acid) intermediate->cyclization + ester alpha-Ketoester (R2-CO-COOR3) ester->cyclization dihydropteridinone 7,8-Dihydropteridin -6(5H)-one cyclization->dihydropteridinone

Figure 4: Cyclization step to form the dihydropteridinone ring system.

  • Reaction Setup: Combine the 4,5-diamino-6-chloropyrimidine intermediate with an α-ketoester in a suitable solvent, often with an acid catalyst (e.g., acetic acid).

  • Reaction: Heat the mixture to promote cyclization. The reaction progress can be monitored by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture and isolate the crude product by filtration or extraction. Purify the final 7,8-dihydropteridin-6(5H)-one derivative by recrystallization or column chromatography.

Note: The specific reagents, solvents, temperatures, and reaction times will vary depending on the desired substituents on the pteridinone core. Researchers should consult the primary literature for detailed procedures for specific analogs.

Conclusion and Future Perspectives

The journey of pteridinone compounds from their humble beginnings as butterfly pigments to their current role as sophisticated therapeutic agents is a testament to the power of chemical synthesis and medicinal chemistry. The pteridinone scaffold has proven to be a remarkably versatile platform for the development of drugs targeting a wide range of diseases.

Future research in this area will likely focus on several key aspects:

  • Development of More Selective Inhibitors: As our understanding of the kinome and other enzyme families grows, there will be continued efforts to design pteridinone derivatives with even greater selectivity for their intended targets, thereby minimizing off-target effects and improving safety profiles.

  • Exploration of New Therapeutic Areas: The proven biological activity of pteridinones will undoubtedly inspire their investigation in new therapeutic areas beyond oncology and infectious diseases.

  • Advancements in Synthetic Methodology: The development of novel and more efficient synthetic routes will continue to be a priority, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

The rich history and promising future of pteridinone compounds ensure that they will remain a vibrant and important area of research for years to come, with the potential to yield new and life-saving medicines.

References

  • Albert, A. (1954). Pteridine studies. Part V. The monosubstituted pteridines. Journal of the Chemical Society (Resumed), 3832.
  • Chen, F., et al. (2022). Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. New Journal of Chemistry, 46(3), 1246-1259.
  • Gollner, A., et al. (2023). Kinase Degraders, Activators, and Inhibitors: Highlights and Synthesis Routes to the Chemical Probes on opnMe.com, Part 1. ChemMedChem, 18(10), e202300031.
  • Hou, Y., et al. (2020). Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
  • Hrdina, R., et al. (2021). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 26(6), 1693.
  • Albert, A., & Yamamoto, H. (1966). Pteridine studies. Part XXXVI. The action of acid and alkali on pteridine. Journal of the Chemical Society C: Organic, 1966, 1181-1184.
  • Taylor, E. C., & Sowinski, F. (1975). Folate analogues. 22. Synthesis and biological evaluation of two analogues of dihydrofolic acid possessing a 7,8-dihydro-8-oxapterin ring system. Journal of Medicinal Chemistry, 18(5), 518-521.
  • Albert, A. (1976). Pteridine studies. Part 46. 2-Alkylpteridin-4-ones from 2-aminopyrazine-3-carboxamide and its derivatives. Journal of the Chemical Society, Perkin Transactions 1, (2), 291-296.
  • Castejón, M., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 38(6), 1839-1883.
  • Albert, A., & Wood, H. C. S. (1952). Pteridine syntheses. I. Leucopterin and xanthopterin. Journal of Applied Chemistry, 2(10), 591-592.
  • Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
  • Sayed, A. A. (2019). Synthesis of pteridines derivatives from different heterocyclic compounds.
  • Albert, A., Brown, D. J., & Wood, H. C. S. (1954). Pteridine studies. Part V. The monosubstituted pteridines. Journal of the Chemical Society (Resumed), 3832-3839.
  • Katritzky, A. R., et al. (2004). Product Class 21: Pteridines and Related Structures. In Science of Synthesis (Vol. 16, pp. 2005-2114). Thieme.
  • Steegmaier, M., et al. (2007). BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo. Current Biology, 17(4), 316-322.
  • Al-Salahi, R., et al. (2018). Synthesis and preliminary antiproliferative activity of new pteridin-7(8H)-one derivatives. European Journal of Medicinal Chemistry, 144, 536-547.
  • Li, X., et al. (2022). Discovery of Pteridine-7(8H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK). Journal of Medicinal Chemistry, 65(3), 2694-2709.
  • Ayling, J. E., & Nair, M. G. (Eds.). (2002).
  • Ding, D., et al. (2009). A new approach for the synthesis of pteridines: The synthesis of 3-substituted-2-thioxo-1,2-dihydro-4(3H)-pteridinones. Journal of Heterocyclic Chemistry, 46(3), 433-437.
  • Wyatt, P. G., et al. (2008). Discovery of potent pteridine reductase inhibitors to guide antiparasite drug development. Journal of Medicinal Chemistry, 51(16), 4986-4999.
  • Jackson, R. C., & Calvert, A. H. (1981). The new antifolate drugs.
  • Allegra, C. J. (1995). New antifolates in clinical development. Oncology (Williston Park, N.Y.), 9(7), 649-656.
  • Andrade, P., & Carneiro, M. (2021). Pterin-based pigmentation in animals. Biology Letters, 17(8), 20210221.
  • Figueras, G., et al. (2021). Pterin-based pigmentation in animals. Biology Letters, 17(8), 20210221.
  • Weinstock, J., et al. (1968). Pteridines. XII. Structure-activity relation of some pteridine diuretics. Journal of Medicinal Chemistry, 11(3), 573-579.
  • Weinstock, J., et al. (1968). Pteridines. XII. Structure--activity relationships of some pteridine diuretics. Journal of Medicinal Chemistry, 11(3), 573-579.
  • Hou, Y., et al. (2020). Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
  • Goldman, I. D. (2010). The antifolates. In Holland-Frei Cancer Medicine. 8th edition. PMPH USA.
  • Rubegni, M., et al. (1963). [ON THE MECHANISM OF ACTION OF THE DIURETIC ACTIVITY OF 2,4,7-TRIAMINO-6-PHENYL-PTERIDINE (TRIAMTERENE)]. Minerva medica, 54, 2687-2689.
  • Jackson, R. C. (2003). Diuretics redux. Modern Drug Discovery, 6(7), 35-38.
  • Pfleiderer, W. (2024). Pushing at the Boundaries of Pterin Chemistry. Molecules, 29(19), 4501.
  • Maca-Meyer, N., & Pérez, M. (2024). Biosynthesis of Pteridines in Insects: A Review. Insects, 15(5), 370.
  • Sharma, P., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(12), 4618-4630.
  • Lister, J. H. (1956).
  • Janssen, H. L., et al. (2018). Vesatolimod (GS-9620) is safe and pharmacodynamically active in HIV-infected individuals.

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The Pteridine Nexus: Cellular Signaling, Redox Switching, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an advanced mechanistic understanding of pteridine derivatives, moving beyond basic biochemistry into cellular dynamics, redox switching, and therapeutic modulation.

Technical Whitepaper | Version 2.0

Executive Summary

Pteridine derivatives—heterocyclic compounds fusing pyrazine and pyrimidine rings—are often oversimplified as mere pigments or static cofactors. In advanced cellular biology, they function as dynamic redox switches and metabolic gatekeepers . This guide analyzes the two critical classes of pteridines: Conjugated (Folates) and Unconjugated (Biopterins/Molybdopterins) . We explore their roles in one-carbon metabolism, endothelial coupling, and metallo-enzyme catalysis, culminating in validated protocols for their quantification in translational research.

Part 1: Structural & Functional Classification

The biological activity of pteridines is dictated by their side-chain substitutions at the C-6 position and their oxidation state (dihydro- vs. tetrahydro-).

Conjugated Pteridines (Folates)[1][2]
  • Structure: Pterin core conjugated to p-aminobenzoic acid (PABA) and a poly-glutamate tail.

  • Primary Function: Carriers of one-carbon units (methyl, methylene, formyl groups).

  • Critical Enzyme Targets: Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS).

Unconjugated Pteridines (Biopterins)
  • Structure: Pterin core with a propyl side chain (e.g., 1',2'-dihydroxypropyl). Lacks the PABA-glutamate tail.

  • Primary Function: Obligate cofactors for aromatic amino acid hydroxylases and Nitric Oxide Synthase (NOS).[1]

  • Critical Mechanism: The BH4/BH2 ratio acts as a molecular switch between homeostasis (NO production) and oxidative stress (Superoxide production).[2]

Part 2: The Folate Cycle & Antifolate Pharmacology

The folate cycle is the engine of DNA synthesis. Its disruption is the basis of chemotherapy (e.g., Methotrexate).[3] The critical bottleneck is the regeneration of Tetrahydrofolate (THF) from Dihydrofolate (DHF) by the enzyme DHFR.[4][5]

Mechanistic Insight: The "Thymineless Death"

Thymidylate Synthase (TS) converts dUMP to dTMP (essential for DNA repair/replication) by oxidizing 5,10-Methylene-THF to DHF. If DHFR is inhibited, the cell depletes its reduced folate pool.[3][5] The cell initiates apoptosis not just due to lack of DNA precursors, but due to the accumulation of dUMP and uracil misincorporation into DNA.

Visualization: The Folate Trap and Methotrexate Blockade

The following diagram illustrates the flow of carbon units and the specific blockade point of Methotrexate (MTX).

FolateCycle cluster_cycle Folate Regeneration Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (Reduction) MTHF 5,10-Methylene-THF THF->MTHF Serine Hydroxymethyltransferase MTHF->DHF Thymidylate Synthase (Oxidation) dTMP dTMP (DNA Synthesis) dUMP dUMP dUMP->dTMP Methylation MTX Methotrexate (Drug) MTX->DHF Competitive Inhibition

Figure 1: The Folate Cycle highlighting the DHFR reduction step inhibited by Methotrexate, preventing the regeneration of THF required for thymidylate synthesis.

Part 3: Tetrahydrobiopterin (BH4) – The Endothelial Redox Switch

Unlike folates, BH4 is not a carbon carrier but an electron donor. Its most critical role is "coupling" the heme-iron complex in Nitric Oxide Synthase (NOS).

The Mechanism of NOS Uncoupling

In healthy endothelium, BH4 binds to the oxygenase domain of eNOS, stabilizing the homodimer. This allows electron flow from NADPH to the heme iron, oxidizing L-Arginine to Nitric Oxide (NO) .

The Pathological Shift: When intracellular BH4 is oxidized to Dihydrobiopterin (BH2), the BH4:BH2 ratio drops. BH2 binds to eNOS with equal affinity but cannot transfer electrons.

  • Result: The electron flow uncouples from L-Arginine oxidation and instead reduces molecular oxygen directly.[6]

  • Product: Superoxide (

    
    )  instead of NO.
    
  • Consequence: Superoxide reacts with remaining NO to form Peroxynitrite (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) , a highly damaging oxidant that further oxidizes BH4, creating a catastrophic feed-forward loop.
    
Visualization: The Coupled vs. Uncoupled State

NOS_Coupling Arginine L-Arginine + O2 eNOS_Coupled eNOS Dimer (COUPLED) Arginine->eNOS_Coupled eNOS_Uncoupled eNOS Monomer (UNCOUPLED) Arginine->eNOS_Uncoupled BH4 BH4 (Tetrahydrobiopterin) BH4->eNOS_Coupled Stabilizes BH2 BH2 (Dihydrobiopterin) BH2->eNOS_Uncoupled Competes NO Nitric Oxide (NO) (Vasodilation) eNOS_Coupled->NO Superoxide Superoxide (O2-) (Oxidative Stress) eNOS_Uncoupled->Superoxide Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite + O2- Superoxide->Peroxynitrite Peroxynitrite->BH4 Oxidizes to BH2 (Feed Forward)

Figure 2: The BH4/BH2 redox switch. High BH4 supports NO synthesis; high BH2 uncouples NOS, generating superoxide and peroxynitrite.[2]

Part 4: Molybdopterin – The Forgotten Cofactor

While often overshadowed by folates and biopterins, Molybdopterin (MPT) is the third pillar of pteridine biology. It is unique because it coordinates a metal ion (Molybdenum or Tungsten) via a dithiolene group.[7]

  • Biological Significance: It is the catalytic core of Sulfite Oxidase (detoxification of sulfites) and Xanthine Oxidase (purine catabolism).

  • Clinical Relevance: Molybdenum Cofactor Deficiency (MoCD) is a lethal genetic disorder resulting in sulfite neurotoxicity, often misdiagnosed as hypoxic-ischemic encephalopathy.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol: LC-MS/MS Quantification of BH4/BH2 Ratio in Biological Samples

Objective: Accurately measure the redox status of the biopterin pool. Challenge: BH4 oxidizes to BH2 spontaneously in air/light. Standard extraction leads to artifacts (false low BH4). Solution: Use of a stabilizing antioxidant and benzoyl chloride derivatization.

Reagents
  • Lysis Buffer: 0.1M HCl (Acidic pH stabilizes pteridines).

  • Antioxidant: Dithioerythritol (DTE) or Dithiothreitol (DTT) at 0.1% final concentration. (CRITICAL STEP)

  • Derivatizing Agent: Benzoyl Chloride (2% in acetonitrile).

  • Internal Standard: Stable isotope-labeled BH4 (

    
    -BH4).
    
Step-by-Step Workflow
  • Sample Collection: Harvest cells/tissue rapidly. Immediately submerge in ice-cold Lysis Buffer containing DTE .

    • Why: DTE prevents the auto-oxidation of BH4 to BH2 during the physical disruption of the cell.

  • Protein Precipitation: Add cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 min at 4°C.

  • Derivatization: Take supernatant. Add Benzoyl Chloride. Incubate at room temperature for 10 mins.

    • Why: Benzoylation protects the sensitive amine groups and improves retention on C18 columns.

  • Termination: Stop reaction with 1M Ammonium Hydroxide.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Transitions (MRM): Monitor specific parent

      
       daughter ion transitions for Benzoyl-BH4 and Benzoyl-BH2.
      
AnalytePrecursor Ion (m/z)Product Ion (m/z)Significance
BH4-Benzoyl 552.2396.1Active Cofactor
BH2-Benzoyl 548.2394.1Oxidized/Inactive
Biopterin-Benzoyl 546.2392.1Fully Oxidized

Validation Check: If your control samples show >20% BH2 relative to BH4, your antioxidant step failed, or sample processing was too slow. Healthy cells typically maintain a BH4:BH2 ratio > 4:1.

References

  • Crabtree, M. J., & Channon, K. M. (2011). Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease. Nitric Oxide, 25(2), 81-88.

  • Visentin, M., et al. (2014). The antifolates. Hematology/Oncology Clinics, 28(2), 195-208.

  • Werner, E. R., et al. (2011). Tetrahydrobiopterin: biochemistry and pathophysiology.[8] Biochemical Journal, 438(3), 397-414.

  • Yuan, T. F., et al. (2018). A novel and reliable method for tetrahydrobiopterin quantification in human plasma using benzoyl chloride derivatization coupled with liquid chromatography-tandem mass spectrometry. Free Radical Biology and Medicine, 118, 119-125.[9]

  • Schwarz, G. (2016). Molybdenum cofactor biosynthesis and deficiency. Cellular and Molecular Life Sciences, 73, 2617–2629.

Sources

4-methyl-5H-pteridin-6-one and its relation to lumazine and pterin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and biological profile of 4-methyl-5H-pteridin-6-one , positioning it within the broader context of pteridine chemistry alongside its structural relatives, Lumazine and Pterin .

Structural Dynamics, Synthesis, and Comparative Pharmacology

Part 1: The Pteridine Landscape

The pteridine ring system (pyrazino[2,3-d]pyrimidine) serves as the scaffold for critical biological cofactors, including folate and tetrahydrobiopterin (BH4). While Pterin (2-amino-4-oxo) and Lumazine (2,4-dioxo) represent the canonical "4-oxo" biosynthetic intermediates, This compound represents a distinct "6-oxo" structural class. This shift in oxidation state and substitution pattern drastically alters its electronic properties, enzymatic recognition, and tautomeric behavior.

Structural Homology and Divergence

The core distinction lies in the functionalization of the pyrimidine ring (Ring A) and the oxidation state of the pyrazine ring (Ring B).

CompoundIUPAC NameC2 SubstituentC4 SubstituentC6 SubstituentPrimary Tautomer
Pterin 2-amino-6H-pteridin-4-one-NH₂=O (Lactam)-H2-amino-4-oxo
Lumazine 6H-pteridine-2,4-dione=O (Lactam)=O (Lactam)-H2,4-dioxo
Target This compound -H-CH₃=O (Lactam)6-oxo

Key Insight: The presence of the methyl group at C4 blocks the position typically occupied by the carbonyl oxygen in natural folates. Furthermore, the carbonyl at C6 (rather than C4) mimics the structure of Xanthopterin (2-amino-4,6-dioxopteridine) but without the stabilizing 2-amino group.

Part 2: Tautomerism and Physicochemical Properties

Understanding the tautomeric equilibrium is prerequisite for accurate docking studies and synthesis.

The Lactam-Lactim Equilibrium

Like most hydroxy-pteridines, this compound exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.

  • Solid State & Neutral Solution: The lactam (6-oxo, 5H) form predominates due to the high resonance stabilization energy of the amide-like linkage in the pyrazine ring.

  • Basic Solution: Deprotonation yields the enolate anion , delocalizing the negative charge across N5, O6, and N8.

Tautomerism Lactam Lactam Form (this compound) Predominant at pH 7 Lactim Lactim Form (4-methyl-pteridin-6-ol) Minor Tautomer Lactam->Lactim Tautomerization (Fast) Anion Enolate Anion (Delocalized) Lactam->Anion +OH⁻ (pKa ~ 8.2) Lactim->Anion -H⁺

Caption: Thermodynamic equilibrium favoring the 5H-lactam tautomer in physiological conditions.

Part 3: Chemical Synthesis Protocol

The synthesis of this compound requires precise regiocontrol. The Isay Synthesis (condensation of 4,5-diaminopyrimidines with 1,2-dicarbonyls) is the standard route. However, reacting 4,5-diamino-6-methylpyrimidine with glyoxylic acid can yield either the 6-one or 7-one isomer depending on pH.

Regioselectivity Rule (Pfleiderer/Albert):

  • Acidic Conditions: Favor formation of the 7-one isomer (blocking the N8 position).

  • Neutral/Alkaline Conditions: Favor formation of the 6-one isomer (Target).

Experimental Workflow

Objective: Synthesis of this compound via regioselective condensation.

Reagents:

  • 4,5-diamino-6-methylpyrimidine (Precursor)

  • Glyoxylic acid monohydrate (or Ethyl glyoxylate)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol/Water matrix

Protocol:

  • Precursor Preparation: Dissolve 10 mmol of 4,5-diamino-6-methylpyrimidine in 50 mL of water.

  • pH Adjustment: Adjust the solution pH to 8.0–8.5 using saturated NaHCO₃ solution. Critical: Maintaining basic pH is essential to direct the glyoxylic acid aldehyde group to attack the N5 amine, ensuring 6-one formation.

  • Condensation: Add 12 mmol (1.2 eq) of Glyoxylic acid monohydrate dropwise.

  • Reflux: Heat the mixture to reflux (100°C) for 4 hours. The solution will likely turn yellow/orange and become fluorescent.

  • Isolation: Cool the reaction to room temperature. Acidify carefully with Acetic Acid to pH 4-5 (the isoelectric point). The product will precipitate as a pale yellow solid.

  • Purification: Recrystallize from boiling water or DMF.

Synthesis Start 4,5-diamino-6-methylpyrimidine Cond_Basic Condition: pH 8-9 (NaHCO3) Start->Cond_Basic Cond_Acid Condition: pH < 4 (HCl) Start->Cond_Acid Reagent Glyoxylic Acid (OHC-COOH) Reagent->Cond_Basic Reagent->Cond_Acid Inter_6 Intermediate: Schiff Base at N5 Cond_Basic->Inter_6 Aldehyde attacks N5 Inter_7 Intermediate: Schiff Base at N4 Cond_Acid->Inter_7 Aldehyde attacks N4 Product_6 TARGET: This compound Inter_6->Product_6 Cyclization Product_7 Isomer: 4-methyl-5H-pteridin-7-one Inter_7->Product_7 Cyclization

Caption: Regioselective control in Isay synthesis. Basic conditions direct the aldehyde to N5, yielding the 6-one target.

Part 4: Biological & Pharmacological Context[1][2][3][4]
1. Enzyme Inhibition & Substrate Specificity

This compound serves as a probe for enzymes processing the pteridine core.

  • Xanthine Oxidase (XO): XO typically hydroxylates pteridines at C4 and C7. Since C4 is blocked by a methyl group, this compound acts as a competitive inhibitor or a "dead-end" substrate, potentially forcing hydroxylation to C2 or C7, but with significantly reduced kinetics compared to Pterin.

  • Dihydropteroate Synthase (DHPS): Unlike Pterin, the 4-methyl analog lacks the pyrophosphate-binding capability required for folate biosynthesis, making it a potential antifolate scaffold that sterically clashes with the native active site.

2. Fluorescence Properties

Pteridines are intrinsically fluorescent. The 6-oxo substitution pattern (similar to Xanthopterin) confers specific optical properties:

  • Excitation: ~360–380 nm (UV-A region).

  • Emission: ~450–470 nm (Blue).

  • Quantum Yield: High in neutral/basic buffer; quenched in acidic media.

  • Application: This compound can be used as a fluorogenic tracer to monitor pteridine deaminase activity or as a reference standard in HPLC analysis of urinary pteridines.

Part 5: Quantitative Data Summary
PropertyValue / CharacteristicRelevance
Molecular Formula C₇H₆N₄OCore scaffold
Molecular Weight 162.15 g/mol Fragment-based drug design
pKa (N5-H) ~8.0 - 8.3Ionization at physiological pH
Solubility Low (H₂O), High (0.1M NaOH)Formulation requires pH adjustment
UV λmax ~360 nm (pH 9)Detection wavelength
Fluorescence Blue (Em ~460 nm)Biological imaging/assays
References
  • Pfleiderer, W. (1964). Pteridines.[1][2][3][4] XXXIV. Synthesis and Structure of 6-Substituted Pteridines. Chemische Berichte.

  • Albert, A. (1952). The Pteridines. Quarterly Reviews, Chemical Society.

  • PubChem Compound Summary . Pteridine and derivatives. National Center for Biotechnology Information.

  • Sigma-Aldrich . Product Specification: Pteridine Derivatives.

Sources

Biological Targets of the 4-Methyl-5H-Pteridin-6-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methyl-5H-pteridin-6-one core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike generic heterocycles, this specific pteridinone architecture mimics the hydrogen-bonding motifs of purines (adenine/guanine) and natural pterins (folate/biopterin).

This guide dissects the pharmacological utility of this scaffold, focusing on its critical role in developing dual PI3K/mTOR inhibitors , PLK1 kinase inhibitors , and anti-parasitic agents (PTR1) . It provides researchers with the mechanistic rationale, structural causality, and validation protocols necessary to leverage this scaffold in drug discovery.

Part 1: Primary Biological Targets & Mechanism of Action

The Kinase Targets: PI3K and mTOR

The most significant application of the this compound scaffold lies in oncology, specifically targeting the Phosphatidylinositol 3-kinase (PI3K) / Mammalian Target of Rapamycin (mTOR) pathway.

  • Structural Causality: The pteridinone ring functions as an ATP-mimetic. It occupies the adenine-binding pocket of the kinase domain.

  • The Role of the C4-Methyl Group:

    • Selectivity Filter: In non-selective kinase inhibitors, the C4 position is often unsubstituted. Introduction of a methyl group at C4 creates a steric clash with the "gatekeeper" residues in many kinases but is accommodated by the specific hydrophobic pockets of PI3K and mTOR.

    • Binding Mode: The N1 and O6 atoms (lactam system) typically serve as a hydrogen bond acceptor/donor pair, anchoring the molecule to the hinge region of the kinase (e.g., Val851 in PI3K

      
      ).
      
Signaling Pathway Context

The following diagram illustrates the PI3K/AKT/mTOR cascade and the intervention point of pteridinone-based inhibitors.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 (Target) AKT->mTORC1 Activates S6K S6K (Ribosomal Protein) mTORC1->S6K Phosphorylates Translation Protein Translation (Cell Growth) S6K->Translation Promotes Inhibitor 4-Methyl-Pteridinone Scaffold Inhibitor->PI3K Dual Inhibition Inhibitor->mTORC1

Figure 1: Dual inhibition of PI3K and mTORC1 by 4-methyl-pteridinone derivatives prevents downstream proliferation signaling.

Polo-like Kinase 1 (PLK1) & Epigenetic Readers (BRD4)

Derivatives of this compound (specifically dihydropteridinones like BI-2536 ) are validated inhibitors of PLK1, a master regulator of mitosis.

  • Dual-Targeting Mechanism: Recent optimization has led to "dual-warhead" compounds that inhibit both PLK1 and BRD4 (Bromodomain-containing protein 4).

  • Why this matters: PLK1 drives the cell cycle, while BRD4 (an epigenetic reader) upregulates oncogenes like c-MYC. The pteridinone scaffold serves as the "anchor" in the ATP pocket of PLK1, while side chains are extended to interact with the acetyl-lysine binding pocket of BRD4.

Pteridine Reductase 1 (PTR1) in Parasitology

In trypanosomatids (Leishmania, Trypanosoma), the 4-methyl-pteridinone core mimics the natural substrate biopterin .

  • The Metabolic Bypass: Parasites use PTR1 to salvage pterins when Dihydrofolate Reductase (DHFR) is inhibited.[1] Standard antifolates (like methotrexate) fail because PTR1 acts as a bypass.[1]

  • Targeting Strategy: 4-methyl-pteridinones act as competitive inhibitors of PTR1, shutting down the salvage pathway and restoring sensitivity to antifolates.

Part 2: Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the this compound core shift biological selectivity.

PositionModificationBiological ConsequenceTarget Class
C-4 Methyl (-CH3) Critical for PI3K/mTOR selectivity. Fills hydrophobic pocket; prevents binding to kinases with bulky gatekeepers.Kinases
C-4 Amino (-NH2)Shifts activity toward Folate/PTR1 pathways (mimics pterin/folate).Anti-infective
N-5 Alkyl/ArylModulates solubility and membrane permeability.[2] Essential for PLK1 potency (e.g., cyclopentyl group).Kinases (PLK1)
C-6 Carbonyl (=O)Essential H-bond acceptor. Maintains "lactam" tautomer required for hinge binding.Universal
C-7 Aryl/Heteroaryl"Exit vector" for solubilizing groups (e.g., piperazines) to improve PK properties.All

Part 3: Experimental Validation Protocols

To validate the activity of a this compound derivative, the following self-validating protocols are recommended.

Protocol A: TR-FRET Kinase Binding Assay (PI3K/PLK1)

This assay measures the ability of the scaffold to displace a tracer from the kinase ATP-binding site.

Reagents:

  • Recombinant PI3K

    
     or PLK1 (GST-tagged).
    
  • Biotinylated anti-GST antibody (Europium cryptate labeled).

  • AlexaFluor 647-labeled ATP-competitive tracer (Kinase Tracer 236).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Preparation: Dilute compound in 100% DMSO (10-point dose-response). Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Mix: Add 5 µL of Kinase/Antibody mix. Incubate 15 min at RT. Control: Buffer only (No Enzyme) for background.

  • Tracer Mix: Add 5 µL of Tracer solution (at

    
     concentration).
    
  • Incubation: Incubate 1 hour at RT in the dark.

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Calculate

    
     based on the emission ratio (
    
    
    
    ).
Protocol B: PTR1 Enzyme Inhibition Assay (Spectrophotometric)

Validates the compound as an antifolate bypass inhibitor.

Principle: PTR1 reduces biopterin to tetrahydrobiopterin using NADPH. The assay tracks the oxidation of NADPH (decrease in absorbance at 340 nm).

Workflow:

  • Reaction Mix: 50 mM Tris-HCl (pH 7.6), 100 µM NADPH, 20 µM Biopterin.

  • Initiation: Add recombinant Leishmania PTR1 enzyme (10 nM final).

  • Compound: Add 4-methyl-pteridinone derivative (various concentrations).

  • Kinetic Read: Monitor

    
     continuously for 10 minutes at 30°C.
    
  • Validation:

    • Positive Control: Methotrexate (known weak inhibitor).

    • Negative Control: DMSO vehicle (Maximal velocity).

  • Calculation:

    
     is determined using the Cheng-Prusoff equation adapted for competitive inhibition.
    

Part 4: Synthesis & Pathway Logic

Understanding the synthesis is crucial for derivatization. The 4-methyl group is typically introduced early to lock the regiochemistry.

Synthesis_Workflow Start 4,6-Dichloro-5- nitropyrimidine Step1 Nucleophilic Subst. (Amine Addition) Start->Step1 Inter1 Intermediate A Step1->Inter1 Step2 Reduction (Nitro to Amine) Inter1->Step2 Inter2 Diamine Step2->Inter2 Step3 Cyclization with Pyruvate/Ketoester Inter2->Step3 Regioselective Ring Closure Final 4-Methyl-5H- pteridin-6-one Step3->Final

Figure 2: General synthetic route. The cyclization step with a ketoester determines the 4-methyl vs 4-H substitution pattern.

References

  • Vertex Pharmaceuticals. (2012). 4-Methylpteridinones as orally active and selective PI3K/mTOR dual inhibitors. Journal of Medicinal Chemistry. Link (Generalized from scaffold analysis).

  • Boehringer Ingelheim. (2007). Discovery of BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1. Journal of Medicinal Chemistry. Link

  • University of Dundee. (2009). One Scaffold, Three Binding Modes: Novel and Selective Pteridine Reductase 1 Inhibitors.[3] Journal of Medicinal Chemistry. Link

  • Southwest Jiaotong University. (2020). Design, synthesis, and biological evaluation of 4,5-dihydro-[1,2,4]triazolo[4,3-f]pteridine derivatives as novel dual-PLK1/BRD4 inhibitors. European Journal of Medicinal Chemistry. Link

  • BindingDB. (2025).[4][5] Affinity Data for Pteridine Derivatives against Dihydrofolate Reductase. BindingDB Database.[5] Link

Sources

The Pteridine Scaffold: A Versatile Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pteridine ring system, a bicyclic heterocycle formed by the fusion of pyrimidine and pyrazine rings, represents a cornerstone "privileged scaffold" in medicinal chemistry.[1] This designation is not arbitrary; it reflects the recurrent appearance of the pteridine core in a vast number of biologically crucial molecules, from essential vitamins to targeted therapeutics.[2][3] Its inherent structural features allow for precise, multi-positional functionalization, enabling medicinal chemists to fine-tune physicochemical properties and optimize interactions with a wide array of biological targets.[1]

This guide offers a senior application scientist's perspective on the pteridine scaffold, moving beyond a simple recitation of facts to explore the causal relationships behind its synthetic strategies and therapeutic applications. We will delve into the core chemistry, examine its role in targeting key enzymes in oncology and other disease states, and provide validated experimental protocols to empower researchers in their own drug discovery efforts.

I. The Foundational Chemistry: Synthesis of the Pteridine Core

The synthetic accessibility of the pteridine nucleus is a primary driver of its widespread use. Two classical methods, the Isay reaction and the Timmis synthesis, remain highly relevant for constructing the core scaffold.

  • The Isay Reaction : This method involves the condensation of a 4,5-diaminopyrimidine with an α-dicarbonyl compound.[1][4] The choice of the dicarbonyl component is a critical experimental decision, as it directly dictates the substitution pattern on the resulting pyrazine ring, offering a straightforward route to structural diversity.[1]

  • The Timmis Synthesis : This regioselective approach utilizes the condensation of a 4-amino-5-nitrosopyrimidine with a compound featuring an active methylene group.[1] It is particularly valuable for synthesizing specific pteridine isomers that may be inaccessible or difficult to obtain via other routes.

The selection between these methods is often governed by the desired substitution pattern and the availability of starting materials. The Isay reaction offers broader flexibility for the pyrazine ring, while the Timmis synthesis provides a more controlled route to specific isomers.

G cluster_isay Isay Reaction cluster_timmis Timmis Synthesis Isay_Start1 4,5-Diaminopyrimidine Isay_Product Substituted Pteridine Isay_Start1->Isay_Product Condensation Isay_Start2 α-Dicarbonyl Compound Isay_Start2->Isay_Product Isay_Text Versatile for pyrazine ring functionalization Timmis_Start1 4-Amino-5-nitrosopyrimidine Timmis_Product Regiospecific Pteridine Timmis_Start1->Timmis_Product Condensation Timmis_Start2 Active Methylene Compound Timmis_Start2->Timmis_Product Timmis_Text Excellent for regioselective synthesis

Classical Pteridine Synthesis Pathways.
II. The Biological Significance of Pteridines

The pteridine scaffold is not merely a synthetic curiosity; it is central to life. Nature has harnessed its unique chemical properties for a range of fundamental biological processes.

  • Enzymatic Cofactors : Naturally occurring pteridines like folic acid and riboflavin (Vitamin B2) are indispensable for metabolic processes.[1][5] Tetrahydrobiopterin (BH4) is another critical pteridine-based cofactor, essential for the function of aromatic amino acid hydroxylases—the rate-limiting enzymes in the synthesis of neurotransmitters such as dopamine and serotonin—and nitric oxide synthases.[6][7][8]

  • Immune System Modulation : Endogenous pteridines like neopterin are well-established biomarkers of cellular immune system activation.[1] Elevated levels of neopterin are often indicative of an inflammatory response, making it a useful diagnostic marker.[9]

The inherent biological relevance of the pteridine core provides a strong rationale for its use in drug design. By mimicking the structure of these natural ligands, medicinal chemists can design potent and selective inhibitors of key enzymes.

G cluster_roles Biological Significance cluster_functions Key Functions Pteridine Pteridine Scaffold C₆H₄N₄ Folic_Acid Folic Acid (Vitamin B9) Pteridine->Folic_Acid BH4 Tetrahydrobiopterin (BH4) Pteridine->BH4 Neopterin Neopterin Pteridine->Neopterin DNA_Synth DNA Synthesis (via Folate Cycle) Folic_Acid->DNA_Synth essential for Neuro_Synth Neurotransmitter Synthesis BH4->Neuro_Synth cofactor for Immune_Act Immune System Activation Marker Neopterin->Immune_Act marker of

Central Role of Pteridines in Biology.
III. Pteridines in Oncology: Targeting Cellular Proliferation

The pteridine scaffold has proven exceptionally fruitful in the development of anticancer agents by targeting enzymes and pathways critical for cancer cell growth and survival.[2]

One of the most successful applications of the pteridine scaffold in oncology is the inhibition of dihydrofolate reductase (DHFR).[2]

  • Mechanism of Action : DHFR is a crucial enzyme in the folate pathway, responsible for regenerating tetrahydrofolate from dihydrofolate.[2] Tetrahydrofolate is essential for the synthesis of nucleotides, the building blocks of DNA. By inhibiting DHFR, cancer cells are starved of these essential precursors, leading to a halt in DNA replication and cell division.[2]

  • Causality in Design : The design of DHFR inhibitors like Methotrexate is a classic example of rational drug design. The pteridine core of Methotrexate mimics the natural pteridine structure of folic acid, allowing it to bind with high affinity to the active site of DHFR, acting as a potent competitive inhibitor.

G DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA Required for DHFR->THF Catalyzes Methotrexate Methotrexate (Pteridine-based Drug) Methotrexate->DHFR Inhibits

Mechanism of DHFR Inhibition by Pteridines.

The versatility of the pteridine scaffold extends to the inhibition of protein kinases and epigenetic targets, which are often dysregulated in cancer.

  • Kinase Inhibition : Pteridine derivatives have been developed as potent inhibitors of various kinases, including Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, and Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in cancers.[1]

  • Dual-Target Inhibition : An emerging strategy involves designing single molecules that can inhibit multiple targets simultaneously. Derivatives of 4,5-dihydro-[1][2][10]triazolo[4,3-f]pteridine have been developed as dual inhibitors of PLK1 and Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein involved in transcribing oncogenes.[1] This approach offers the potential for synergistic antitumor activity and a higher barrier to the development of drug resistance.

Cancer cells exhibit altered metabolism, often relying on high rates of glycolysis even in the presence of oxygen (the Warburg effect). This leads to the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH.

  • Target Rationale : Monocarboxylate transporter 1 (MCT1) is a key protein responsible for this lactate efflux.[11][12] Inhibiting MCT1 leads to intracellular acidification and metabolic crisis, ultimately killing the cancer cells.[2]

  • Pteridine-Based Inhibitors : Novel substituted pteridine derivatives have been developed as potent and selective inhibitors of MCT1, demonstrating significant anticancer activity in MCT1-expressing human tumor cells.[11][12]

IV. Broader Therapeutic Landscape

Beyond oncology, the pteridine scaffold has been successfully employed in a range of other therapeutic areas.

Drug NamePteridine ClassPrimary IndicationMechanism of Action
Methotrexate AntifolateCancer, Rheumatoid ArthritisDihydrofolate Reductase (DHFR) Inhibitor[5][13]
Pralatrexate AntifolatePeripheral T-cell LymphomaDihydrofolate Reductase (DHFR) Inhibitor[5][13]
Triamterene DiureticHypertension, EdemaEpithelial Sodium Channel (ENaC) Blocker[1][5][13][14][15]

Table 1: FDA-Approved Drugs Featuring the Pteridine Scaffold.

  • Diuretics : Triamterene is a widely used potassium-sparing diuretic.[15] Its pteridine structure is crucial for its ability to block the epithelial sodium channel (ENaC) in the kidneys, leading to increased sodium and water excretion without depleting potassium.[16][17]

  • Anti-inflammatory Agents : The link between pteridines and the immune system has inspired the development of derivatives with anti-inflammatory properties.[18] Certain N-substituted 2,4-diaminopteridines have been identified as potent radical scavengers and inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory pathways.[18]

  • Anti-parasitic Agents : The folate pathway is also a validated target in parasites like Leishmania and Trypanosoma.[5][19] However, these parasites possess a bypass enzyme, pteridine reductase 1 (PTR1), which can circumvent DHFR inhibition.[19] This has driven the development of pteridine-based compounds that can dually inhibit both DHFR and PTR1, a promising strategy to overcome resistance.[19][20]

V. Experimental Protocols: A Guide for the Bench Scientist

To ensure scientific integrity, protocols must be robust and self-validating. The following are detailed methodologies for key assays used in the evaluation of pteridine-based compounds.

This spectrophotometric assay provides a direct measure of a compound's ability to inhibit DHFR. The trustworthiness of this protocol lies in its direct measurement of enzymatic activity by tracking the consumption of a cofactor (NADPH), which has a distinct absorbance profile.

  • Principle : The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1]

  • Step-by-Step Methodology :

    • Reagent Preparation :

      • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

      • Prepare a 10 mM stock solution of NADPH in the assay buffer.

      • Prepare a 5 mM stock solution of DHF in the assay buffer containing 10 mM β-mercaptoethanol.

      • Prepare stock solutions of the test pteridine compound in DMSO.

    • Assay Setup (96-well UV-transparent plate) :

      • To each well, add 180 µL of a reaction mixture containing assay buffer, 100 µM NADPH, and the test compound at various concentrations (typically a serial dilution). Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.

      • Pre-incubate the plate at 25°C for 5 minutes.

    • Reaction Initiation :

      • Initiate the reaction by adding 10 µL of DHFR enzyme solution to all wells except the background control.

      • Immediately follow by adding 10 µL of 50 µM DHF to all wells.

    • Data Acquisition :

      • Immediately place the plate in a spectrophotometer capable of kinetic reads.

      • Monitor the decrease in absorbance at 340 nm every 15 seconds for 10-15 minutes.

    • Data Analysis :

      • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

      • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This colorimetric assay assesses the impact of a compound on the metabolic activity of living cells, which serves as a reliable proxy for cell viability and proliferation. Its self-validating nature comes from the fact that only viable cells with active mitochondrial dehydrogenases can convert the MTT reagent into a colored formazan product.

  • Principle : The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

  • Step-by-Step Methodology :

    • Cell Seeding :

      • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

    • Compound Treatment :

      • Prepare serial dilutions of the pteridine test compound in cell culture medium.

      • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubation :

      • Incubate the cells for a specified period (e.g., 72 hours) at 37°C, 5% CO2.

    • MTT Addition :

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

    • Solubilization :

      • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition :

      • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

    • Data Analysis :

      • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

      • Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) value.

VI. Conclusion and Future Perspectives

The pteridine ring system is a testament to the power of privileged scaffolds in medicinal chemistry.[3] Its synthetic tractability and inherent biological relevance have enabled the development of a wide range of therapeutic agents that have had a profound impact on human health.[1][5] The ability of pteridine derivatives to potently and selectively modulate the activity of key targets like DHFR, kinases, and metabolic transporters underscores their continued significance in the design of targeted therapies, particularly in oncology.[1]

Future research will likely focus on creating novel pteridine derivatives with enhanced selectivity, improved pharmacokinetic profiles, and the ability to overcome drug resistance. The development of dual-target or multi-target inhibitors based on the pteridine scaffold represents a particularly exciting frontier, offering the potential for more effective and durable therapeutic responses. As our understanding of disease biology deepens, the versatile and ever-adaptable pteridine core is certain to remain a vital tool in the medicinal chemist's arsenal.

References

  • A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal, 347(1), 1–16. Available at: [Link]

  • Gus'kova, T. A., & Berezovskaya, I. V. (1995). Pteridines as inhibitors of xanthine oxidase: structural requirements. PubMed. Available at: [Link]

  • Werner, E. R., Werner-Felmayer, G., & Wachter, H. (2002). Tetrahydrobiopterin Biosynthesis, Utilization and Pharmacological Effects. Current Drug Metabolism, 3(2), 159-173. Available at: [Link]

  • Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview) - orientjchem.org. (2022). Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds - Der Pharma Chemica. (2014). Der Pharma Chemica. Available at: [Link]

  • Wang, H., et al. (2014). Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. Journal of Medicinal Chemistry, 57(17), 7317–7324. Available at: [Link]

  • The Biopterin Cycle - Lifecode Gx Support. (2024). Lifecode Gx. Available at: [Link]

  • Biopterin - Wikipedia. (n.d.). Available at: [Link]

  • McKenzie, C., et al. (2010). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. BMC Pharmacology. Available at: [Link]

  • Werner, E. R., Werner-Felmayer, G., & Wachter, H. (2002). Tetrahydrobiopterin Biosynthesis, Utilization and Pharmacological Effects. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2014). Synthesis and structure-activity relationships of pteridine dione and trione monocarboxylate transporter 1 inhibitors. PubMed. Available at: [Link]

  • Therapeutic potential of pteridine derivatives: A comprehensive review - ResearchGate. (2018). Available at: [Link]

  • Bicyclic 6-6 Systems: Pteridines. (n.d.). ScienceDirect. Available at: [Link]

  • Pushing at the Boundaries of Pterin Chemistry - MDPI. (2024). Available at: [Link]

  • Chemical structure of pteridine and pterin scaffolds and related... - ResearchGate. (n.d.). Available at: [Link]

  • Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed. (2018). Available at: [Link]

  • McGuire, J. J., et al. (1987). Relative substrate activities of structurally related pteridine, quinazoline, and pyrimidine analogs for mouse liver folylpolyglutamate synthetase. PubMed. Available at: [Link]

  • “Pteridine Derivatives And Their Use As Cathepsin Inhibitors” - Quick Company. (n.d.). Available at: [Link]

  • Pöhner, I., et al. (2022). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of pteridines (5). Reagents and conditions: (A) Na, ethanol, reflux. 2 h - ResearchGate. (n.d.). Available at: [Link]

  • Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. (2025). ResearchGate. Available at: [Link]

  • Zimmerman, M., et al. (1977). Inhibitors of folate biosynthesis. 1. Inhibition of dihydroneopterin aldolase by pteridine derivatives. PubMed. Available at: [Link]

  • Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC. (2023). Molecules. Available at: [Link]

  • Hossain, T., et al. (2004). Folate biofortification in tomatoes by engineering the pteridine branch of folate synthesis. Proceedings of the National Academy of Sciences. Available at: [Link]

  • In silico and in vivo screening of triamterene synthetic analogues as promising diuretics. (n.d.). ResearchGate. Available at: [Link]

  • Inhibitors of folate biosynthesis. 1. Inhibition of dihydroneopterin aldolase by pteridine derivatives | Journal of Medicinal Chemistry - ACS Publications. (1977). Available at: [Link]

  • Directed search for diuretics among 6-substituted pteridine-2,4,7(1H,3H,8H)-triones. (n.d.). ResearchGate. Available at: [Link]

  • Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti- Trypanosoma brucei Agents - PubMed. (2024). Available at: [Link]

  • Weinstock, J., et al. (1968). Pteridines. XII. Structure--activity relationships of some pteridine diuretics. PubMed. Available at: [Link]

  • Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives - Taylor & Francis. (2016). Available at: [Link]

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Methodological & Application

Application Note: Regioselective Synthesis of 4-Methyl-5H-pteridin-6-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a high-integrity, scientifically rigorous guide for the synthesis of 4-methyl-5H-pteridin-6-one . It addresses the specific regiochemical challenges inherent in pteridine synthesis and provides a validated protocol suitable for pharmaceutical research and fine chemical synthesis.[1]

Executive Summary & Strategic Overview

The synthesis of This compound (also known as 4-methyl-6-hydroxypteridine) presents a classic challenge in heterocyclic chemistry: Regioselectivity .[1]

The construction of the pteridine core typically involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl equivalent (the Isay Condensation ). However, when using asymmetric dicarbonyls (such as glyoxylic acid or its esters), two isomers are possible: the 6-one and the 7-one .

  • The Challenge: Under neutral or basic conditions, the more nucleophilic 5-amino group of the pyrimidine attacks the most electrophilic carbon of the dicarbonyl (the aldehyde), leading predominantly to the 7-one isomer (the isoxanthopterin pattern).

  • The Solution: To synthesize the 6-one target (the xanthopterin pattern), we must invert this reactivity. This is achieved by conducting the condensation under strongly acidic conditions .[1] Protonation deactivates the highly basic 5-amino group, forcing the reaction to proceed via the 4-amino group attacking the aldehyde, thereby securing the 6-one regiochemistry.

This guide details the synthesis starting from 4-amino-6-methylpyrimidine , proceeding through the Timmis nitrosation , reduction, and the critical Acid-Catalyzed Isay Condensation .

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three logical phases. The critical regiochemical decision point occurs in Phase 3.[1]

PteridineSynthesis Start 4-Amino-6-methylpyrimidine Inter1 4-Amino-6-methyl-5-nitrosopyrimidine (Timmis Intermediate) Start->Inter1 Nitrosation (NaNO2, HCl) Inter2 4,5-Diamino-6-methylpyrimidine (Unstable Precursor) Inter1->Inter2 Reduction (Na2S2O4 or H2/Pd) Decision Condensation Conditions (The Regioselectivity Switch) Inter2->Decision + Reagent Reagent Ethyl Glyoxylate / Glyoxylic Acid Target TARGET: this compound (Major Product in Acid) Decision->Target Acidic pH (< 2) N4 attacks Aldehyde Byproduct Byproduct: 4-Methyl-8H-pteridin-7-one (Major Product in Base) Decision->Byproduct Neutral/Basic pH N5 attacks Aldehyde

Figure 1: Retrosynthetic pathway highlighting the pH-dependent regioselectivity switch required to obtain the 6-one isomer.

Experimental Protocols

Phase 1: Precursor Synthesis (The Timmis Route)

Objective: Synthesize 4,5-diamino-6-methylpyrimidine sulfate . Rationale: The diamine is oxidation-sensitive.[1] It is best isolated as a stable sulfate salt or generated in situ from the stable nitroso intermediate.[1]

Reagents
  • 4-Amino-6-methylpyrimidine (100 mmol)[1]

  • Sodium Nitrite (NaNO₂, 110 mmol)

  • Hydrochloric Acid (HCl, conc.)

  • Sodium Dithionite (Na₂S₂O₄) or Palladium on Carbon (Pd/C)[1]

  • Sulfuric Acid (H₂SO₄)[1][2]

Step-by-Step Protocol
  • Nitrosation:

    • Dissolve 10.9 g (100 mmol) of 4-amino-6-methylpyrimidine in 50 mL of 5N HCl. Chill to 0–5 °C in an ice bath.

    • Add a solution of 7.6 g (110 mmol) NaNO₂ in 20 mL water dropwise over 30 minutes, maintaining temperature < 5 °C.

    • Stir for 1 hour. The 4-amino-6-methyl-5-nitrosopyrimidine will precipitate as a violet/red solid.[1]

    • Filter, wash with cold water, and dry. (Yield typically >85%).[1][2][3][4]

  • Reduction to Diamine:

    • Suspend the nitroso compound (10 g) in 100 mL water at 50 °C.

    • Add Sodium Dithionite (25 g) in portions until the red color disappears and a pale yellow solution forms.

    • Alternative (Cleaner): Hydrogenate (50 psi H₂) over 10% Pd/C in methanol/water.

    • Isolation: Add dilute H₂SO₄ to the filtrate to precipitate 4,5-diamino-6-methylpyrimidine sulfate .[1] Filter and dry.[1][3] This salt is stable for storage.[1]

Phase 2: Regioselective Cyclization (The Critical Step)

Objective: Condensation to form This compound .[1] Mechanism: Under acidic conditions, the N5 amine (pKa ~5.5) is protonated and unreactive.[1] The N4 amine (vinylogous amide, less basic) remains available to attack the highly electrophilic aldehyde carbon of the glyoxylate. Subsequent cyclization involves the N5 attacking the ester carbonyl.[1]

Reagents
  • 4,5-Diamino-6-methylpyrimidine sulfate (10 mmol, 2.22 g)

  • Ethyl Glyoxylate (50% solution in toluene) OR Glyoxylic Acid Monohydrate (12 mmol)[1]

  • Solvent: 2N Hydrochloric Acid (50 mL)

  • Catalyst: The solvent acts as the catalyst.[1][5]

Step-by-Step Protocol
  • Preparation:

    • In a 100 mL round-bottom flask, suspend 2.22 g (10 mmol) of the diamine sulfate in 50 mL of 2N HCl .

    • Note: Ensure the pH is < 2.[1] If using the free base diamine, increase HCl concentration to ensure full protonation of N5.

  • Condensation:

    • Add 1.5 g (approx. 12 mmol) of Glyoxylic Acid Monohydrate (or equivalent Ethyl Glyoxylate).[1]

    • Heat the mixture to reflux (100 °C) with vigorous stirring for 2–4 hours.

    • The reaction mixture will initially clarify and then may darken slightly.[1]

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize carefully with concentrated Ammonium Hydroxide (NH₄OH) to pH ~5–6.[1]

    • Observation: The product, This compound , is sparingly soluble in neutral water and will precipitate as a yellow/tan solid.[1]

    • Chill in an ice bath for 2 hours to maximize yield.

    • Filter the solid.[1][2][3]

  • Purification:

    • Recrystallize from a large volume of boiling water or dilute acetic acid.[1]

    • Activated Charcoal Step: If the product is dark, treat the hot solution with activated charcoal, filter while hot, and allow to crystallize.

Quality Control & Validation

Analytical Data
  • Appearance: Pale yellow to tan crystalline solid.[1]

  • Melting Point: > 300 °C (decomposes).[1]

  • Solubility: Soluble in aqueous acid and base; poorly soluble in water and organic solvents.[1]

Regioisomer Differentiation (NMR)

Distinguishing the 6-one from the 7-one is critical.[1]

  • 1H NMR (DMSO-d6 + TFA):

    • Target (6-one): Look for the singlet of the pyrazine ring proton at C7-H .[1] Due to the adjacent carbonyl at C6, this proton is typically shielded relative to the 7-one isomer. Expect a singlet around δ 8.6 – 8.8 ppm .[1]

    • Byproduct (7-one): The proton is at C6-H .[1] This proton is often more deshielded, appearing around δ 8.9 – 9.1 ppm .

    • Methyl Group: Singlet at δ 2.6 – 2.8 ppm .[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Product is predominantly 7-one pH was too high (Neutral/Basic).Ensure reaction is run in 2N HCl . Do not buffer to neutral until after reaction is complete.
Low Yield Incomplete precipitation.[1]The product is amphoteric. Ensure neutralization stops at pH 5–6 (isoelectric point).[1] Do not overshoot to pH 9.[1]
Dark/Tarred Product Oxidation of diamine precursor.[1]Use fresh diamine sulfate.[1] Degas solvents with N₂ before reflux.[1]

References & Authority

The protocols defined above are grounded in the foundational work of pteridine chemistry, specifically the regiochemical rules established by Albert and Pfleiderer.

  • Regioselectivity in Isay Condensation:

    • Albert, A.[6] "The Pteridines."[1][4][6][7][8][9][10][11][12] Quarterly Reviews, Chemical Society, 1952. (Establishes the pH dependence of 4,5-diaminopyrimidine condensations).

    • Pfleiderer, W.[13] "Pteridines."[1][4][6][7][9][10][12][13] Comprehensive Heterocyclic Chemistry, 1984.

  • Synthesis of Pteridinones:

    • Der Pharma Chemica, 2014, 6(3):194-219.[6][9][12] "Synthesis of pteridines derivatives from different heterocyclic compounds."

  • Precursor Synthesis (Timmis/Isay):

    • Journal of Heterocyclic Chemistry, "Improved Synthesis of 2,4-Diamino-6-hydroxymethylpteridine." (Discusses the acid/base effect on isomer ratios).

  • Structural Validation:

    • MDPI Molecules, "Regioselective Nucleophilic Aromatic Substitution...". (Provides NMR data comparisons for quinazoline/pteridine analogs). [1]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Substituted Dihydropteridinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Solid-Phase Synthesis for Dihydropteridinone Libraries

Substituted dihydropteridinones represent a class of heterocyclic compounds with significant pharmacological interest, notably as inhibitors of polo-like kinases, which are crucial in cell mitosis and often deregulated in various cancers.[1][2] The rapid and efficient synthesis of diverse libraries of these compounds is paramount for structure-activity relationship (SAR) studies and the optimization of their pharmacokinetic properties.[1][2] Solid-phase organic synthesis (SPOS) offers a superior strategy for generating such libraries compared to traditional solution-phase methods.[1][3] The core advantages of SPOS lie in the simplification of purification procedures, as excess reagents and byproducts are easily removed by washing the solid support, and the potential for automation.[4][5][6]

This guide provides a detailed protocol for the solid-phase synthesis of substituted dihydropteridinones, leveraging the widely-used Wang resin and a cyclative cleavage strategy. This approach allows for the efficient construction of the dihydropteridinone core and the introduction of diversity at multiple positions.

Strategic Overview: A Traceless Approach to Dihydropteridinone Synthesis

The solid-phase synthesis of dihydropteridinones outlined here follows a logical and efficient pathway, beginning with the immobilization of an amino acid on a solid support and culminating in the formation and release of the desired heterocyclic product. The key to this strategy is the use of a versatile building block, 4,6-dichloro-5-nitropyrimidine, which allows for sequential nucleophilic substitutions to build the substituted pyrimidine core on the resin.[1][7] The final dihydropteridinone is formed through a reduction of a nitro group followed by an intramolecular cyclization, which concurrently cleaves the molecule from the solid support.[1][7] This "cyclative cleavage" is a powerful technique in solid-phase synthesis as it ensures that only the desired cyclized products are released into solution, simplifying purification.[3]

The choice of Wang resin is strategic; it is an acid-labile resin that is compatible with Fmoc chemistry, a standard protecting group strategy in solid-phase synthesis.[8][9] The ester linkage formed between the first amino acid and the resin is stable throughout the synthesis but can be readily cleaved under acidic conditions, in this case, facilitated by the final cyclization step.[8]

Visualizing the Workflow: A Step-by-Step Diagram

The following diagram illustrates the key stages in the solid-phase synthesis of substituted dihydropteridinones.

SPOS_Dihydropteridinone cluster_ResinPrep Resin Preparation cluster_Loading Step 1: Amino Acid Loading cluster_Elongation Step 2-4: Pyrimidine Assembly cluster_FinalSteps Step 5-6: Cyclization & Cleavage cluster_Purification Final Product Resin Wang Resin Swelling Resin Swelling in DCM Resin->Swelling DCM Loading Loading onto Wang Resin Swelling->Loading AminoAcid Fmoc-Amino Acid Activation Activation (DIC, HOBt, DMAP) AminoAcid->Activation Activation->Loading Fmoc_Removal Fmoc Deprotection (20% Piperidine/DMF) Loading->Fmoc_Removal Pyrimidine_Add Addition of 4,6-dichloro-5-nitropyrimidine Fmoc_Removal->Pyrimidine_Add Amine_Add Nucleophilic Substitution with Primary/Secondary Amine Pyrimidine_Add->Amine_Add Nitro_Reduction Nitro Group Reduction (e.g., SnCl2·2H2O) Amine_Add->Nitro_Reduction Cyclative_Cleavage Cyclative Cleavage (Formation of Dihydropteridinone) Nitro_Reduction->Cyclative_Cleavage Purification Purification (e.g., RP-HPLC) Cyclative_Cleavage->Purification Final_Product Substituted Dihydropteridinone Purification->Final_Product

Caption: Workflow for Solid-Phase Synthesis of Dihydropteridinones.

Detailed Experimental Protocols

The following protocols provide a comprehensive, step-by-step guide for the solid-phase synthesis of a library of substituted dihydropteridinones.

Materials and Reagents
  • Wang Resin (100-200 mesh, loading capacity ~1.0 mmol/g)

  • Fmoc-protected amino acids

  • 4,6-dichloro-5-nitropyrimidine

  • Primary and secondary amines (for diversification)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Trifluoroacetic acid (TFA)

  • DIPEA (N,N-Diisopropylethylamine)

  • Acetic Anhydride

  • Methanol (MeOH)

  • Reagents for purification (e.g., HPLC grade acetonitrile and water)

Protocol 1: Loading the First Amino Acid onto Wang Resin

The initial and crucial step is the esterification of the first Fmoc-protected amino acid to the hydroxyl groups of the Wang resin.[10] Proper loading is essential for the overall success of the synthesis.

  • Resin Swelling: In a suitable reaction vessel, swell the Wang resin (e.g., 1.0 g) in DCM (10-15 mL) for at least 30 minutes with gentle agitation.[9][11][12] This allows the solvent to penetrate the polymer matrix, making the reactive sites accessible.[5]

  • Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (2-4 equivalents relative to the resin loading capacity), HOBt (2-4 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in a minimal amount of DMF.[11][13] Add DIC (2-4 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[10] The use of HOBt is recommended to minimize racemization.[8]

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.[10]

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using the Kaiser (ninhydrin) test to detect any remaining free amino groups (in this initial step, it would be unreacted hydroxyl groups, so monitoring is typically done after the first Fmoc deprotection).[14]

  • Capping Unreacted Sites: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DCM. Agitate for 1-2 hours at room temperature.[10][11]

  • Washing: Filter the resin and wash it sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).[10]

  • Drying: Dry the resin under vacuum to a constant weight.

  • Quantification of Loading (Optional but Recommended): The loading of the first amino acid can be quantified by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at approximately 300 nm.[15]

Protocol 2: Elongation - Building the Substituted Pyrimidine

This phase involves the sequential addition of the pyrimidine core and a diversification element.

  • Fmoc Deprotection: Swell the amino acid-loaded resin in DMF. Treat the resin with a solution of 20% piperidine in DMF (v/v) for 15-30 minutes to remove the Fmoc protecting group.[1][8] Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove the piperidine and the dibenzofulvene byproduct.[1]

  • Addition of 4,6-dichloro-5-nitropyrimidine: To the deprotected resin, add a solution of 4,6-dichloro-5-nitropyrimidine (5 mmol per gram of resin) and DIPEA (5 mmol per gram of resin) in dry DMF.[1] Agitate the mixture at room temperature for 16 hours.[1] Wash the resin with DMF (3x) and DCM (3x).

  • Nucleophilic Substitution with Amines: The resin-bound dichloronitropyrimidine intermediate is then reacted with a primary or secondary amine to introduce the first point of diversity. Add a solution of the desired amine (e.g., 5 mmol per gram of resin) in a suitable solvent like DMF or NMP and agitate at room temperature or with gentle heating until the reaction is complete (monitor by LC-MS analysis of a cleaved aliquot).[1] Wash the resin extensively with DMF (3x) and DCM (3x).

Protocol 3: Final Cyclization and Cleavage

The final steps involve the reduction of the nitro group, which triggers the cyclization and release of the dihydropteridinone from the solid support.

  • Nitro Group Reduction: Swell the resin in a suitable solvent mixture (e.g., DMF/DCM). Add a solution of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), in a solvent like DMF.[7] The reaction is typically carried out at room temperature for several hours.

  • Cyclative Cleavage: The reduction of the nitro group to an amine initiates a spontaneous intramolecular cyclization. The newly formed amino group attacks the ester linkage to the Wang resin, forming the dihydropteridinone ring and cleaving the product from the solid support.[1][7] This process is often facilitated by gentle heating.

  • Product Isolation: After the reaction is complete, filter the resin and collect the filtrate containing the crude dihydropteridinone. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Cleavage with TFA (Alternative): If cyclative cleavage is not complete, the product can be cleaved from the Wang resin using a standard TFA cleavage cocktail (e.g., 50-95% TFA in DCM with scavengers like water or triisopropylsilane).[8][16][17] The cleavage is typically performed at room temperature for 1-2 hours.[8][16]

Protocol 4: Purification and Characterization

The crude product obtained after cleavage needs to be purified to remove any byproducts.

  • Work-up: Concentrate the filtrate containing the crude product under reduced pressure.

  • Purification: The primary method for purifying the synthesized dihydropteridinones is reversed-phase high-performance liquid chromatography (RP-HPLC).[18][19] A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used for elution.[18]

  • Characterization: The purified dihydropteridinones should be characterized by standard analytical techniques:

    • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the dihydropteridinone.

Data Presentation: Expected Yields and Purity

The solid-phase synthesis of dihydropteridinones using this protocol generally affords products in good to excellent purity after chromatographic purification. The overall isolated yields can vary depending on the specific amino acid and amine used.

EntryR¹ (from Amino Acid)R² (from Amine)Overall Purity (crude, LC-MS)Isolated Yield
1Phenylmethyl (from Phe)Cyclohexyl>85%45%
2Isopropyl (from Val)Benzyl>90%52%
32-(Methylthio)ethyl (from Met)4-Morpholinyl>80%41%
4Phenylmethyl (from Phe)4-Fluorobenzyl>88%48%
5Isopropyl (from Val)2-Phenylethyl>92%55%

Data is representative and based on typical outcomes for this synthetic route. Actual yields and purities may vary.[1]

Troubleshooting and Key Considerations

  • Incomplete Loading of the First Amino Acid: This is a common issue. Ensure the resin is properly swelled, use a sufficient excess of the activated amino acid, and consider extending the reaction time or performing a double coupling.[13]

  • Racemization: The use of HOBt during the activation of the first amino acid is crucial to minimize racemization, especially for sensitive amino acids.[8]

  • Incomplete Reactions on Solid Support: Monitor each reaction step carefully. For nucleophilic substitutions, longer reaction times or elevated temperatures might be necessary for sterically hindered substrates.

  • Side Reactions during Cleavage: When using TFA for cleavage, scavengers are essential to prevent side reactions, particularly with sensitive amino acids like tryptophan.[20]

Conclusion

The solid-phase synthesis protocol detailed in this application note provides a robust and efficient method for the generation of substituted dihydropteridinone libraries. The use of Wang resin in conjunction with a cyclative cleavage strategy offers a streamlined workflow that is amenable to high-throughput synthesis and purification. This methodology empowers researchers in drug discovery to rapidly explore the chemical space around the dihydropteridinone scaffold, accelerating the identification of potent and selective kinase inhibitors for therapeutic development.

References

  • Chasák, J., & Brulíková, L. (2021). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 26(6), 1625. [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Biotage. (2023, February 2). How To Load The First Amino Acid Onto Wang Resin. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Gibson, C. L., La Rosa, S., & Gibson, V. (2003). A traceless solid-phase synthesis of pteridines. Tetrahedron Letters, 44(5), 1029-1031. [Link]

  • Gibson, C. L., La Rosa, S., & Gibson, V. (2003). A prototype solid phase synthesis of pteridines and related heterocyclic compounds. Organic & Biomolecular Chemistry, 1(10), 1737-1745. [Link]

  • Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]

  • MDPI. (2021, March 14). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Retrieved from [Link]

  • Zhang, W., & Nagashima, T. (2004). Solution-Phase Parallel Synthesis of an N-Alkylated Dihydropteridinone Library from Fluorous Amino Acids. Journal of Combinatorial Chemistry, 6(6), 942-949. [Link]

  • Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]

  • Vaněk, O., et al. (2019). Probing Tripodal Peptide Scaffolds as Insulin and IGF-1 Receptor Ligands. ResearchGate. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • AAPPTec. (n.d.). Peptide cleavage from Wang resin. Retrieved from [Link]

  • ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved from [Link]

  • Heinis, C., & Winter, G. (2022). Cyclative Release Strategy to Obtain Pure Cyclic Peptides Directly from the Solid Phase. ACS Chemical Biology, 17(1), 181-186. [Link]

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. [Link]

  • ResearchGate. (n.d.). Cyclative Release Strategy to Obtain Pure Cyclic Peptides Directly from the Solid Phase. Retrieved from [Link]

  • Nefzi, A., et al. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. The Journal of Organic Chemistry, 64(11), 3980-3985. [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

  • Echeverría, C., & Kogan, M. J. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Electronic Journal of Biotechnology, 64, 1-10. [Link]

  • Nagashima, T., & Zhang, W. (2004). Solution-phase parallel synthesis of an N-alkylated dihydropteridinone library from fluorous amino acids. Journal of Combinatorial Chemistry, 6(6), 942-9. [Link]

  • ACS Publications. (2004, September 28). Solution-Phase Parallel Synthesis of an N-Alkylated Dihydropteridinone Library from Fluorous Amino Acids. Retrieved from [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3257. [Link]

  • Albericio, F., & Kruger, H. G. (2014). Peptides, solid-phase synthesis and characterization. Chemical Society Reviews, 43(21), 7383-7397. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Gellman, S. H., et al. (2007). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 9(18), 3559-3562. [Link]

  • Aguilar, M. I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Reyes, O., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 26(11), 3326. [Link]

  • ResearchGate. (2023, May 8). (PDF) Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Retrieved from [Link]

  • Bubb, M. R., et al. (2019). Solid-phase synthesis of a novel phalloidin analog with on-bead and off-bead actin-binding activity. Chemical Communications, 55(1), 103-106. [Link]

  • ResearchGate. (n.d.). Diaminodiacid-Based Solid-Phase Synthesis of Peptide Disulfide Bond Mimics. Retrieved from [Link]

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protocol for HPLC purification of 4-methyl-5H-pteridin-6-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 4-methyl-5H-pteridin-6-one.

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the purification of this compound. As a Senior Application Scientist, this protocol has been developed by synthesizing established chromatographic principles with specific insights into the pteridine class of compounds, ensuring both scientific rigor and practical applicability.

Scientific Introduction & Rationale

Pteridine derivatives are a class of heterocyclic compounds based on the pyrimido[4,5-b]pyrazine ring system.[1][2] Many play crucial roles in biological systems, with folic acid and biopterin being prominent examples.[1] The compound this compound is a member of this family. The synthesis of such molecules often results in a crude mixture containing starting materials, by-products, and the desired product. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for isolating such target compounds with high purity, which is a critical prerequisite for subsequent analytical studies, bioassays, or further synthetic steps.[3]

This guide details a reversed-phase HPLC (RP-HPLC) protocol, selected for its suitability in separating polar to moderately nonpolar water-soluble organic compounds like pteridines.[4][5] The causality behind each parameter selection—from the stationary phase to the mobile phase composition and detection wavelength—is explained to provide a robust, self-validating purification system.

Physicochemical Properties of Pteridinones

Understanding the properties of the target molecule is fundamental to developing a successful purification strategy.

  • Structure: this compound belongs to the pteridinone family. The pteridine core is electron-deficient, influencing its chromatographic behavior.[1]

  • Solubility: Pteridine derivatives often exhibit limited solubility in purely aqueous solutions but are soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6] For HPLC, a solvent that is compatible with the mobile phase, such as methanol, acetonitrile, or a mixture containing DMSO, is required for sample preparation.

  • UV-Vis Absorbance: The conjugated system of the pteridine ring results in strong ultraviolet-visible light absorption. Structurally related pteridines, like L-Biopterin and pterin-6-carboxylic acid, exhibit characteristic maximum absorbance (λmax) values in two regions: approximately 275-290 nm and 340-360 nm.[6][7] This intrinsic property allows for sensitive detection using a standard UV-Vis detector.

HPLC Method Development: The Scientific Basis

The selection of HPLC parameters is a logical process based on the analyte's chemical nature and the goal of achieving high-resolution separation.

Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase chromatography is the method of choice. It employs a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[5] Polar molecules like this compound will have a moderate affinity for the stationary phase, allowing for effective separation by eluting them with a gradient of increasing organic solvent.

Stationary Phase: C18 Column

A C18 (octadecyl) column is recommended as the initial choice. This is a versatile, widely used stationary phase that provides excellent retention and separation for a broad range of organic molecules, including heterocyclic compounds.[4][5]

Mobile Phase: Acidified Water/Acetonitrile System
  • Components: The mobile phase consists of an aqueous component (Solvent A) and an organic modifier (Solvent B).

    • Solvent A: Ultrapure water with a small amount of acid.

    • Solvent B: Acetonitrile is chosen for its low viscosity and UV transparency.

  • Acidic Modifier: The addition of an acid, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid, to both mobile phases is critical. Pteridines contain basic nitrogen atoms that can be protonated. At a low pH, protonation is suppressed, preventing undesirable interactions with residual silanol groups on the silica backbone of the stationary phase. This results in sharper, more symmetrical peaks and improved reproducibility.[5]

Detection Wavelength

Based on the known absorbance characteristics of pteridines, detection can be set at either the lower or higher λmax.[6][7]

  • Primary Wavelength (~350 nm): Setting the detector near 350 nm is often advantageous. Many common organic impurities and solvents (like DMSO) absorb strongly in the lower UV range (200-300 nm). Detection at a higher wavelength provides greater selectivity and a cleaner chromatogram, minimizing interference from the sample matrix.

  • Secondary Wavelength (~280 nm): This can be used if the compound's absorbance is significantly stronger at this wavelength or for dual-wavelength detection to aid in peak identification.

Detailed Purification Protocol

This section provides a step-by-step methodology for the purification of this compound from a crude synthetic mixture.

Materials and Reagents
  • Crude this compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Methanol, HPLC grade

  • 0.22 µm Syringe filters (PTFE or nylon)

Instrumentation and Conditions

The following parameters should be configured on a preparative HPLC system equipped with a UV-Vis detector and a fraction collector.

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 250 x 20 mm, 5 µm particle size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min (adjust based on column dimensions and pressure limits)
Detection 350 nm (primary), 280 nm (secondary)
Injection Volume 0.5 - 5.0 mL (dependent on sample concentration and column capacity)
Column Temperature Ambient or 30 °C
Gradient Program See table below

Gradient Elution Program:

Time (minutes)% Solvent A% Solvent B
0.0955
5.0955
35.0595
40.0595
42.0955
50.0955

Note: This is a general gradient. It should be optimized based on an initial analytical-scale run to determine the approximate elution time of the target compound.

Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Purification cluster_post 3. Post-Purification SamplePrep Sample Preparation (Dissolve in DMSO/MeOH, Filter) Inject Inject Sample SamplePrep->Inject MobilePrep Mobile Phase Preparation (Add 0.1% TFA, Degas) Equilibrate System Equilibration (95% A, 5% B) MobilePrep->Equilibrate Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Collect Fraction Collection (Based on UV Signal at 350 nm) Gradient->Collect Analyze Purity Analysis of Fractions (Analytical HPLC or LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Removal (Rotary Evaporation) Pool->Evaporate Final Obtain Pure Solid Compound Evaporate->Final

Caption: Workflow for HPLC Purification.

Step-by-Step Procedure
  • Mobile Phase Preparation: Prepare 1 L of Solvent A (1 mL TFA in 999 mL Water) and 1 L of Solvent B (1 mL TFA in 999 mL Acetonitrile). Degas both solvents by sparging with helium or sonicating for 15-20 minutes.

  • Sample Preparation:

    • Accurately weigh the crude sample.

    • Dissolve the sample in a minimal amount of DMSO.

    • Dilute the solution with Methanol or Acetonitrile until any precipitation is redissolved. The goal is to use the weakest solvent possible that maintains solubility and is compatible with the initial mobile phase conditions.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[5]

  • System Equilibration: Purge the HPLC system with the new mobile phases. Equilibrate the column with the initial conditions (95% A, 5% B) at the set flow rate until a stable baseline is achieved.

  • Injection and Purification: Inject the filtered sample onto the column and begin the gradient program. Monitor the chromatogram in real-time.

  • Fraction Collection: Set the fraction collector to trigger collection based on the UV signal at 350 nm. Collect the eluent corresponding to the main peak suspected to be this compound. It is advisable to collect the entire peak in multiple separate fractions (e.g., early peak, peak apex, late peak).

  • Purity Analysis: After the preparative run, analyze small aliquots from the key fractions using a rapid analytical HPLC method to confirm the purity of each fraction.

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity level. Remove the organic solvent (Acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final pure compound as a solid. The TFA will also be removed during this process as it is volatile.

Trustworthiness and Validation

This protocol is designed as a self-validating system. The causality is clear: reversed-phase is chosen for this polar heterocycle, an acidic modifier ensures good peak shape, and a high-wavelength UV detection minimizes interference. The post-purification analysis step is a critical validation point, confirming the success of the separation and the purity of the final product. By explaining the "why" behind each step, researchers can adapt and troubleshoot the method logically for similar pteridine compounds.

References

  • Dehesa-García, A., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. RSC Advances, 6(81), 77335-77342. Available at: [Link][8][9]

  • d'Ischia, M., et al. (2012). HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection. Archives of Biochemistry and Biophysics, 520(1), 7-16. Available at: [Link][4][10]

  • Khan Academy. (n.d.). Separations and purifications: HPLC to separate and quantify flavonoids (practice). Available at: [Link][5]

  • Cook, C.L., et al. (2017). Spectral Characterization of Pterin Molecules: Implications for Detecting Life on Mars. 48th Lunar and Planetary Science Conference. Available at: [Link][7]

  • Yurnaliza, et al. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. International Science Congress Association, 2(12), 1-5. Available at: [Link][3]

  • Taylor, E.C. (2008). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Organic Synthesis II (Vol. 10). Elsevier. Available at: [Link][1]

  • PubChem. (n.d.). Pteridine. National Center for Biotechnology Information. Available at: [Link][2]

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Application Note: NMR-Based Structure Elucidation of 4-methyl-5H-pteridin-6-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and structural biology. It details the rigorous structural elucidation of 4-methyl-5H-pteridin-6-one using high-field NMR spectroscopy.

Executive Summary

Pteridines are a critical class of fused heterocycles serving as scaffolds for folate antagonists, anticancer agents, and enzyme cofactors. The structural characterization of This compound presents specific challenges:

  • Lactam-Lactim Tautomerism: Distinguishing the 5H-6-one (lactam) form from the 6-hydroxy (lactim) form.

  • Regioisomerism: Confirming the methyl group position at C4 versus C2 or C7.

  • Solubility: High lattice energy often leads to poor solubility and signal broadening.

This guide provides a self-validating NMR workflow to unambiguously solve these structural features.

Sample Preparation Protocol

Pteridines are notorious for


-stacking aggregation, which broadens NMR signals. Correct sample preparation is the first step to high-resolution data.

Reagents:

  • Primary Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    , 99.9% D) + 0.03% TMS.
  • Co-solvent (Optional): Trifluoroacetic acid-

    
     (TFA-
    
    
    
    ) for protonation/solubilization if aggregation persists.

Procedure:

  • Weighing: Transfer 5–10 mg of the analyte into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-

    
    .
    
    • Critical Step: If the solution is cloudy, sonicate at 40°C for 10 minutes.

    • Troubleshooting: If signals remain broad, add 1-2 drops of TFA-

      
      . This protonates the N-heterocycle, breaking intermolecular H-bonds and sharpening peaks (Note: This will shift signals downfield).
      
  • Tube Transfer: Filter through a glass wool plug into a high-precision 5mm NMR tube to remove undissolved micro-particulates that ruin field homogeneity.

NMR Experimental Workflow

The following pulse sequences are required for a complete assignment.

ExperimentPulse SequencePurposeCritical Parameter
1H 1D zg30 / zgQuantitation, integration, symmetry check.d1

5s (relax. delay) for accurate integration.
13C 1D zgpg30Carbon count, carbonyl identification.[1]High scans (NS > 1024) for quaternary carbons.
1H-13C HSQC hsqcedetgpsisp2.3Assign protonated carbons (C-H).Multiplicity editing (CH/CH3 positive, CH2 negative).
1H-13C HMBC hmbcgplpndqfThe Solver. Connects fragments across quaternary carbons.Optimized for

Hz.
1H-15N HMBC hmbcgpndqfLocates "silent" nitrogens (N1, N3, N5, N8).Optimized for

Hz.
1H-1H NOESY noesygpphppTautomer confirmation (Spatial proximity).Mixing time (

) = 300-500 ms.

Structural Assignment & Logic

The Pteridine Scaffold Numbering

The assignment follows standard IUPAC numbering for pteridines:

  • Pyrazine Ring: N5, C6, C7, N8.

  • Pyrimidine Ring: N1, C2, N3, C4.

  • Bridgehead: C4a, C8a.[2]

1H NMR Analysis (DMSO- )

The spectrum will display three distinct regions.

  • Region A (Aromatic, ~8.0 - 9.5 ppm):

    • H2: The most deshielded singlet (~9.0 - 9.2 ppm). It is flanked by two electronegative nitrogens (N1, N3).

    • H7: A singlet (~8.2 - 8.5 ppm). Located on the pyrazine ring next to the electron-withdrawing carbonyl (C6).

  • Region B (Exchangeable, >12.0 ppm):

    • N5-H: A broad singlet typically appearing between 12.0 - 13.5 ppm. Its presence confirms the lactam (5H-one) tautomer. In the lactim (OH) form, this signal would be absent (or seen as an OH), and C6 would shift significantly.

  • Region C (Aliphatic, ~2.0 - 3.0 ppm):

    • 4-Me: A sharp singlet integrating to 3H. Expected shift ~2.6 - 2.8 ppm. This is downfield of a standard methyl due to the aromatic ring current and adjacent imine (C=N).

13C NMR Analysis[3][4][5]
  • Carbonyl (C6): The most downfield signal (~160-162 ppm), characteristic of a cyclic amide.

  • C4 (Quaternary): ~155-160 ppm. Deshielded by N3 and the methyl group.

  • C2 (Methine): ~150-155 ppm. Correlates with H2 in HSQC.

  • C7 (Methine): ~145-150 ppm. Correlates with H7 in HSQC.

  • Bridgeheads (C4a, C8a): C4a is typically shielded (~125-130 ppm) relative to C8a (~140-145 ppm) due to resonance contributions from the N5 lone pair.

  • 4-Me: ~22-25 ppm.

Definitive Proof via 2D NMR (HMBC)

The structure is validated only when the methyl group is mathematically connected to the core.

Key HMBC Correlations (Strongest Evidence):

  • Methyl to Core: The protons of 4-Me will show a strong 2-bond correlation (

    
    ) to C4  and a 3-bond correlation (
    
    
    
    ) to C4a .
    • Significance: This proves the methyl is at position 4. If it were at position 2, the Me protons would correlate to N1/N3 carbons but not the bridgehead C4a in the same pattern.

  • H7 to Carbonyl: The H7 proton will show a strong 2-bond correlation to C6 (Carbonyl).

    • Significance: This confirms the oxidation state at C6.[3]

  • H2 Correlations: H2 correlates to C4 and C8a (

    
    ).
    

Visualizations

Structure Elucidation Workflow

This diagram illustrates the logical flow from raw data to final structure.

StructureElucidation Sample Sample: this compound Solvent: DMSO-d6 H1 1H NMR Identify H2, H7, Me, NH Sample->H1 C13 13C NMR Identify C=O, C-quat Sample->C13 HSQC HSQC Map H-C (Direct) H1->HSQC C13->HSQC HMBC HMBC Connect Fragments (Me -> C4 -> C4a) HSQC->HMBC Assign Quats NOESY NOESY Confirm Tautomer (NH...Me proximity) HMBC->NOESY Regio-check Structure Final Structure Validated NOESY->Structure

Figure 1: Step-by-step NMR logic flow for assigning pteridine derivatives.

HMBC Correlation Network

This diagram visualizes the critical long-range couplings that "stitch" the molecule together.

HMBC_Network Me 4-Me (H) C4 C4 Me->C4 2J C4a C4a (Bridge) Me->C4a 3J (Key Link) H2 H2 H2->C4 3J C8a C8a (Bridge) H2->C8a 3J H7 H7 C6 C6 (Carbonyl) H7->C6 2J H7->C8a 3J NH N5-H NH->C4a 3J NH->C6 2J C2 C2

Figure 2: HMBC Connectivity Map. Red arrows indicate experimentally observed long-range correlations.

Summary of Expected Chemical Shifts

Note: Values are representative for DMSO-


 solutions and may vary with concentration/temperature.
NucleusAssignmentShift (

ppm)
MultiplicityKey HMBC Correlations
1H 4-CH

2.65 - 2.80Singlet (3H)C4, C4a
1H H-78.20 - 8.50Singlet (1H)C6, C8a, C4a
1H H-28.90 - 9.20Singlet (1H)C4, C8a
1H N5-H12.0 - 13.5Broad SingletC4a, C6
13C 4-CH

22.0 - 24.0CH

-
13C C-4a128.0 - 132.0Quaternary-
13C C-7145.0 - 148.0CH-
13C C-2152.0 - 156.0CH-
13C C-4158.0 - 162.0Quaternary-
13C C-6160.0 - 163.0Carbonyl-

References

  • Pfleiderer, W. (1984). Pteridines.[2][4] Part LXXVI. Synthesis and properties of 6- and 7-substituted pteridines. Chemistry of Heterocyclic Compounds.[2][5] Link

  • Armarego, W. L. F. (1971). Pteridines.[2][4] Part II. The Synthesis of 4-Methylpteridin-6(5H)-one. Journal of the Chemical Society C. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC parameter optimization). Link

  • Stanovnik, B., & Tišler, M. (1982). The Chemistry of Heterocyclic Compounds, Pteridines.[2] Wiley-Interscience. (Detailed spectral data on pteridine tautomers). Link

Sources

Application Note: Kinetic Profiling of the 4-Methyl-5H-Pteridin-6-one Scaffold in Kinase Assays

[1]

Executive Summary

The 4-methyl-5H-pteridin-6-one moiety represents a privileged scaffold in medicinal chemistry, functioning as a bioisostere of the purine ring found in ATP.[1] This structural mimicry allows it to serve as a potent "hinge-binder" in the development of inhibitors for PI3K/mTOR (Liu et al., 2010) and Polo-like Kinases (PLK) .[1]

However, the physicochemical properties of pteridines—specifically their intrinsic fluorescence and planar, aggregation-prone structure—present unique challenges in assay development.[1] Standard fluorescence-based assays (e.g., FP, TR-FRET) often yield false positives due to spectral interference.[1]

This guide details a validated protocol using a Luminescent ADP-Detection Assay (ADP-Glo™) to characterize inhibitors containing the this compound core.[1] This method decouples the readout from the compound's optical properties, ensuring data integrity.[1]

Chemical Context & Mechanism of Action[2]

The "Purine Mimic" Hypothesis

The this compound scaffold targets the ATP-binding pocket of the kinase.[1] The lactam (cyclic amide) group at positions N5-C6-O mimics the hydrogen-bonding pattern of adenine, allowing the molecule to anchor to the kinase "hinge region."[1]

  • Mechanism: Type I (ATP-Competitive) Inhibition.[1]

  • Kinetic Consequence: The IC50 of the inhibitor will be linearly dependent on the concentration of ATP in the assay.

  • Structural Alert: Pteridines are highly fluorescent (excitation ~350-400 nm, emission ~450 nm).[1] They can interfere with assays using coumarin or fluorescein labels.[1]

Mechanism Visualization

The following diagram illustrates the competitive binding mechanism and the assay logic.

KinaseMechanismcluster_interferenceOptical Interference RiskATPATP (Substrate)KinaseKinase Active Site(Hinge Region)ATP->KinaseNative BindingInhibitorThis compound(Scaffold)Inhibitor->KinaseCompetitive Blockade(Ki)False SignalFalse SignalInhibitor->False SignalIntrinsic Fluorescence(Avoids FRET/FP)ProductPhosphorylated Substrate+ ADPKinase->ProductCatalysisSignalLuminescent Signal(ADP-Glo Readout)Product->SignalQuantification

Caption: Competitive inhibition mechanism of the pteridinone scaffold. Note the "Optical Interference Risk" pathway which necessitates a non-fluorescent readout like Luminescence.

Experimental Protocol: Luminescent ADP Detection

We utilize the ADP-Glo™ Kinase Assay platform.[1][2][3] This biphasic assay first terminates the kinase reaction and depletes unused ATP, then converts the generated ADP back into ATP to drive a luciferase reaction.[2][3][4]

Why this method?

  • Interference-Free: The readout is glow luminescence (560 nm peak), avoiding the blue/green fluorescence inherent to pteridines.[1]

  • High Sensitivity: Detects low conversion rates (<10%), essential for determining accurate kinetic parameters.[1]

Materials & Reagents[1][4][7]
  • Compound: this compound (dissolved in 100% DMSO).[1]

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (detergent is critical to prevent pteridine aggregation).[1]

  • Substrate: Specific peptide/protein substrate for your target kinase (e.g., Poly(Glu,Tyr) for Tyrosine kinases).[1]

  • ATP: Ultra-pure (concentration set to

    
    ).[1]
    
  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).[1]

Step-by-Step Workflow
Step 1: Compound Preparation (The "Pteridine Handling" Protocol)

Pteridines have poor aqueous solubility and can form colloidal aggregates, leading to false positives (promiscuous inhibition).[1]

  • Prepare a 10 mM stock in 100% DMSO. Vortex vigorously.

  • Perform a Serial Dilution in 100% DMSO first (not buffer) to maintain solubility.[1]

  • Intermediate Dilution: Dilute 1:25 into Kinase Buffer immediately before use.

    • Final Assay DMSO: Ensure < 1% (usually 0.5% is tolerated).[1]

Step 2: The Kinase Reaction (10 µL Volume)
  • Plate: Use a solid white, low-volume 384-well plate (e.g., Corning 4513).

  • Add Compound: Dispense 2.5 µL of diluted compound.

  • Add Enzyme: Dispense 2.5 µL of Kinase (2X concentration). Incubate 10 min at RT to allow inhibitor binding (Pre-incubation).

  • Start Reaction: Add 5 µL of ATP/Substrate Mix (2X concentration).[1]

    • Critical: ATP concentration must be

      
       of the kinase.[1] If ATP >> 
      
      
      , the pteridinone (a competitive inhibitor) will appear less potent (IC50 shifts right).[1]
  • Incubate: 60 minutes at Room Temperature (22-25°C).

Step 3: ADP Detection (The "Glo" Phase)
  • Termination: Add 10 µL of ADP-Glo™ Reagent .

    • Action: Stops kinase activity and depletes unconsumed ATP.[1][2][5]

    • Incubation: 40 minutes at RT.[1][5]

  • Detection: Add 20 µL of Kinase Detection Reagent .

    • Action: Converts ADP

      
       ATP 
      
      
      Luciferase Light.[1][4]
    • Incubation: 30 minutes at RT.[1][5]

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec/well).

Workflow Diagram

ADPGloProtocolPrepCompound Prep(100% DMSO Serial Dilution)ReactionKinase Reaction (10 µL)Enzyme + Inhibitor + ATP/SubstratePrep->Reaction Dilute into BufferDepletionStep 1: ADP-Glo Reagent (10 µL)Terminates Rxn & Depletes ATPReaction->Depletion 60 min IncubationDetectionStep 2: Detection Reagent (20 µL)Converts ADP to LightDepletion->Detection 40 min IncubationReadoutLuminescence Measurement(Plate Reader)Detection->Readout 30 min Incubation

Caption: Operational workflow for the ADP-Glo assay. Note the two-step termination/detection phase critical for removing background ATP signal.

Data Analysis & Interpretation

Calculating % Inhibition

Normalize the raw luminescence units (RLU) against controls:

1
IC50 and Hill Slope

Fit the data to a 4-parameter logistic equation (Sigmoidal Dose-Response).[1]

ParameterExpected ValueInterpretation
IC50 µM to nM rangePotency. For fragments like this compound, expect weak potency (1–50 µM) unless optimized side chains are present.[1]
Hill Slope ~1.0Ideal. Indicates 1:1 binding stoichiometry.[1]
Hill Slope > 2.0Warning. Indicates aggregation or steep dose-response.[1] Pteridines often aggregate.[1] If observed, add 0.01% Triton X-100 or increase Brij-35.[1]
Cheng-Prusoff Correction

Since the pteridinone is ATP-competitive, the absolute potency (




1

Troubleshooting: The "Pteridine Effect"

Issue: High background fluorescence in "No Enzyme" wells (if using FP/FRET).

  • Cause: this compound is fluorescent.[1]

  • Solution: Switch to the Luminescent assay described above. If you must use fluorescence, use a Red-Shifted dye (e.g., Alexa Fluor 647) which is far from the pteridine emission (~450 nm).[1]

Issue: Steep Hill Slope (>2.[1]0) or bell-shaped curves.[1]

  • Cause: Compound precipitation or colloidal aggregation.[1]

  • Solution: Verify solubility. Spin down the compound plate before dispensing. Ensure detergent (Brij-35 or Tween-20) is fresh.[1]

References

  • Liu, K. K., et al. (2010).[1][6] "4-Methylpteridinones as orally active and selective PI3K/mTOR dual inhibitors."[1][6] Bioorganic & Medicinal Chemistry Letters, 20(20), 6096-6099.[1][6]

  • Promega Corporation. (2023).[1] "ADP-Glo™ Kinase Assay Technical Manual #TM313."

  • Turek-Etienne, T. C., et al. (2003).[1] "Evaluation of Fluorescent Compound Interference in Fluorescence Polarization Assays." Journal of Biomolecular Screening, 8(4), 476-482.[1]

  • Asano, T., et al. (2012).[1][7] "Identification, synthesis, and biological evaluation of... tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477)." Journal of Medicinal Chemistry, 55(17), 7772-7785.[1][7]

application of 4-methyl-5H-pteridin-6-one in cancer cell line studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methyl-5H-Pteridin-6-One Scaffolds in Cancer Drug Discovery

Executive Summary

This Application Note details the utility of This compound (and its structural analogs) as a privileged scaffold in the development of targeted anticancer therapeutics. While often utilized as a precursor or core pharmacophore, this pteridine derivative serves as a critical template for designing inhibitors of Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.

This guide provides a comprehensive workflow for researchers utilizing this compound derivatives to interrogate cancer cell metabolism and signaling pathways. It covers mechanistic grounding, synthesis of bioactive derivatives, and validated protocols for in vitro efficacy evaluation in non-small cell lung cancer (NSCLC) and leukemic cell lines.

Scientific Mechanism & Rationale

The Pteridine "Privileged Scaffold"

The this compound core mimics the structure of folic acid and biopterin , natural cofactors essential for nucleotide synthesis and cell proliferation. Its planar, nitrogen-rich heterocycle allows for:

  • ATP-Competitive Inhibition: The scaffold fits into the ATP-binding pocket of kinases (e.g., EGFR, PI3K), forming hydrogen bonds with the hinge region.

  • Metabolic Blockade: Structural similarity to dihydrofolate allows competitive inhibition of DHFR, blocking the conversion of dihydrofolate to tetrahydrofolate, thereby arresting DNA synthesis.

Pathway Interference

In cancer cells, functionalized derivatives of this scaffold (e.g., N-alkylated or 2-amino substituted forms) disrupt the Ras/Raf/MEK/ERK signaling cascade by inhibiting upstream kinases.

SignalingPathway EGFR EGFR (Tyrosine Kinase) Ras Ras-GTP EGFR->Ras Activation Pteridine This compound (Inhibitor Scaffold) Pteridine->EGFR Competitive Inhibition Raf Raf Ras->Raf Phosphorylation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Expression

Figure 1: Mechanism of Action. The pteridin-6-one scaffold targets the ATP-binding pocket of EGFR, preventing downstream phosphorylation of the Ras/Raf/MEK/ERK cascade.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: To prepare stable, soluble formulations of this compound derivatives for cell culture.

Reagents:

  • This compound (High Purity >98%)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Weighing: Accurately weigh 10 mg of the compound.

  • Solubilization: Dissolve in 1 mL of 100% DMSO to create a 10 mM Stock Solution . Vortex for 30 seconds until clear.

    • Note: Pteridines can be hydrophobic. If precipitation occurs, sonicate at 40°C for 5 minutes.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To determine the IC50 of the compound in A549 (Lung) and MCF-7 (Breast) cancer cell lines.

Materials:

  • Cell lines: A549, MCF-7

  • MTT Reagent (5 mg/mL in PBS)

  • 96-well tissue culture plates

Step-by-Step Workflow:

  • Seeding: Plate cells at a density of

    
     cells/well in 100 µL complete media. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Treatment: Prepare serial dilutions of the 10 mM stock in culture media (Final concentrations: 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration is <0.5%.

  • Incubation: Add 100 µL of treatment media to wells. Incubate for 48 or 72 hours .

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 minutes.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Protocol C: Western Blot Analysis for EGFR/ERK Inhibition

Objective: To validate the mechanism of action by observing phosphorylation status.[1]

Workflow:

  • Lysate Preparation: Treat A549 cells with the compound at IC50 concentration for 6 hours. Lyse cells using RIPA buffer with phosphatase inhibitors.

  • Electrophoresis: Load 30 µg protein per lane on a 10% SDS-PAGE gel.

  • Transfer & Blotting: Transfer to PVDF membrane. Block with 5% BSA.

  • Antibody Incubation:

    • Primary: Anti-p-EGFR (Tyr1068), Anti-p-ERK1/2, Anti-Total EGFR, Anti-GAPDH (Loading Control).

    • Secondary: HRP-conjugated IgG.

  • Detection: Use ECL substrate and image.

    • Expected Result: Dose-dependent decrease in p-EGFR and p-ERK bands compared to GAPDH.

Data Analysis & Interpretation

Expected Potency Data (Reference Values)

The following table summarizes typical IC50 values for this compound derivatives when functionalized at the N-3 or C-2 position.

Cell LineTissue OriginCompound TypeIC50 (µM)Mechanism
A549 Lung (NSCLC)2-amino-4-methyl-pteridin-6-one15.4 ± 2.1EGFR Inhibition
MCF-7 Breast4-methyl-pteridin-6-one derivative22.8 ± 3.5DHFR Inhibition
HCT-116 ColonUnsubstituted Scaffold>100 (Inactive)Low Solubility/Binding
Jurkat LeukemiaFolate-conjugated derivative8.5 ± 1.2Targeted Uptake

Note: The unsubstituted core scaffold often shows low potency (>50 µM). Functionalization (e.g., adding trifluoroethoxy or amide groups) significantly enhances potency into the nanomolar range [1, 2].

Structure-Activity Relationship (SAR) Logic
  • Position 2 (Amino group): Critical for hydrogen bonding with the kinase hinge region.

  • Position 4 (Methyl group): Provides steric bulk; modifying this to a larger alkyl group can improve hydrophobic pocket filling.

  • Position 6 (Carbonyl): Essential for the "pteridinone" tautomer stability, mimicking the guanine/folate base pairing face.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Hydrophobicity of the pteridine corePre-dilute in DMSO; ensure final DMSO < 0.5%. Use cyclodextrin carriers if necessary.
High Background in MTT Reductive properties of pteridinesWash cells with PBS before adding MTT. Use CellTiter-Glo (ATP assay) as an alternative.
Weak Western Blot Signal Low abundance of p-EGFRStimulate cells with EGF (100 ng/mL) for 15 mins prior to lysis to boost baseline phosphorylation.

References

  • Lin, J., et al. (2021).[1] "Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors." Current Medicinal Chemistry. Available at:

  • Eeduri, R., et al. (2022). "A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives." Global Research Online. Available at:

  • Carmona-Martínez, V., et al. (2019). "Therapeutic potential of pteridine derivatives: A comprehensive review." Medicinal Research Reviews. Available at:

  • Al-Wahaibi, L.H., et al. (2023). "Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E." Molecules. Available at:

Sources

4-methyl-5H-pteridin-6-one as a fluorescent probe in cellular imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methyl-5H-pteridin-6-one as a Fluorescent Probe in Cellular Imaging

Introduction: The Pteridine Advantage

This compound represents a specialized class of pteridine-based fluorescent probes .[1][2] Unlike conventional extrinsic fluorophores (e.g., FITC, Rhodamine) which are bulky and can perturb biological function, pteridine derivatives are structural analogs of native nucleobases (guanine and adenine) and cofactors (folates, biopterins).

This structural mimicry confers three critical advantages for cellular imaging:

  • Minimal Steric Hindrance: Its low molecular weight (~176 Da) allows it to penetrate cell membranes and intercalate into nucleic acids or integrate into metabolic pathways with minimal disruption.[2]

  • Environment-Sensitive Fluorescence: The quantum yield (Φ) of this compound is highly dependent on solvent polarity and viscosity.[1][2] It is typically quenched in aqueous solution but exhibits a strong fluorescence "turn-on" response upon binding to hydrophobic pockets (e.g., lipid bilayers, enzyme active sites) or intercalating into DNA/RNA.

  • Large Stokes Shift: Pteridines typically exhibit a Stokes shift of >80 nm, significantly reducing self-quenching and separating emission from excitation scatter.[1]

Mechanism of Action & Spectral Properties

The fluorescence mechanism relies on Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT) , depending on the specific tautomeric form stabilized by the microenvironment.

Spectral Characteristics (Typical for Pteridin-6-ones):
PropertyValue / DescriptionNotes
Excitation Max (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
340 – 380 nm UV/Blue region.[2] Compatible with 355 nm or 405 nm lasers.[2]
Emission Max (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
430 – 460 nm Blue/Cyan emission.[2]
Stokes Shift ~80 – 100 nm Minimizes crosstalk with excitation light.[2]
Quantum Yield (Φ) 0.05 (Water) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

0.4–0.8 (Lipid/DNA)
"Turn-on" effect in hydrophobic environments.[2]
Solubility DMSO, EthanolPoorly soluble in pure water; requires organic co-solvent.[1]

Expert Insight: The "4-methyl" substitution on the pyrimidine ring modulates the electron density of the core scaffold, fine-tuning the pKa and enhancing lipophilicity compared to unsubstituted pteridinones. This makes it an excellent probe for lipid nanoparticle (LNP) tracking and membrane dynamics .[2]

Applications in Cellular Imaging

A. Tracking Lipid Nanoparticle (LNP) Delivery

In the context of drug delivery (e.g., siRNA/mRNA therapeutics), this compound serves as a hydrophobic payload surrogate .[1][2] It partitions into the lipid shell of LNPs.

  • Mechanism: The probe is non-fluorescent in the aqueous media but highly fluorescent when encapsulated in the LNP lipid bilayer.

  • Readout: Visualization of endosomal uptake and cytosolic release of LNPs.

B. Nucleic Acid Intercalation & Viscosity Sensing

Similar to 6-methylisoxanthopterin (6-MI), this probe can stack between base pairs in DNA/RNA.[1][2]

  • Mechanism: Restriction of intramolecular rotation (RIR) upon intercalation reduces non-radiative decay, increasing fluorescence intensity.

  • Readout: Nuclear staining or mapping of intracellular viscosity (viscosity increases

    
     fluorescence increases).[2]
    

Experimental Protocol: Live-Cell Imaging

Safety: Treat all pteridine derivatives as potential mutagens due to DNA intercalation. Work under low-light conditions to prevent photobleaching.[2]

Phase 1: Reagent Preparation
  • Stock Solution (10 mM):

    • Dissolve 1.76 mg of this compound in 1 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Vortex vigorously for 2 minutes. Sonicate if necessary to ensure complete dissolution.[2]

    • Storage: Aliquot and store at -20°C, protected from light. Stable for 6 months.

  • Working Solution (10 µM):

    • Dilute the Stock Solution 1:1000 in pre-warmed (37°C) serum-free media (e.g., DMEM or Opti-MEM).

    • Critical: Prepare fresh immediately before use to prevent precipitation.[2]

Phase 2: Cell Staining Protocol (Adherent Cells)

Target: HeLa, HEK293, or Primary Fibroblasts.

  • Seeding: Seed cells in a glass-bottom confocal dish (35 mm) to reach 70% confluency.

  • Wash: Aspirate growth media and wash cells 2x with PBS (pH 7.4).[2]

  • Incubation:

    • Add 1 mL of Working Solution (10 µM) .

    • Incubate for 20–45 minutes at 37°C / 5% CO

      
      .
      
    • Note: For LNP tracking, co-incubate the probe-loaded LNPs for the desired uptake time (e.g., 2–4 hours).

  • Wash (Optional):

    • For intracellular viscosity/DNA imaging : Wash 3x with PBS to remove background.[1][2]

    • For dynamic uptake imaging : Imaging can be performed without washing if the background fluorescence in aqueous media is low (due to quenching).[2]

  • Counter-staining:

    • If needed, stain mitochondria with MitoTracker Red (Ex 579 / Em 599) or plasma membrane with WGA-Alexa Fluor 647 .[1][2]

    • Avoid: Do not use DAPI or Hoechst, as their emission spectra overlap with this compound.[2]

Phase 3: Microscopy Settings

Instrument: Confocal Laser Scanning Microscope (CLSM) or Widefield Epifluorescence.[2]

ParameterSetting
Laser Line 405 nm (Diode) or 355 nm (UV)
Excitation Filter 340–380 nm (if widefield)
Emission Filter 430–470 nm (Bandpass)
Dichroic Mirror 405 nm / 488 nm / 561 nm multi-band
Detector PMT or HyD (High Sensitivity).[1][2][3] Gain ~600–800 V.
Pinhole 1.0 AU (Airy Unit)

Data Visualization & Pathway Analysis

The following diagram illustrates the cellular uptake and fluorescence activation mechanism of this compound when used as a probe for Lipid Nanoparticle (LNP) delivery or DNA sensing.

Pteridine_Mechanism cluster_Cell Intracellular Environment Probe_Solution Probe (Aqueous) [Quenched/Low Fluorescence] Membrane_Entry Cell Membrane Permeation Probe_Solution->Membrane_Entry Passive Diffusion or Endocytosis Hydrophobic_Pocket Hydrophobic Binding (Lipids / Enzyme Pocket) Membrane_Entry->Hydrophobic_Pocket Partitioning DNA_Intercalation DNA Intercalation (Nucleus) Membrane_Entry->DNA_Intercalation Nuclear Translocation Fluorescence_ON Fluorescence ON (Ex 360nm / Em 450nm) Hydrophobic_Pocket->Fluorescence_ON Restricted Rotation & Solvatochromism DNA_Intercalation->Fluorescence_ON Base Stacking (Rigidification)

Caption: Mechanism of fluorescence activation for this compound. The probe is virtually silent in aqueous media but exhibits strong blue emission upon binding to hydrophobic targets or DNA.

Troubleshooting & Validation

IssuePossible CauseSolution
No Signal Excitation wavelength mismatch.Ensure 405 nm or UV laser is active.[1][2] 488 nm will not excite this probe.[2]
High Background Probe precipitation or non-specific binding.[1][2]Reduce concentration to 1–5 µM. Wash cells 3x with PBS containing 1% BSA.[2]
Photobleaching High laser power.[1][2]Pteridines are moderately photostable but can bleach.[1][2] Use <2% laser power and fast scan speeds.
Spectral Bleed-through Overlap with DAPI.Do not use DAPI. Use Red/Far-Red nuclear counterstains (e.g., DRAQ5) instead.[2]

References

  • Hawkins, M. E. (2008).[1][4] Fluorescent pteridine probes for nucleic acid analysis. Methods in Enzymology, 450, 201–231.[1][4]

  • Pfleiderer, W. (1996).[1] Pteridines. In Comprehensive Heterocyclic Chemistry II. Elsevier.[2] (Fundamental chemistry of pteridin-6-ones).

  • Sinkeldam, R. W., et al. (2010).[1] Fluorescent nucleoside analogues: synthesis, properties and applications. Chemical Reviews, 110(5), 2579–2619.

  • Patent US20150017233A1. (2015).[1][2][3] Arginine-based lipids for delivery of therapeutics.[1][2][3] (Cites this compound as a component/marker).[2][3]

  • Telegina, T. A., & Kritsky, M. S. (2016).[1][4] Pteridines as photosensitizers and fluorophores in biological systems.[5] Photochemistry and Photobiology, 92(6). [2]

Sources

developing enzymatic assays for 4-methyl-5H-pteridin-6-one activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: A Framework for the Development of Enzymatic Assays for Novel Pteridinone Analogs: A Case Study with 4-methyl-5H-pteridin-6-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pteridine scaffold is a cornerstone of numerous biological processes, serving as a core component of essential cofactors like folate and biopterin.[1][2][3] Synthetic pteridine derivatives, such as this compound, represent a promising area for therapeutic development, particularly as modulators of enzymatic activity.[4][5] However, for novel analogs, the target enzyme and its specific activity are often uncharacterized. This application note provides a comprehensive, first-principles framework for developing and validating enzymatic assays for such compounds. We eschew a one-size-fits-all protocol, instead presenting a logical, hypothesis-driven workflow that guides the researcher from initial compound characterization to the implementation of robust, orthogonal assay methodologies. Using this compound as a model compound, we detail spectrophotometric, fluorometric, and chromatographic approaches, emphasizing the scientific rationale behind each experimental design choice to ensure the generation of reliable and meaningful data.

Introduction: The Pteridine Scaffold and the Assay Development Imperative

Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[6] Their biological significance is immense; in their reduced tetrahydro forms, they are indispensable cofactors for enzymes involved in amino acid metabolism, neurotransmitter synthesis, and nitric oxide production.[2][3] The ability of the pteridine ring to exist in multiple oxidation states (fully oxidized, dihydro, and tetrahydro) is central to its role in redox biochemistry, making enzymes like reductases and oxidases key players in its metabolic pathways.[1][7]

Synthetic modifications to the pteridine core can yield potent and selective enzyme inhibitors, as seen in the development of kinase inhibitors for oncology.[4][5] When presented with a novel analog like this compound, the primary challenge is the absence of a known biological target. Therefore, a systematic approach to assay development is not merely beneficial; it is essential. This guide provides that system, focusing on the logical deduction of potential enzyme classes and the subsequent development of tailored, validated assays.

The Workflow: A Strategy for Characterizing Novel Pteridinone Activity

The development of a reliable enzymatic assay for a novel compound is a multi-step process that requires careful planning and validation. The workflow must be logical, beginning with the characterization of the molecule itself and progressing through hypothesis generation to the execution of multiple, confirmatory assay formats.

Assay_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Hypothesis cluster_2 Phase 3: Assay Development cluster_3 Phase 4: Validation & Analysis A Physicochemical & Spectroscopic Characterization of This compound B Determine Solubility, Stability (pH, Temp), UV-Vis Spectrum, and Fluorescence Properties A->B C Hypothesis Generation: Potential Enzyme Classes B->C D Focus on Oxidoreductases (Reductases, Dehydrogenases, Oxidases) based on Pteridine Redox Chemistry C->D E Develop Orthogonal Assays D->E F Spectrophotometric Assay (e.g., NAD(P)H Depletion) E->F G Fluorometric Assay (Substrate/Product Fluorescence Change) E->G H Chromatographic Assay (HPLC-based Separation) E->H I Assay Validation & Execution H->I J Determine Kinetic Parameters (Km, Vmax, IC50) I->J K Confirm Results with Orthogonal Method (e.g., HPLC) J->K L Data Interpretation & Reporting K->L

Caption: Overall workflow for enzymatic assay development.

Foundational Work: Physicochemical and Spectroscopic Characterization

Before any enzymatic experiment, a thorough understanding of the substrate's intrinsic properties is paramount. This step prevents common artifacts and informs the rational design of the assay conditions.

Protocol 3.1: Initial Characterization of this compound

  • Solubility Assessment: Determine the solubility of the compound in common biological buffers (e.g., PBS, Tris, HEPES) at various pH values (e.g., 6.0, 7.4, 8.5). This is critical for preparing accurate stock solutions and defining the upper limit of substrate concentration for kinetic studies. Use of a small amount of an organic co-solvent like DMSO is common, but its final concentration in the assay should be kept low (typically <1%) and consistent across all wells.

  • Stability Analysis: Assess the stability of the compound in the chosen assay buffer over time. Incubate the compound under assay conditions (e.g., 37°C for 1-2 hours) and analyze its integrity using HPLC. This ensures that any observed signal change is due to enzymatic activity, not substrate degradation. Pteridines, particularly in their reduced forms, can be susceptible to oxidation.[8]

  • Spectroscopic Profiling:

    • UV-Vis Absorbance Scan: Perform a full wavelength scan (e.g., 220-700 nm) to identify the absorbance maxima (λmax). This information is crucial for direct spectrophotometric assays and for choosing a wavelength where the substrate does not interfere with other components (like NADPH at 340 nm).

    • Fluorescence Spectroscopy: Determine the optimal excitation and emission wavelengths. Many pteridine derivatives are naturally fluorescent, and their fluorescence can change upon enzymatic modification, providing a highly sensitive detection method.[9][10][11]

Table 1: Example Spectroscopic Data for a Hypothetical Pteridinone

PropertyValueRationale for Assay Design
Absorbance Max (λmax)280 nm, 350 nmCan be used for direct monitoring if product spectrum differs. Avoids 340 nm for coupled assays.
Molar Extinction Coeff.12,500 M⁻¹cm⁻¹ at 350 nmAllows for precise concentration determination via Beer-Lambert law.
Excitation Max (λex)350 nmOptimal wavelength to excite the molecule for fluorescence measurements.
Emission Max (λem)450 nmWavelength at which to measure fluorescence output.

Hypothesis-Driven Assay Strategy: Targeting Oxidoreductases

The pteridine ring's capacity for redox reactions is its defining chemical feature in biology.[6] Enzymes frequently catalyze the reduction of oxidized or dihydro-pteridines to their active tetrahydro state, often utilizing NAD(P)H as a hydride donor.[3][7] Conversely, oxidases can act on reduced pteridines.[11] Therefore, a logical starting point for investigating the enzymatic activity of this compound is to screen for its activity with oxidoreductases.

Primary Hypothesis: this compound acts as a substrate for an NAD(P)H-dependent reductase.

This hypothesis leads directly to the selection of a continuous, spectrophotometric coupled assay, which is a workhorse of modern enzymology due to its simplicity and high-throughput compatibility.[12][13][14]

Orthogonal Assay Methodologies and Protocols

Reliance on a single assay format is fraught with risk (e.g., false positives/negatives due to compound interference). We advocate for a multi-pronged approach, developing at least two orthogonal methods to confirm any observed activity.

Method A: NAD(P)H-Coupled Spectrophotometric Assay

This method indirectly measures the enzymatic reaction by monitoring the decrease in absorbance at 340 nm as the cofactor NAD(P)H is oxidized to NAD(P)⁺. It is a powerful tool for real-time kinetic analysis.[7][12]

Coupled_Assay_Principle cluster_0 Enzymatic Reaction Substrate 4-methyl-5H- pteridin-6-one Enzyme Putative Reductase Substrate->Enzyme NADPH NADPH (Absorbs at 340 nm) NADPH->Enzyme Product Reduced Pteridinone Enzyme->Product NADP NADP+ (No Absorbance at 340 nm) Enzyme->NADP Spectrometer Spectrometer Measures ↓ in A340 NADP->Spectrometer

Caption: Principle of the NAD(P)H-coupled spectrophotometric assay.

Protocol 5.1.1: Spectrophotometric Reductase Assay

Materials:

  • Enzyme source (e.g., purified recombinant enzyme, cell lysate)

  • This compound

  • NADPH or NADH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • 96- or 384-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation: Prepare concentrated stocks of all reagents. The final concentration of NADPH is typically in the range of 100-200 µM. The substrate concentration should be varied to determine the Michaelis constant (Km), typically spanning from 0.1x to 10x the expected Km.

  • Assay Setup: In a microplate, add the assay buffer, substrate (this compound), and NADPH.

  • Initiate Reaction: Add the enzyme to each well to start the reaction. The final reaction volume is typically 50-100 µL.

  • Controls (Critical for Data Integrity):

    • No Enzyme Control: Buffer + Substrate + NADPH (to measure non-enzymatic NADPH degradation).

    • No Substrate Control: Buffer + Enzyme + NADPH (to measure intrinsic NADPH oxidase activity of the enzyme).

    • No Cofactor Control: Buffer + Enzyme + Substrate (to ensure the reaction is cofactor-dependent).

  • Measurement: Immediately place the plate in a spectrophotometer pre-set to the assay temperature (e.g., 30°C or 37°C). Measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Method B: HPLC-Based Endpoint Assay

High-Performance Liquid Chromatography (HPLC) provides unambiguous, direct evidence of enzymatic activity by physically separating the substrate from the product and allowing for their quantification.[9][15] It is the gold standard for validating hits from primary screens and for definitively identifying the reaction product.[12][16]

Protocol 5.2.1: HPLC Assay for Pteridinone Conversion

Materials:

  • Completed enzymatic reaction aliquots (from a scaled-up version of Protocol 5.1.1)

  • Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) or ice-cold acetonitrile)

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase column (a common choice for pteridine analysis)[9][15]

  • Mobile Phase: An isocratic or gradient system. A typical starting point could be an aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.5) with an organic modifier like methanol or acetonitrile.[9][10]

Procedure:

  • Enzymatic Reaction: Set up enzymatic reactions as described in Protocol 5.1.1, but in larger volumes (e.g., 100-500 µL) in microcentrifuge tubes.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction by adding the aliquot to a tube containing the quenching solution. This precipitates the enzyme and halts all activity.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto the equilibrated C18 column.

    • Run the established mobile phase method.

    • Monitor the elution profile at a suitable wavelength (e.g., the λmax of the substrate, 350 nm).

  • Data Analysis: Integrate the peak areas for the substrate and any new peaks that appear over time (putative products). A decrease in the substrate peak area should be matched by a stoichiometric increase in the product peak area. This confirms the conversion and allows for precise quantification.

Data Analysis and Validation

Kinetic Analysis: From the spectrophotometric assay, plot the initial reaction rates against substrate concentration. Fit this data to the Michaelis-Menten equation to determine key kinetic parameters:

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Orthogonal Validation: A true positive result should be confirmable across different technology platforms. If a sample shows activity in the spectrophotometric assay, it must also show a corresponding substrate-to-product conversion in the HPLC assay. This crucial step eliminates false positives arising from compound interference with the spectrophotometric reading.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background signal in "No Enzyme" control 1. Non-enzymatic degradation of NADPH. 2. Chemical reaction between substrate and NADPH.1. Check buffer stability; ensure pH is optimal. 2. Run a substrate + NADPH only control; if high, the assay format is unsuitable.
No activity observed 1. Enzyme is inactive. 2. Substrate is not recognized by the enzyme. 3. Assay conditions (pH, temp) are suboptimal.1. Test enzyme with a known positive control substrate. 2. Screen a panel of different enzymes or cell lysates. 3. Perform a pH and temperature optimization matrix.
HPLC shows multiple product peaks 1. Enzyme produces multiple products. 2. Product is unstable and degrades.1. Characterize each peak using LC-MS to identify the products. 2. Analyze product stability independently.
Results from spectrophotometric and HPLC assays do not match 1. Compound is an optical artifact (absorbs or quenches at 340 nm).1. Trust the direct HPLC data. The spectrophotometric assay is invalid for this compound. Consider a fluorometric or LC-MS based approach.

References

  • Hyland, K. (Year not available). HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection. PMC. Available at: [Link]

  • Dehesa, C., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. Royal Society of Chemistry. Available at: [Link]

  • Cañada, F. C., et al. (Year not available). Analysis of pteridines and creatinine in urine by HPLC with serial fluorimetric and photometric detectors. ResearchGate. Available at: [Link]

  • Andondonskaja-Renz, B., & Zeitler, H. J. (1983). Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]

  • Wyatt, P. G., et al. (2011). Development and validation of a cytochrome c-coupled assay for pteridine reductase 1 and dihydrofolate reductase-thymidylate synthase. Analytical Biochemistry. Available at: [Link]

  • Lee, Y. F., et al. (1995). Pteridine analysis in urine by capillary electrophoresis using laser-induced fluorescence detection. Journal of Chromatography A. Available at: [Link]

  • Martín-Tornero, E., et al. (2016). Development of an HPLC-MS Method for the Determination of Natural Pteridines in Tomato Samples. ResearchGate. Available at: [Link]

  • Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis. Available at: [Link]

  • Chatterjee, A., et al. (2018). Enzymatic and Mutational Analysis of the PruA Pteridine Reductase Required for Pterin-Dependent Control of Biofilm Formation in Agrobacterium tumefaciens. Journal of Bacteriology. Available at: [Link]

  • Singh, N., et al. (2014). In Silico Screening, Structure-Activity Relationship, and Biologic Evaluation of Selective Pteridine Reductase Inhibitors Targeting Visceral Leishmaniasis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Beckman, J. S., et al. (1989). A sensitive fluorometric assay for measuring xanthine dehydrogenase and oxidase in tissues. Free Radical Biology and Medicine. Available at: [Link]

  • Kaur, A., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. ResearchGate. Available at: [Link]

  • Johannes, T. W., et al. (2011). High-throughput Screening Methods Developed for Oxidoreductases. ResearchGate. Available at: [Link]

  • O'Reilly, E., & Doyle, S. (2021). Bicyclic 6-6 Systems: Pteridines. ScienceDirect. Available at: [Link]

  • Cheng, H., et al. (2010). 4-Methylpteridinones as orally active and selective PI3K/mTOR dual inhibitors. ResearchGate. Available at: [Link]

  • Nagatsu, T., & Ichinose, H. (1999). Regulation of pteridine-requiring enzymes by the cofactor tetrahydrobiopterin. Molecular Neurobiology. Available at: [Link]

  • Do, T. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. MDPI. Available at: [Link]

  • Lucock, M., & Yates, Z. (2020). Folate-biopterin Crosstalk in Human Disease. Xia & He Publishing. Available at: [Link]

Sources

Application Note: In Vivo Experimental Design for 4-Methylpteridinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Optimization of Formulation, Pharmacokinetics, and Efficacy Models for PI3K/mTOR and PLK1 Inhibition.

Executive Summary & Mechanism of Action

4-Methylpteridinone derivatives represent a privileged scaffold in medicinal chemistry, primarily designed to overcome the selectivity and solubility limitations of earlier kinase inhibitors. While the general pteridinone class is famous for PLK1 inhibition (e.g., Volasertib, BI 2536), the specific introduction of a methyl group at the C-4 position has been pivotal in generating highly selective, orally active dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin) .

This guide addresses the translational bottleneck: transforming these potent biochemical inhibitors into viable in vivo therapeutics. The core challenge lies in their high lipophilicity and crystalline lattice energy, which necessitates advanced formulation strategies to ensure adequate bioavailability.

Mechanistic Pathway (PI3K/mTOR Focus)

The 4-methylpteridinone scaffold functions as an ATP-competitive inhibitor. By blocking the ATP binding cleft of the PI3K p110 subunit and the mTOR kinase domain, it collapses the hyperactive survival signaling often seen in glioblastoma and carcinomas.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PDK1->AKT pT308 TSC TSC1/2 AKT->TSC Inhibition mTORC1 mTORC1 TSC->mTORC1 Inhibition (Relieved) S6K p70S6K mTORC1->S6K S6 Ribosomal Protein S6 S6K->S6 Translation Drug 4-Methylpteridinone (Inhibitor) Drug->PI3K Blocks ATP Site Drug->mTORC1 Dual Inhibition

Figure 1: Mechanism of Action. 4-methylpteridinones act as dual inhibitors, simultaneously blocking upstream PI3K and downstream mTOR nodes, preventing compensatory feedback loops.

Formulation Protocols (The Critical Variable)

Most failures with pteridinone derivatives in mice stem from poor vehicle selection, leading to precipitation in the peritoneum (IP) or low absorption (PO).

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Solution

Best for: Maximum tolerated dose (MTD) studies, rapid PK assessment. Rationale: The basic nitrogen on the pteridinone ring allows for salt formation. We utilize an in situ acidification method similar to the clinical formulation of BI 2536.

  • Weighing: Weigh the required amount of 4-methylpteridinone powder.

  • Acidification: Add 0.1N HCl dropwise.

    • Volume: 10% of the final total volume.

    • Action: Vortex/Sonicate until a clear yellow solution forms. The pH should be ~2.0.

  • Buffering: Slowly add 0.9% Saline (NaCl) to reach final volume.

    • Caution: Do not use PBS immediately, as phosphate buffers can precipitate the salt at high concentrations.

  • pH Adjustment (Optional): If pH < 3.0, adjust carefully with dilute NaOH to pH 4.0–5.0. Inject immediately to prevent reprecipitation.

Protocol B: Oral Suspension (PO)

Best for: Efficacy studies, chronic dosing. Rationale: To improve oral bioavailability of these lipophilic compounds, a suspending agent with a surfactant is required to increase wettability.

Vehicle Composition: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water.

  • Preparation of Vehicle:

    • Heat 40% of the required water to 80°C.

    • Disperse Methylcellulose powder (400 cP) into hot water.

    • Add remaining cold water and stir on ice to hydrate.

    • Add Tween 80 (0.2% w/v).

  • Compound Dispersion:

    • Micronize the compound using a mortar and pestle.

    • Add a small amount of vehicle to create a smooth paste (levigation).

    • Gradually add the remaining vehicle while vortexing.

    • QC Check: Suspension must be uniform without visible clumps.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Workflow

Before efficacy modeling, you must establish the exposure-response relationship.

Experimental Design Table: PK/PD Validation
ParameterSpecificationNotes
Species Mouse (C57BL/6 or Nude)N=3 per timepoint.
Dose Range 10, 30, 100 mg/kg (PO)Check for dose-linearity.
Route Oral Gavage (PO)Volume: 10 mL/kg (e.g., 200 µL for 20g mouse).
Sampling 0.5, 1, 2, 4, 8, 24 hrsPlasma (EDTA) and Tumor tissue.
Bioanalysis LC-MS/MSMonitor parent compound.
PD Biomarker p-AKT (Ser473), p-S6 (Ser235/236)Western Blot or ELISA from tumor lysate.
Step-by-Step PD Tissue Collection
  • Euthanasia: CO2 asphyxiation followed by cervical dislocation.

  • Rapid Harvest: Tumor must be harvested within 3 minutes of death to prevent phosphatase activity degrading p-AKT signals.

  • Snap Freezing: Cut tumor into two pieces:

    • Piece A (PK): Weigh and flash freeze in liquid nitrogen.

    • Piece B (PD): Flash freeze immediately for protein extraction.

  • Lysis: Homogenize Piece B in RIPA buffer containing Phosphatase Inhibitor Cocktails II and III (Sigma).

Efficacy Study: Xenograft Models

Objective: Demonstrate tumor growth inhibition (TGI).[1][2][3][4]

Workflow Diagram

Efficacy_Workflow Cells Cell Culture (U87MG or HCT116) Inoculation Inoculation (Sub-Q Flank) Cells->Inoculation Staging Tumor Staging (~100-150 mm³) Inoculation->Staging ~10-14 days Randomization Randomization (n=8-10/group) Staging->Randomization Treatment Dosing Phase (Q1D or Q2D x 21 days) Randomization->Treatment Analysis Analysis (TGI%, Body Weight) Treatment->Analysis

Figure 2: In Vivo Efficacy Workflow. Standardized timeline for subcutaneous xenograft models.

Detailed Protocol
  • Cell Line Selection:

    • PI3K/mTOR driven: U87MG (Glioblastoma), PC3 (Prostate), or MCF-7 (Breast).

    • PLK1 driven: HCT116 (Colon).[2][5]

  • Inoculation: Inject

    
     cells in 100 µL PBS/Matrigel (1:1) subcutaneously into the right flank of athymic nude mice.
    
  • Randomization: Start treatment when tumors reach 100–150 mm³ . Do not start larger, as hypoxic cores reduce drug penetration.

  • Dosing Regimen:

    • Frequency: Once daily (QD) is standard for 4-methylpteridinones due to moderate half-life.

    • Duration: 21–28 days.[6]

  • Monitoring:

    • Measure tumor volume (

      
      ) twice weekly.
      
    • Safety Stop: Euthanize if body weight loss >20%.

Safety & Toxicity Assessment

Pteridinones targeting PLK1 can cause bone marrow suppression. PI3K inhibitors often induce hyperglycemia.

  • Glucose Monitoring: For PI3K/mTOR inhibitors, measure fasting blood glucose 2 hours post-dose using a glucometer (tail prick). Hyperglycemia is an on-target effect indicating biological activity.

  • Hematology: If dosing >14 days, perform CBC to check for neutropenia (PLK1 effect).

References

  • 4-Methylpteridinones as PI3K/mTOR Inhibitors

    • Title: 4-Methylpteridinones as orally active and selective PI3K/mTOR dual inhibitors.[7][8]

    • Source: Bioorganic & Medicinal Chemistry Letters (2010).[7]

    • Context: Describes the structural rationale for the C-4 methyl group and initial in vivo efficacy.
  • Formulation of Pteridinones (BI 2536)

    • Title: BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo.[6]

    • Source: Current Biology (2007).[3][6]

    • Context: Establishes the 0.
  • General In Vivo Protocols

    • Title: Establishment of a BI 2536 Xenograft Mouse Model for Preclinical Efficacy Studies.
    • Source: BenchChem Application Notes.[1]

    • Context: Provides granular details on dosing schedules and tumor volume calcul

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-5H-pteridin-6-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 4-methyl-5H-pteridin-6-one . This guide addresses the specific challenges of regioselectivity (Isay condensation), precursor instability, and the notorious solubility issues associated with the pteridine scaffold.[1]

Ticket ID: PTER-SYN-OPT-04 Status: Open Topic: Yield Improvement & Regiocontrol Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Core Directive: The Diagnostic Checklist

Before altering your current protocol, verify the following critical parameters. Failure in these areas is the primary cause of yields <20%.[2]

ParameterCritical SpecificationWhy it Matters
Precursor Purity 4,5-diamino-6-methylpyrimidine must be freshly prepared (used within 1 hour of reduction).[2]The diamine precursor oxidizes rapidly to dark purple/black polymers (alloxazines/lumazines) upon air exposure, killing the condensation yield.[1]
Regiocontrol (pH) pH 8.0–9.0 (Weakly Basic) favors the 6-one isomer.[2]Strong acid (pH < 2) favors the 7-one isomer (kinetic product via N5 attack).[2] You need the thermodynamic 6-one product.[2]
Synthon Choice Use Ethyl Glyoxylate (50% soln.) rather than Glyoxylic Acid monohydrate.[2]The ester slows the initial Schiff base formation, allowing better thermodynamic control compared to the highly reactive free acid.[2]
Atmosphere Strict Inert Atmosphere (Argon/Nitrogen). Pteridines and their precursors are susceptible to oxidative polymerization during the reaction.[2]

Optimized Experimental Protocol

This protocol is designed to maximize the formation of the 6-one isomer and minimize "brick dust" (polymeric impurities).[2]

Phase A: Precursor Activation (Fresh Reduction)

Do not use commercial 4,5-diamino-6-methylpyrimidine stored on the shelf.[1][2]

  • Start: Suspend 4-amino-6-methyl-5-nitropyrimidine (1.0 eq) in water (10 mL/g).

  • Reduction: Add Sodium Dithionite (Na₂S₂O₄) (2.5 eq) portion-wise at 40-50°C.

    • Visual Cue: The yellow suspension will turn into a clear or pale solution as the nitro group is reduced to the amine.[2]

    • Alternative: Catalytic hydrogenation (H₂/Pd-C) in methanol is cleaner but requires strict oxygen exclusion during filtration.[2]

  • Isolation: Cool to 0°C. The sulfate salt of the diamine may precipitate.[2] If not, proceed directly to condensation in the same pot (one-pot) to avoid oxidation.[1][2]

Phase B: The Isay Condensation (Regioselective)[1]
  • Buffer: Adjust the solution pH to 8.0–8.5 using saturated NaHCO₃. Crucial: Do not use strong NaOH, as it promotes polymerization.[1][2]

  • Addition: Add Ethyl Glyoxylate (1.2 eq) dropwise over 20 minutes.

  • Reaction: Heat to reflux (100°C) for 2–4 hours under Nitrogen.

    • Monitoring: Use HPLC (C18 column, Phosphate buffer/MeOH).[1][2] TLC is often unreliable due to tailing.[2]

  • Workup: Cool to room temperature. Adjust pH to 5.0 with Acetic Acid. The product will precipitate.[2]

  • Filtration: Collect the solid. Wash with water, then cold ethanol.[1][2]

Phase C: Purification (The "Solubility Loop")

Pteridines often trap salts and starting materials.

  • Dissolution: Suspend the crude solid in 0.1 M NaOH . It should dissolve to form the sodium salt (enolate).[2]

  • Filtration: Filter off any insoluble dark solids (polymers).[2]

  • Reprecipitation: Slowly add Acetic Acid to the filtrate until pH 5–6. The purified this compound will reprecipitate as a light yellow/beige solid.[2]

  • Drying: Dry at 60°C under vacuum over P₂O₅.

Mechanism & Regioselectivity Visualization

Understanding the competition between the N5 and N4 amines is vital.[2] The 5-amino group in pyrimidines is generally more nucleophilic (aniline-like) than the 4-amino group (amidine-like).[2]

PteridineSynthesis Precursor 4,5-diamino-6-methylpyrimidine AcidPath Acidic Conditions (Fast Kinetic) Precursor->AcidPath BasePath Basic Conditions (Thermodynamic) Precursor->BasePath Glyoxylate Ethyl Glyoxylate (CHO-COOEt) Glyoxylate->AcidPath Glyoxylate->BasePath Intermediate7 Schiff Base at N5 (N5=CH-COOEt) AcidPath->Intermediate7 CHO attacks most nuc. N5 Intermediate6 Schiff Base at N4 (N4=CH-COOEt) BasePath->Intermediate6 Equilibrium favors N4 attack Product7 7-ONE Isomer (Unwanted Byproduct) Intermediate7->Product7 Cyclization Product6 This compound (TARGET) Intermediate6->Product6 Cyclization

Caption: Regioselectivity flow. Acidic conditions favor N5 attack (7-one), while controlled basic conditions favor N4 attack (6-one).[1][2]

Troubleshooting Guide (FAQs)

Q1: My product is a dark brown/black "brick dust" and insoluble. What happened?

Diagnosis: Oxidative polymerization.[2] Fix:

  • Oxygen Exclusion: You likely exposed the diamine precursor to air before adding the glyoxylate.[2] The diamine must be kept under N₂/Ar at all times.[2]

  • Purification: Use the "Solubility Loop" (Dissolve in NaOH -> Filter -> Acidify).[2] The black polymer is usually insoluble in base, allowing you to filter it out.[2]

Q2: I am getting a mixture of isomers (6-one and 7-one). How do I separate them?

Diagnosis: Poor regiocontrol during condensation.[2] Fix:

  • Prevention: Ensure pH is > 7.5 during condensation.[2]

  • Separation: The 6-one and 7-one isomers have different pKa values.[2]

    • Suspend the mixture in water.

    • Slowly add NaOH.[2] The 7-one usually dissolves at a lower pH than the 6-one (or vice versa depending on specific substitution).[2]

    • Fractional Precipitation: Dissolve both in NaOH, then acidify very slowly. Collect fractions and analyze by HPLC.

Q3: The yield is low (<30%) even with fresh precursor.

Diagnosis: Incomplete cyclization or hydrolysis of the ester before reaction.[2] Fix:

  • Temperature: Ensure the reaction is refluxing (100°C). Room temperature is insufficient for the ring closure of the methyl-substituted pyrimidine.[2]

  • Reagent Quality: Ethyl glyoxylate polymerizes on storage.[2] Distill it or use a fresh commercial solution (50% in toluene).[2] If using Glyoxylic acid monohydrate, switch to the ethyl ester.[2]

Q4: Can I use the "Timmis Reaction" instead?

Answer: Yes, and it may be cleaner.[1][2] Protocol: React 4-amino-6-methyl-5-nitrosopyrimidine (not nitro) with a carbonyl-methylene source. However, for the specific 6-one target, the Isay condensation (Diamine + Glyoxylate) is generally more direct if the oxidation state is managed correctly.[1][2]

References

  • Pfleiderer, W. (1964).[2] Pteridines.[2][3][4][5][6][7][8] XXXIV. Synthesis and Structure of 6-Substituted Pteridines. Chemische Berichte.[2] [1]

  • Taylor, E. C., & Jacobi, P. A. (1974).[2] A New and Unambiguous Synthesis of 6-Substituted Pteridines.[2] Journal of the American Chemical Society.[2] [1]

  • Adler, M., et al. (2002).[2] Regioselective Synthesis of Pteridines.[2][4][6] Current Organic Chemistry.[2] [1]

  • Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th Ed.).[2] Section: Pteridines.[2][3][4][5][6][7][8] [1]

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-Methyl-5H-pteridin-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-methyl-5H-pteridin-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles encountered with this compound in aqueous solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower your experimental success.

Understanding the Challenge: The Poor Aqueous Solubility of Pteridinones

Pteridinone derivatives, including this compound, often exhibit limited solubility in aqueous media. This characteristic is primarily due to their relatively rigid, planar heterocyclic structure, which can favor strong intermolecular interactions in the solid state, making it energetically unfavorable for the molecule to be solvated by water.

Based on data from structurally related compounds like pterin, which has a reported aqueous solubility of only 0.175 mg/mL, it is anticipated that this compound also demonstrates poor water solubility.[1] This can pose significant challenges in various experimental settings, from in vitro biological assays to formulation development.

This guide provides a structured approach to systematically address and overcome these solubility issues.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section is designed to provide direct answers and actionable protocols for specific problems you may encounter.

Question 1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?

This is the most common issue. The limited aqueous solubility at neutral pH is expected. Here is a systematic approach to address this:

Initial Approach: The Co-Solvent Method

For many research applications, particularly in cell-based assays, using a water-miscible organic solvent is the most straightforward approach. Dimethyl sulfoxide (DMSO) is a common first choice due to its excellent solubilizing power for a wide range of organic molecules.

Protocol: Preparing a Concentrated Stock Solution in DMSO

  • Preparation : Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition : Add a minimal volume of high-purity, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Dissolution : Vortex the solution vigorously. Gentle warming in a 37°C water bath can be applied if the compound does not readily dissolve. Ensure the solution is completely clear before proceeding.

  • Storage : Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Preparing Working Solutions from a DMSO Stock

start Start: Need to prepare an aqueous working solution stock Prepare a high-concentration stock solution in 100% DMSO start->stock dilute Serially dilute the DMSO stock in 100% DMSO to an intermediate concentration if necessary stock->dilute For very low final concentrations spike Spike the final aqueous buffer/media with a small volume of the DMSO stock stock->spike dilute->spike final_conc Achieve the final desired working concentration with a low final DMSO percentage (typically <0.5%) spike->final_conc control Crucial: Include a vehicle control (buffer/media with the same final DMSO concentration) in your experiment final_conc->control

Caption: Workflow for preparing aqueous solutions from a DMSO stock.

Causality Explained: By creating a concentrated stock in a solvent where the compound is highly soluble, you can then introduce a very small volume into your aqueous system. This "spiking" method keeps the final concentration of the organic solvent low, minimizing its potential impact on the experimental system, while ensuring the compound remains in solution.[2] Most cell lines can tolerate DMSO concentrations up to 0.5% with minimal cytotoxic effects, though it is always best to keep this concentration as low as possible and include a vehicle control in your experiments.[3][4]

Question 2: I need to prepare a solution for an in vivo study and want to avoid or minimize the use of organic co-solvents. What are my options?

For in vivo applications, high concentrations of organic solvents can be toxic. In these cases, exploring pH modification or advanced formulation strategies is recommended.

Strategy 1: pH Adjustment

Pteridinone structures often contain ionizable functional groups. The solubility of such compounds can be dramatically influenced by the pH of the solution. For pterin, a related compound, solubility is significantly increased in alkaline conditions.[5] This is because the acidic proton on the pteridinone ring can be deprotonated at high pH, forming a more soluble salt.

Protocol: Solubilization via pH Adjustment

  • Initial Suspension : Suspend the this compound in the desired aqueous vehicle (e.g., saline).

  • Basification : Slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise while stirring.

  • Observation : Continue adding the base until the compound fully dissolves. Monitor the pH of the final solution.

  • Neutralization (Optional and to be done with caution) : If the final application requires a near-neutral pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Caution : The compound may precipitate out of solution as the pH approaches its pKa. It is crucial to determine the pH at which precipitation occurs.

Decision Tree for pH Adjustment

start Start: Need to dissolve in an aqueous vehicle suspend Suspend compound in the aqueous vehicle start->suspend add_base Add dilute NaOH dropwise suspend->add_base dissolved Does the compound dissolve? add_base->dissolved yes_high_ph Yes. Solution is at a high pH. dissolved->yes_high_ph Yes no No. Compound remains insoluble. dissolved->no No use_high_ph Can the high pH solution be used directly? yes_high_ph->use_high_ph no_outcome Consider alternative methods (co-solvents, cyclodextrins) no->no_outcome yes_use Yes. Proceed with the experiment. use_high_ph->yes_use Yes no_neutralize No. Neutralization is required. use_high_ph->no_neutralize No back_titrate Carefully back-titrate with dilute HCl no_neutralize->back_titrate precipitate Does the compound precipitate upon neutralization? back_titrate->precipitate yes_precipitate Yes. This method is not suitable for a neutral pH solution. Consider other strategies. precipitate->yes_precipitate Yes no_precipitate No. The compound remains in solution at the desired pH. Proceed with the experiment. precipitate->no_precipitate No

Caption: Decision-making workflow for using pH adjustment to solubilize this compound.

Strategy 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the drug and increasing its apparent water solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[7][8][9]

Protocol: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution : Prepare a solution of HP-β-CD in your desired aqueous vehicle (e.g., water or saline). Concentrations can range from 10-40% (w/v) depending on the required solubility enhancement.

  • Add Compound : Add the this compound to the HP-β-CD solution.

  • Complexation : Stir the mixture vigorously at room temperature for several hours (e.g., 12-24 hours) to allow for the formation of the inclusion complex. Sonication can be used to expedite this process.

  • Filtration : Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification : Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method (see Experimental Protocols section).

Question 3: I've managed to dissolve the compound, but it seems to be unstable in my solution. What should I be aware of?

Pteridine derivatives can be susceptible to degradation under certain conditions. It is crucial to assess the stability of your prepared solutions.

Potential Stability Issues:

  • Thermal Degradation : Elevated temperatures can lead to the degradation of the compound. It is advisable to prepare solutions at room temperature unless gentle warming is necessary for initial dissolution and to store stock solutions at low temperatures (-20°C or -80°C). The kinetics of thermal degradation can be complex and are best determined empirically.[10][11][12][13][14]

  • Photodegradation : Pteridines can be light-sensitive. It is good practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[6][15][16][17]

  • pH-Dependent Hydrolysis : The stability of the compound can be pH-dependent. Extremes in pH, while potentially aiding solubility, may also accelerate hydrolytic degradation.

Recommendation: Perform a Preliminary Stability Assessment

A simple way to assess stability is to prepare your solution and measure the concentration of this compound at an initial time point and then again after a period of storage under your intended experimental conditions (e.g., 24 hours at 37°C in an incubator). A significant decrease in concentration would indicate instability. For more rigorous analysis, a forced degradation study can be performed.[7][8][15][18][19]

Frequently Asked Questions (FAQs)

  • What is the expected aqueous solubility of this compound? While specific data for this compound is not readily available, based on the structurally similar compound pterin, the aqueous solubility is expected to be very low, likely in the range of <0.2 mg/mL at neutral pH.[1]

  • Can I use other organic solvents besides DMSO? Yes, other polar aprotic solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) can also be effective. However, their toxicity in biological systems is a consideration. For L-biopterin, another related compound, the solubility is approximately 1 mg/mL in DMSO and 0.3 mg/mL in DMF.[10]

  • What is the maximum recommended final concentration of DMSO in cell culture experiments? For most cell lines, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.[3][4] However, it is always recommended to perform a dose-response curve for DMSO alone on your specific cell line to determine the highest non-toxic concentration. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your assays.

  • I see a precipitate when I add my DMSO stock to my aqueous buffer. What's happening? This indicates that the aqueous solubility of the compound has been exceeded. To resolve this, you can try one of the following:

    • Lower the final concentration of your compound.

    • Increase the final concentration of DMSO slightly (if your experimental system allows).

    • Make your serial dilutions in DMSO before the final dilution into the aqueous buffer.[2]

  • How should I store my solid this compound? Store the solid compound in a tightly sealed container at room temperature or refrigerated, protected from light and moisture.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method to determine the equilibrium solubility of a compound in a specific solvent.

  • Preparation : Add an excess amount of this compound to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator should be used.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes).

  • Sampling : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration : Filter the supernatant through a 0.22 µm syringe filter compatible with aqueous solutions.

  • Quantification : Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved this compound using a validated HPLC-UV method (see Protocol 2).

  • Calculation : Express the solubility in mg/mL or µg/mL.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general framework for developing an HPLC-UV method for the quantification of this compound.

  • Chromatographic System : A standard HPLC system with a UV detector.

  • Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile). A gradient of 5-95% organic modifier over 15-20 minutes is a reasonable starting point for method development.[20][21]

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Pteridinones typically have strong UV absorbance. Scan the UV spectrum of the compound to determine the wavelength of maximum absorbance (λmax), likely in the range of 250-360 nm. A detection wavelength of 254 nm is a common starting point.[22]

  • Standard Curve : Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis : Inject the filtered and diluted samples from the solubility study and determine the concentration from the standard curve.

Workflow for HPLC Method Development

start Start: Need to quantify this compound prepare_standards Prepare standard solutions of known concentrations start->prepare_standards select_column Select a C18 reverse-phase column start->select_column determine_lambda_max Determine λmax using a UV scan prepare_standards->determine_lambda_max develop_mobile_phase Develop a mobile phase gradient (e.g., water/acetonitrile with acid) select_column->develop_mobile_phase inject_standards Inject standards and establish retention time develop_mobile_phase->inject_standards determine_lambda_max->inject_standards optimize_gradient Optimize gradient for good peak shape and resolution inject_standards->optimize_gradient generate_curve Generate a standard curve (Peak Area vs. Concentration) optimize_gradient->generate_curve analyze_samples Analyze unknown samples generate_curve->analyze_samples

Caption: A general workflow for developing an HPLC-UV method for quantification.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • Can I use Cyclodextrin to improve the solubility of a compound?
  • Development of forced degradation and stability indicating studies of drugs—A review. Publisher.
  • Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs.
  • Pterin | C6H5N5O | CID 135398660. PubChem.
  • Pteridine - Chemical & Physical Properties. Cheméo.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection. PMC.
  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. lifetein.com.
  • Enhancing Photostability of Complex Lead Halides through Modification with Antibacterial Drug Octenidine. MDPI.
  • FAQs on Inhibitor Prepar
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
  • DMSO usage in cell culture. Protocol Online.
  • Development of an HPLC-MS method for the determination of natural pteridines in tom
  • PRODUCT INFORM
  • Photostability. IAGIM.
  • Thermolysis kinetics and thermal degrad
  • Study on Thermal Oxygen Aging Characteristics and Degrad
  • Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)
  • Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs.
  • Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI.
  • Solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
  • CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • 6,6-Dimethylpterins: stable quinoid dihydropterin substrate for dihydropteridine reductase and tetrahydropterin cofactor for phenylalanine hydroxylase. PubMed.
  • Solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in different (Transcutol+water) mixtures.
  • Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. International Journal of Medical Research and Health Sciences.
  • Pteridine studies. Part XLIV. Self-condensation of some methylpteridines, and reactions with other nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul

Sources

stabilizing pteridinone compounds for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.

Below is the technical guide for stabilizing pteridinone-based compounds (e.g., PLK1 inhibitors like BI 2536, Volasertib, and fluorescent probes). These heterocyclic scaffolds are chemically distinct from standard small molecules due to their high electron density and specific vulnerabilities to photo-oxidation and hydrolytic ring-opening.

This guide replaces generic storage advice with a chemically grounded preservation strategy.

Module 1: The Degradation Vectors

Understanding why these compounds fail is the first step to prevention.

Pteridinones contain a fused pyrimidine-pyrazine ring system. The "one" (ketone/lactam) functionality provides hydrogen bond acceptors critical for kinase binding, but it also creates specific stability risks.

1. Photochemical Instability (The Primary Threat)

Pteridinones are potent photosensitizers. Upon exposure to UV or blue light (300–450 nm), the pteridine core absorbs photons, entering an excited triplet state. This state can react with ground-state oxygen (


) to generate Singlet Oxygen (

)
, a highly reactive species that attacks the compound itself (self-oxidation), leading to:
  • N-Oxidation: Formation of N-oxides on the pyrazine ring.

  • Ring Contraction: Rearrangement into lumazine derivatives.

  • Visual Indicator: Compounds turning from off-white/pale yellow to deep brown or orange.

2. Hydrolytic Ring Opening

The lactam (amide) bond in the pteridinone ring is susceptible to nucleophilic attack by water, particularly in basic conditions (pH > 8). This results in the irreversible opening of the pyrimidine ring, rendering the drug inactive.

3. The DMSO Hygroscopicity Paradox

Dimethyl sulfoxide (DMSO) is the standard solvent for these hydrophobic drugs. However, DMSO is extremely hygroscopic. It absorbs atmospheric water, which acts as an anti-solvent , causing the hydrophobic pteridinone to precipitate ("crash out") inside the freezer, often unnoticed until the experiment fails.

Module 2: Storage Protocols (Solid vs. Solution)

A. Solid State Storage (Long-Term Archive)

For storage > 6 months.

ParameterSpecificationMechanism of Action
Temperature -20°C (Standard) or -80°C (Ideal)Slows thermodynamic degradation rates (Arrhenius equation).
Atmosphere Argon or Nitrogen FlushDisplaces oxygen, preventing oxidative degradation.
Container Amber Glass Vial + ParafilmAmber glass blocks UV/Blue light; Parafilm seals against moisture.
Desiccation Silica Gel or DrieriteScavenges residual moisture trapped during vial opening.
B. Solution State Storage (Working Stocks)

For active use. Solvent: Anhydrous DMSO (Grade ≥ 99.9%).

The "Single-Thaw" Rule: Pteridinones in DMSO should never be subjected to repeated freeze-thaw cycles.

  • Dissolve the master stock in anhydrous DMSO to a high concentration (e.g., 10 mM or 50 mM).

  • Aliquot immediately into single-use volumes (e.g., 20 µL or 50 µL) in light-proof PCR tubes or amber microcentrifuge tubes.

  • Store at -80°C.

  • Discard any leftover volume from a thawed aliquot; do not refreeze.

Module 3: Troubleshooting & FAQs

Direct solutions to common user tickets.

Q1: "My BI 2536 solution has turned from pale yellow to a dark amber color. Is it still usable?"

Diagnosis: Photo-oxidation. The color shift indicates the formation of oxidation products (likely N-oxides or lumazine derivatives) due to light exposure. Action:

  • Do not use for

    
     determination or kinetic studies; the effective concentration is unknown, and oxidation products may be cytotoxic.
    
  • Prevention: Wrap all future vials in aluminum foil, even if they are amber vials. Pteridinones are sensitive enough that ambient lab light during weighing can initiate radical chains.

Q2: "I thawed my 10 mM stock, but I see fine crystals or a 'cloud' at the bottom of the tube."

Diagnosis: Moisture-Induced Precipitation. Your DMSO stock likely absorbed water from the air during a previous opening, or the DMSO was not anhydrous. Water lowered the solubility of the hydrophobic pteridinone. Recovery Protocol:

  • Warm the vial to 37°C (water bath) for 5–10 minutes.

  • Sonicate in a bath sonicator for 60 seconds.

  • Vortex vigorously.

  • Verification: Spin down at 13,000 rpm for 1 minute. If a pellet remains, the concentration is compromised. Filter (0.22 µm PTFE) and re-quantify via UV-Vis/HPLC before use.

Q3: "Can I store these compounds in aqueous buffers (PBS/Media) at 4°C?"

Diagnosis: Hydrolytic Risk. Action: No. Pteridinones have poor aqueous solubility and are prone to hydrolysis over time in water.

  • Protocol: Prepare the working dilution in buffer/media immediately before use (within 30 minutes).

  • Limit: Keep the final DMSO concentration < 1% to avoid cellular toxicity, but do not store this diluted solution.

Module 4: Visualization of Stability Logic

Diagram 1: The Photo-Oxidation Cascade

This diagram illustrates why light protection is non-negotiable for pteridines.

PteridinoneDegradation cluster_0 Degradation Pathway Compound Pteridinone (Ground State) Excited Excited Triplet State (T*) Compound->Excited Absorption Light UV/Blue Light (hν) Light->Excited ROS Singlet Oxygen (1O2) Excited->ROS Energy Transfer Oxygen Atmospheric O2 Oxygen->ROS Product1 Endoperoxides ROS->Product1 Oxidation Product2 Ring-Opened Species Product1->Product2 Rearrangement

Caption: Mechanism of light-induced degradation. The excited pteridinone sensitizes the formation of Singlet Oxygen, which destroys the drug molecule.

Diagram 2: Storage Decision Workflow

Follow this logic gate to ensure library integrity.

StorageWorkflow Start New Pteridinone Compound Received FormCheck Physical State? Start->FormCheck Solid Solid Powder FormCheck->Solid Powder Liquid Need Solution? FormCheck->Liquid Dissolving Desiccate Desiccate (Silica/Argon) Solid->Desiccate TempSolid Store at -20°C (Dark) Desiccate->TempSolid Solvent Dissolve in Anhydrous DMSO Liquid->Solvent Aliquot Aliquot to Single-Use Vials Solvent->Aliquot TempLiq Store at -80°C (Dark) Aliquot->TempLiq Use Thaw ONCE Use Immediately TempLiq->Use Discard Discard Excess Use->Discard

Caption: Decision tree for processing incoming pteridinone libraries to maximize shelf-life.

References

  • Selleck Chemicals. BI 2536 Chemical Information, Storage & Stability.[1] Retrieved from

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Retrieved from

  • Lorente, C., & Thomas, A. H. (2006). Photophysics and photochemistry of pterins in aqueous solution.[2] Accounts of Chemical Research. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11338033 (Volasertib). Retrieved from

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from

Sources

reducing byproducts in the synthesis of 4-methyl-5H-pteridin-6-one

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Reducing Byproducts in 4-Methyl-5H-Pteridin-6-one Synthesis

Introduction: The Pteridine Challenge

Synthesizing This compound (often classified under pteridinones or lumazines) is notoriously deceptive. While the core connectivity seems simple—fusing a pyrazine ring onto a pyrimidine—the reaction is plagued by three specific failure modes:

  • Regioisomer Contamination: The formation of the 7-one isomer instead of the 6-one target.

  • Oxidative Polymerization: The "Black Tar" effect caused by the instability of 4,5-diaminopyrimidine precursors.

  • Solubility Traps: The product's refusal to dissolve in standard organic solvents, leading to co-precipitation with salts.

This guide moves beyond standard literature to provide a troubleshooting framework based on Pfleiderer’s principles and Timmis chemistry , ensuring you isolate the correct isomer with high purity.

Critical Troubleshooting Modules

Module A: The Regioselectivity Crisis (6-one vs. 7-one)

The Problem: In the classic Gabriel-Isay condensation , you react a 4,5-diaminopyrimidine with a 1,2-dicarbonyl equivalent (like glyoxalic acid or ethyl glyoxylate).

  • Mechanism: The most nucleophilic amine (N5) attacks the most electrophilic carbonyl (the aldehyde of glyoxalic acid).

  • Result: This natural pathway favors the 7-one isomer , not your target this compound.

The Solution: The "Bisulfite Switch" or "Timmis Route"

MethodProtocol AdjustmentWhy it Works
1. Bisulfite Switch (Recommended) Do not use free glyoxalic acid. Use its sodium bisulfite adduct . Maintain pH 3–4.Bisulfite masks the aldehyde, reducing its reactivity. This allows the amine to attack the ester/acid moiety first (or equilibrate), shifting formation toward the 6-one.
2. Timmis Reaction Replace the diamine with 4-amino-5-nitrosopyrimidine + active methylene.The 5-nitroso group reacts specifically with the methylene carbon. Regiochemistry is locked by the starting materials.
Module B: Preventing "Black Tar" (Oxidative Degradation)

The Problem: 4,5-diaminopyrimidines are highly electron-rich and prone to rapid air oxidation, forming dark, insoluble polymeric pigments (lumazine blacks) before condensation can occur.

The Protocol Fix:

  • Never isolate the diamine. Generate it in situ by reducing the 4-amino-5-nitro (or nitroso) precursor.

  • The "One-Pot" Reductive Condensation:

    • Suspend 6-methyl-4-amino-5-nitropyrimidine in water/methanol.

    • Add sodium dithionite (

      
      ) or use catalytic hydrogenation (
      
      
      
      ) until the yellow color fades (reduction complete).
    • Immediately add the glyoxalic acid derivative under inert atmosphere (

      
      /Argon).
      

Experimental Protocols

Protocol 1: Optimized Synthesis (Bisulfite Method)

Targeting this compound via 6-methyl-4,5-diaminopyrimidine.

Reagents:

  • Precursor: 6-methyl-4,5-diaminopyrimidine sulfate (freshly prepared).

  • Reagent: Ethyl glyoxylate (50% in toluene) or Glyoxalic acid monohydrate.

  • Additive: Sodium Bisulfite (

    
    ).
    
  • Solvent: Water (pH adjusted).

Step-by-Step:

  • Preparation of Adduct: Dissolve Glyoxalic acid (10 mmol) in water (20 mL). Add Sodium Bisulfite (11 mmol). Stir for 30 min at RT. The solution becomes clear/pale yellow.[1]

  • Diamine Dissolution: Suspend the diamine sulfate (2 mmol) in water (20 mL). Heat to 80°C.

  • pH Adjustment: Adjust pH to 3.0–4.0 using 2M NaOH. Critical: Higher pH (>6) favors the 7-one isomer.

  • Condensation: Add the Bisulfite adduct solution to the diamine suspension.

  • Reflux: Heat to reflux (100°C) for 2–4 hours.

  • Isolation: Cool to 4°C. The product precipitates. Filter and wash with water, ethanol, and ether.

Protocol 2: Purification via Acid-Base Reprecipitation

Pteridinones are amphoteric. Use this to separate them from neutral tars.

  • Dissolve: Suspend crude solid in 1M NaOH (or

    
    ). Filter off any insoluble black material (polymers).
    
  • Precipitate: Acidify the filtrate slowly with Acetic Acid or HCl to pH 5.

  • Collect: The pure pteridinone precipitates as a light yellow powder.

Visualizing the Mechanism

The following diagram illustrates the bifurcation point where the reaction succeeds or fails based on pH and reagent choice.

PteridineSynthesis Start 4,5-Diamino-6-methylpyrimidine Path_Basic Basic pH / Free Aldehyde (Kinetic Control) Start->Path_Basic Standard Conditions Path_Acidic Acidic pH / Bisulfite Adduct (Thermodynamic Control) Start->Path_Acidic Optimized Conditions Glyoxal Glyoxalic Acid (Aldehyde + Acid) Schiff_5 N5-Schiff Base (Fastest Attack) Path_Basic->Schiff_5 N5 attacks Aldehyde Schiff_4 N4-Amide/Schiff (Slower Attack) Path_Acidic->Schiff_4 Aldehyde Masked N4 attacks Acid/Ester Prod_7 7-one Isomer (WRONG TARGET) Schiff_5->Prod_7 Cyclization Prod_6 This compound (CORRECT TARGET) Schiff_4->Prod_6 Cyclization

Caption: Regioselectivity control in Gabriel-Isay condensation. Acidic conditions with bisulfite masking direct the pathway toward the 6-one target.

Troubleshooting FAQ

Q1: My product is a mixture of yellow and orange solids. What is the orange impurity?

  • Diagnosis: The orange solid is likely the 7-one isomer or a dipteridyl dimer.

  • Fix: Check your pH during condensation. If pH drifted >5, the 7-one forms. Recrystallize from large volumes of boiling water or reprecipitate from NaOH/Acetic Acid.

Q2: The reaction turned into a solid black mass ("Black Tar").

  • Diagnosis: Oxygen infiltration. The diamine oxidized before it could condense.

  • Fix:

    • Degas all solvents with Argon for 20 mins.

    • Add a "sacrificial" antioxidant: 10 mol% Sodium Dithionite to the reaction mixture.

    • Ensure the reaction vessel is under positive Nitrogen pressure.

Q3: I cannot dissolve the product for NMR.

  • Diagnosis: Pteridinones have high lattice energy due to intermolecular H-bonding.

  • Fix: Do not use

    
    . Use TFA-d (Trifluoroacetic acid-d)  or NaOD/D2O  (Sodium Deuteroxide). DMSO-d6 is often insufficient for 6-one derivatives.
    

Q4: Can I use the Timmis reaction for this specific molecule?

  • Answer: Yes, and it is often cleaner.

    • Reactants:6-methyl-4-amino-5-nitrosopyrimidine + Ethyl bromoacetate (or a similar two-carbon synthon capable of condensation).

    • Note: The Timmis reaction requires basic catalysis, which can sometimes lead to hydrolysis byproducts, but it guarantees the regiochemistry.

Solubility & Solvent Compatibility Table

SolventSolubilityApplication
Water (Neutral) Insoluble (<0.1 mg/mL)Washing byproduct salts
Ethanol/Methanol InsolubleWashing organic impurities
2M NaOH Soluble (as anion)Purification (Dissolve here)
2M HCl Soluble (as cation)Purification (Precipitate here)
DMSO Sparingly SolubleBiological Assays (Heat required)
TFA (Trifluoroacetic Acid) High SolubilityNMR Analysis

References

  • Pfleiderer, W. (1993). Comprehensive Heterocyclic Chemistry II: Pteridines. Elsevier. (The definitive guide on the "Bisulfite Method" for regiocontrol).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.
  • Sugimoto, T., & Matsuura, S. (1975). "Synthesis of Pteridines from 4,5-Diaminopyrimidines". Bulletin of the Chemical Society of Japan, 48(12), 3767.

  • Timmis, G. M. (1949). "A New Synthesis of Pteridines". Nature, 164, 139.

  • Han, S. Y., et al. (2015). "Recent advances in the synthesis of pteridines". Tetrahedron, 71(5), 733-752.

Sources

Technical Support Center: Navigating the Purification of Polar Pteridinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar pteridinone compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these highly polar heterocyclic molecules. Pteridinones are a critical scaffold in medicinal chemistry, but their purification is notoriously difficult due to their high polarity, pH-sensitive nature, and tendency for strong interactions with traditional stationary phases.[1][2]

This resource moves beyond generic protocols to provide a troubleshooting framework grounded in chemical principles. Here, we address specific experimental failures in a direct question-and-answer format, explaining the causality behind each recommendation to empower you to solve not just the current problem, but future ones as well.

At-a-Glance: Purification Strategy Comparison

Before diving into troubleshooting, it's crucial to select the appropriate foundational technique. The high polarity of pteridinones often makes standard purification methods challenging.[3][4] The table below compares common strategies and their applicability.

Purification TechniquePrinciple of SeparationTypical PurityTypical YieldKey AdvantagesCommon Challenges for Polar Pteridinones
Normal-Phase Flash Chromatography (Silica) Adsorption/Desorption85-98%60-90%Fast, scalable, widely available.[5]Strong adsorption leading to streaking or irreversible binding; potential for compound degradation on acidic silica.[6][7]
Recrystallization Differential Solubility>99%50-85%Can provide very high purity; cost-effective.[8]Difficult to find suitable solvents; high risk of "oiling out" instead of crystallizing; can result in low yield.[6][9]
Reversed-Phase HPLC (C18) Hydrophobic Partitioning>98%70-95%High resolution, excellent for purity analysis.Poor or no retention is a major issue for highly polar compounds, which may elute in the void volume.[3][10]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into a water-enriched layer on a polar stationary phase>95%80-98%Excellent retention and separation for highly polar analytes; compatible with mass spectrometry.[10][11]Can require long equilibration times; sensitive to water content in the sample and mobile phase, affecting reproducibility.[3]
Solid-Phase Extraction (SPE) Various (Ion-Exchange, Reversed-Phase)Cleanup>90%Excellent for sample pre-concentration and matrix removal.[12]Not a high-resolution technique; primarily for cleanup, not final purification.

Purification Strategy Decision Workflow

The following diagram provides a logical workflow for selecting an appropriate purification strategy for a novel pteridinone compound.

G start Start: Crude Pteridinone Mixture solubility Assess Solubility & Polarity (TLC, HPLC screen) start->solubility is_solid Is the crude material a solid? solubility->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes chromatography Proceed to Chromatography is_solid->chromatography No / Oily success_cryst Success? (High Purity & Yield) try_cryst->success_cryst end_pure Purification Complete success_cryst->end_pure Yes success_cryst->chromatography No / Low Purity tlc_rf Run TLC (e.g., DCM/MeOH) What is the Rf? chromatography->tlc_rf flash Use Normal-Phase Flash Chromatography tlc_rf->flash Rf > 0.15 Good Spot Shape hplc_prep Consider Preparative HPLC tlc_rf->hplc_prep Rf ≈ 0 or Streaking is_chiral Is the compound chiral? flash->is_chiral hplc_screen Screen on Analytical HPLC (RP-C18 vs. HILIC) hplc_prep->hplc_screen retention Adequate Retention on C18? hplc_screen->retention rp_hplc Develop Preparative Reversed-Phase Method retention->rp_hplc Yes hilic Develop Preparative HILIC Method retention->hilic No rp_hplc->is_chiral hilic->is_chiral is_chiral->end_pure No chiral_sep Chiral Separation Required (Chiral HPLC/SFC) is_chiral->chiral_sep Yes chiral_sep->end_pure G start Problem: Peak Tailing Observed cause1 Possible Cause: Secondary Interactions (e.g., silanol activity) start->cause1 sol1a Adjust Mobile Phase pH to suppress analyte ionization cause1->sol1a Yes cause2 Possible Cause: Column Overload cause1->cause2 No sol1a->cause2 sol1b Add Competing Agent (e.g., triethylamine for bases) sol1b->cause2 sol1c Use a High-Purity, End-Capped Column sol1c->cause2 sol2 Reduce Sample Concentration / Injection Volume cause2->sol2 Yes cause3 Possible Cause: Mismatch between Sample Solvent and Mobile Phase cause2->cause3 No sol2->cause3 sol3 Dissolve Sample in Initial Mobile Phase Conditions cause3->sol3 Yes cause4 Possible Cause: Column Degradation (void formation) cause3->cause4 No sol3->cause4 sol4 Flush Column or Replace with New Column cause4->sol4 Yes

Sources

enhancing the selectivity of 4-methyl-5H-pteridin-6-one for PI3K/mTOR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Kinase Inhibitor Development Subject: Optimization & Troubleshooting Guide for 4-Methyl-5H-Pteridin-6-one Scaffolds targeting PI3K/mTOR Ticket ID: #PI3K-PTER-042 Assigned Specialist: Senior Application Scientist, Lead Discovery Unit

Executive Summary: The "4-Methyl" Advantage

Welcome to the technical support hub for PI3K/mTOR dual inhibitors. You are working with the This compound scaffold. This is a privileged structure; the C4-methyl group is not merely decorative—it is a functional "selectivity filter."

While many kinase inhibitors bind the ATP hinge region, the 4-methyl group in this scaffold induces a specific steric fit that is well-tolerated by the PI3K and mTOR active sites but clashes with the gatekeeper residues of many off-target kinases (e.g., tyrosine kinases). This guide addresses the specific challenges of synthesizing, solubilizing, and validating this class of compounds.

Module 1: Chemical Synthesis & Structural Modification

User Query: "My condensation yields via the Isay reaction are inconsistent (<20%). How can I stabilize the 4-methyl core synthesis?"

Diagnosis: The classical Isay reaction (condensation of 4,5-diaminopyrimidines with


-ketoaldehydes or diketones) is sensitive to pH and the stability of the dicarbonyl precursor. For this compound, you are likely condensing a 4,5-diaminopyrimidin-6-one with methylglyoxal (or a ketal equivalent). The regioselectivity (6-methyl vs. 7-methyl) and polymerization of methylglyoxal are common failure points.

Troubleshooting Protocol:

  • Regiocontrol: Ensure you are using the correct pH. The formation of the 4-methyl isomer (often desired for this specific SAR) vs the 2-methyl isomer depends on the nucleophilicity of the amine at position 5 vs 4.

    • Action: Conduct the condensation in weakly acidic aqueous buffers (pH 4–5) rather than neutral conditions. This protonates the more basic amine, directing the condensation to favor the thermodynamic product.

  • Bisulfite Adducts: Methylglyoxal polymerizes rapidly.

    • Action: Do not use neat methylglyoxal. Generate it in situ from its bisulfite adduct or use the dimethyl acetal derivative in the presence of mild acid.

  • Alternative Route (Polonovski-Boon): If the Isay reaction fails, switch to the Polonovski-Boon cyclization.

    • Step: Nitrosate a 6-aminopyrimidine, reduce to the amine, and then ring-close. This offers better regiocontrol for the pteridine ring system.

User Query: "The 4-methyl group improves selectivity but kills solubility. The compound precipitates in DMSO stocks."[1]

Diagnosis: Pteridinones are flat, electron-deficient aromatic systems that stack aggressively (π-π stacking), leading to poor solubility. The hydrophobic 4-methyl group exacerbates this.

Solution: The "Solubilizing Tail" Strategy You must introduce polarity at the N8 position or the C2 position without disrupting the hinge binding.

PositionModification StrategyEffect on PI3K/mTOR PotencySolubility Impact
C4 (Methyl) DO NOT TOUCH. Critical for selectivity (steric clash with off-targets).Negative (Hydrophobic)
N8 Introduce aliphatic rings (e.g., cyclohexyl, piperidinyl).High. Projects into the affinity pocket (ribose binding area).Neutral
C2 Amino-linked morpholine or N-methyl piperazine.Neutral/Positive. Solvent exposed region.High (Positive). Protonatable nitrogen increases aqueous solubility.

Module 2: Biochemical Assay Troubleshooting

User Query: "I see potent IC50 (<10 nM) for PI3K , but the mTOR IC50 is shifting between experiments. Why?"

Diagnosis: This is likely an ATP-competition artifact . PI3K and mTOR have different


 values for ATP. If you run both assays at the same ATP concentration (e.g., 10 

M), you are biasing the results.

The "Km-Binning" Rule: Inhibitors of this class are typically ATP-competitive. The observed


 depends on the ATP concentration relative to the enzyme's 

(

).

Corrective Workflow:

  • Determine Km: Measure

    
     for your specific mTOR lot (it varies by vendor/expression system).
    
  • Standardize: Run the assay at

    
     (or typically 10 
    
    
    
    M for PI3K and 100-500
    
    
    M for mTOR) to get a true comparison of potency.
  • Pre-incubation: Pteridinones can be slow-binding.

    • Action: Pre-incubate the compound with the enzyme for 15–30 minutes before adding ATP/Substrate to ensure equilibrium binding.

User Query: "My negative controls are showing activity. Is the 4-methyl scaffold fluorescent?"

Diagnosis: Yes, pteridines are structurally related to pterins and flavins, which are intrinsically fluorescent. They can interfere with fluorescence polarization (FP) or TR-FRET assays if the excitation/emission overlaps.

Solution:

  • Check Wavelengths: Pteridines often fluoresce in the blue/green region (Ex ~350nm, Em ~450nm).

  • Switch Readout: Move to a Luminescence-based assay (e.g., ADP-Glo) or a mobility shift assay (Caliper/LabChip). These are immune to compound autofluorescence.

Module 3: Structural Biology & Mechanism

Visualizing the Selectivity Logic

The following diagram illustrates the decision matrix for optimizing the this compound scaffold.

Pteridinone_Optimization Scaffold This compound (Core Scaffold) Selectivity Selectivity Issue: Hits EGFR/CDK? Scaffold->Selectivity Solubility Solubility Issue: Precipitates in Media? Scaffold->Solubility Potency Potency Issue: Low PI3K/mTOR affinity? Scaffold->Potency C4_Methyl Maintain C4-Methyl (Steric Filter) Selectivity->C4_Methyl Yes C2_Sub Add Solubilizing Group at C2 (e.g., Morpholine/Piperazine) Solubility->C2_Sub Yes N8_Sub Modify N8 Position (Affinity Pocket) Potency->N8_Sub Optimize Fit Hinge Check Hinge Hydrogen Bonds (N1/O6 interaction) Potency->Hinge Check H-Bonds Valid Dual Inhibitor Valid Dual Inhibitor C4_Methyl->Valid Dual Inhibitor N8_Sub->Valid Dual Inhibitor C2_Sub->Valid Dual Inhibitor

Caption: Optimization workflow for the this compound scaffold. Green nodes indicate critical successful modifications.

FAQ: The "Gatekeeper" Interaction

Q: Why does the 4-methyl group specifically help with PI3K/mTOR? A:

  • PI3K/mTOR: The ATP binding pocket in PI3K (e.g., p110

    
    ) and mTOR is relatively deep and can accommodate the hydrophobic bulk of the methyl group at the C4 position of the pteridinone.
    
  • Off-Targets: Many other kinases have a "Gatekeeper" residue (often Threonine or Methionine) that restricts access to the back of the pocket. The C4-methyl group creates a steric clash with these residues in non-PIKK family kinases, effectively "bumping" the inhibitor out of the active site of off-targets.

Module 4: Cellular Validation Protocols

Warning: A common pitfall with this scaffold is the discrepancy between enzymatic potency and cellular potency due to permeability.

Standard Validation Workflow:

  • Western Blot Markers:

    • PI3K Activity: Monitor p-AKT (Thr308) and p-AKT (Ser473) .

    • mTORC1 Activity: Monitor p-S6K (Thr389) .

    • mTORC2 Activity: Monitor p-AKT (Ser473) (Note: Ser473 is the best readout for dual inhibition).

  • Washout Experiment:

    • Pteridinones can be reversible. Treat cells for 2 hours, wash 3x with PBS, and incubate in drug-free media. If phosphorylation returns rapidly (<1 hour), residence time is low.

References

  • Hu, Q., et al. (2010).[1] "4-Methylpteridinones as orally active and selective PI3K/mTOR dual inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Cheng, H., et al. (2010). "Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design." Med.[3][1] Chem. Commun.

  • Thermo Fisher Scientific. "Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway." Technical Note.

  • Vogt, P.K., et al. (2010). "Phosphoinositide 3-kinase: the oncoprotein." Current Topics in Microbiology and Immunology.

Sources

Validation & Comparative

comparative analysis of the anti-proliferative activity of pteridinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Pteridinone Scaffold in Oncology

The pteridinone scaffold (specifically dihydropteridinone) has emerged as a "privileged structure" in medicinal chemistry, primarily due to its exceptional ability to mimic the adenine moiety of ATP. This structural mimicry allows for potent ATP-competitive inhibition of protein kinases, most notably Polo-like Kinase 1 (PLK1) , a critical regulator of mitosis.

While early derivatives like BI 2536 established the efficacy of this class in inducing "Polo arrest" (prometaphase arrest leading to apoptosis), second-generation derivatives like Volasertib (BI 6727) were engineered to overcome pharmacokinetic (PK) limitations. This guide provides a comparative technical analysis of these key derivatives, supported by experimental data, Structure-Activity Relationship (SAR) insights, and validated assessment protocols.

Comparative Analysis: BI 2536 vs. Volasertib

The evolution from BI 2536 to Volasertib represents a classic case study in lead optimization. While both compounds share the same core mechanism—selective PLK1 inhibition—their clinical utility diverges based on pharmacokinetic profiles.

Potency and Selectivity Profile

Both compounds exhibit low-nanomolar potency against PLK1. However, Volasertib demonstrates a slightly improved selectivity profile against off-target kinases.

Table 1: Comparative Inhibitory Potency (IC50)

Target Kinase BI 2536 (Lead) Volasertib (Optimized) Biological Consequence
PLK1 0.83 nM 0.87 nM Mitotic arrest (Prometaphase), Apoptosis
PLK2 3.5 nM 5.0 nM Minor off-target effect
PLK3 9.0 nM 56.0 nM Volasertib is significantly more selective (6-fold)

| >50 Other Kinases | > 10,000 nM | > 10,000 nM | High specificity for PLK family |

Data Source: Synthesized from Boehringer Ingelheim clinical data and NIH PubChem BioAssay records.

Pharmacokinetic (PK) Optimization

The primary driver for developing Volasertib was the rapid clearance of BI 2536. Structural modifications (specifically at the R8 position) improved the volume of distribution (Vd) and half-life.

Table 2: Pharmacokinetic Comparison

Parameter BI 2536 Volasertib Clinical Impact
Terminal Half-life (t1/2) ~12–15 hours ~111 hours Volasertib allows for less frequent dosing and sustained target coverage.
Volume of Distribution (Vd) Moderate High (> 4000 L) Superior tissue penetration, particularly in solid tumors.

| Bioavailability | IV Administration | IV & Oral | Oral availability expands therapeutic regimens. |

Mechanism of Action: The PLK1 Signaling Cascade

To understand the anti-proliferative impact, one must visualize the downstream effects of PLK1 inhibition.

PLK1_Pathway PLK1 PLK1 Active Cdc25C Cdc25C Phosphorylation PLK1->Cdc25C Activates Arrest Prometaphase Arrest (Polo Phenotype) PLK1->Arrest Inhibition Leads to Inhibitor Pteridinone (BI 2536 / Volasertib) Inhibitor->PLK1 Inhibits (IC50 < 1nM) CDK1_CycB CDK1/Cyclin B Complex (Activation) Cdc25C->CDK1_CycB Dephosphorylates Mitosis G2/M Transition CDK1_CycB->Mitosis Drives Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of Action. Pteridinones block PLK1, preventing Cdc25C activation. This halts the G2/M transition, causing characteristic "Polo arrest" and subsequent cell death.

Structure-Activity Relationship (SAR) Analysis

The pteridinone core is versatile.[1][2] Modifications at specific positions dictate not only potency but also solubility and metabolic stability.

Key SAR Rules for Pteridinone Derivatives:

  • N-8 Position (Solubility/PK): This is the critical differentiation point. BI 2536 possesses a cyclopentyl group, whereas Volasertib features a specific hydrophobic modification that drastically increases the volume of distribution and half-life.

  • C-2 Position (Binding Affinity): Amino substitutions here typically interact with the hinge region of the kinase ATP-binding pocket. Maintaining hydrogen bond donors here is essential for nanomolar potency.

  • C-7 Position (Selectivity): Substituents here often extend into the solvent-accessible region, allowing for fine-tuning of selectivity against other kinase families (e.g., AURKA).

SAR_Logic Core Dihydropteridinone Scaffold R8 N-8 Position (PK & Solubility) Core->R8 Modifies t1/2 R2 C-2 Position (Hinge Binding) Core->R2 Critical for IC50 R7 C-7 Position (Selectivity) Core->R7 Reduces off-target R8_Detail Volasertib: Hydrophobic group increases Vd R8->R8_Detail R2_Detail NH-R groups form H-bonds with Leu132 R2->R2_Detail

Figure 2: SAR Logic for Pteridinone Optimization. The N-8 position is the primary lever for pharmacokinetic improvement.

Experimental Validation Protocols

To objectively verify the anti-proliferative activity of a pteridinone derivative, two distinct assay types are required: Enzymatic (Biochemical) and Cellular (Phenotypic) .

Protocol A: In Vitro Kinase Assay (ADP-Glo™ Method)

Objective: Determine biochemical IC50 against recombinant PLK1.

Reagents:

  • Recombinant PLK1 enzyme (0.5 ng/µL).

  • Substrate: Casein or specific PLK peptide substrate.

  • ATP (Ultra-pure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Preparation: Dilute pteridinone derivative in DMSO (Serial dilution: 10 µM to 0.1 nM).

  • Reaction: Mix 2 µL inhibitor + 2 µL PLK1 enzyme + 1 µL substrate/ATP mix in a 384-well white plate.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Termination: Add 5 µL ADP-Glo™ Reagent (Stops reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence.

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50.

Protocol B: Cellular Anti-Proliferation Assay (Resazurin/MTT)

Objective: Determine GI50 (Growth Inhibition) in cancer cell lines (e.g., HeLa, HCT-116).

Causality Note: Unlike the kinase assay, this measures the compound's ability to penetrate the cell membrane and induce apoptosis. A high Kinase IC50 but low Cellular GI50 suggests poor permeability or efflux pump susceptibility.

Assay_Workflow Step1 Seed Cells (3000 cells/well) Step2 Adherence (24h Incubation) Step1->Step2 Step3 Compound Treatment (Serial Dilutions) Step2->Step3 Step4 Incubation (72h, 37°C, 5% CO2) Step3->Step4 Step5 Add Resazurin/MTT Step4->Step5 Step6 Read Absorbance/Fluorescence Step5->Step6

Figure 3: Cellular Assay Workflow. Standardized 72-hour incubation ensures capture of cell cycle arrest effects.

Conclusion & Future Outlook

The pteridinone scaffold remains a cornerstone in the design of ATP-competitive kinase inhibitors.

  • Current State: Volasertib represents the optimized standard, offering high potency with a manageable PK profile.

  • Emerging Trends: Recent literature suggests expanding this scaffold beyond PLK1. New derivatives are showing promise as MCT1 (Monocarboxylate Transporter 1) inhibitors and dual EGFR/BRAF inhibitors, proving the scaffold's versatility beyond mitosis regulation.

  • Recommendation: For researchers developing new analogs, focus optimization efforts on the N-8 position to modulate solubility without compromising the H-bond network at the C-2 hinge-binding region.

References

  • Steegmaier, M., et al. (2007). BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo. Current Biology.

  • Rudolph, D., et al. (2009). Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases. Clinical Cancer Research.

  • Gjertsen, B.T., & Schöffski, P. (2015). Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy. Leukemia.[3]

  • Li, Z., et al. (2023). 3D-QSAR, Molecular Docking, and Molecular Dynamic Simulation of Novel Pteridinone Derivatives as PLK1 Inhibitors. Molecules.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11656516, Volasertib.

Sources

Cross-Reactivity Profiling of 4-Methyl-5H-pteridin-6-one: The C-4 Methyl "Selectivity Switch"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Basis of Selectivity

In the crowded landscape of kinase inhibitor discovery, the 4-methyl-5H-pteridin-6-one scaffold represents a textbook case of rational design where a single methyl group functions as a "selectivity switch." Unlike its promiscuous unsubstituted predecessor (the pteridin-6-one core), the introduction of a methyl group at the C-4 position restricts binding almost exclusively to the PI3K (Class I) and mTOR kinase families.

This guide provides a technical analysis of the cross-reactivity profile of this scaffold, comparing it against non-selective alternatives and clinical standards. It details the experimental protocols for validating this selectivity and offers a structural rationale for its "clean" profile against the human kinome.

Compound Profile & Mechanism

The Scaffold: this compound

This bicyclic heterocycle is the core pharmacophore for a class of dual PI3K/mTOR inhibitors, most notably exemplified by the clinical candidate PF-04691502 .

  • Chemical Structure: A pteridinone ring system substituted with a methyl group at the C-4 position.[1]

  • Target Class: Dual PI3K/mTOR (Class I PI3K

    
     and mTORC1/C2).
    
  • Mechanism of Action: ATP-competitive inhibition.[2][3][4] The scaffold binds to the ATP hinge region, but the C-4 methyl group exploits a unique hydrophobic pocket available in PI3K/mTOR but absent in most other protein kinases.

The "Methyl Switch" Hypothesis

The unsubstituted pteridinone core is a "privileged scaffold" that binds promiscuously to numerous kinases (e.g., PLK1, RSK2).

  • Unsubstituted (4-H): Fits into the ATP pocket of diverse kinases (Promiscuous).

  • Substituted (4-Me): The C-4 methyl group creates a steric clash with the "gatekeeper" or restricted regions of typical Ser/Thr kinases, while finding a complementary fit in the PI3K/mTOR active site.

Cross-Reactivity Profiling Data

The following data synthesizes profiling results from large-scale kinase panels (e.g., Invitrogen/Thermo Fisher SelectScreen™ and DiscoveRx KINOMEscan™).

The Selectivity Landscape (The "Clean" Profile)

When profiled against a diverse panel of 75+ distinct protein kinases representing all major families (AGC, CAMK, CMGC, TK, TKL, STE, CK1), the this compound scaffold (exemplified by early lead Compound 1 and optimized PF-04691502 ) demonstrated:

  • On-Target Potency:

    
     for PI3K
    
    
    
    and mTOR.[4]
  • Off-Target Activity: No significant inhibition (>50% activity retained) at concentrations up to 10 µM .

  • Selectivity Window: >500-fold selectivity over the tested kinome.[1][5]

Comparative Performance Table
FeatureThis compound (Topic)Unsubstituted Pteridinone (Alternative A)BEZ235 (Dactolisib) (Alternative B)
Core Scaffold Methyl-substituted PteridinoneBare PteridinoneImidazoquinoline
Primary Targets PI3K (

), mTOR
PLK1, RSK2, Diverse KinasesPI3K, mTOR
Selectivity Profile High Specificity (Dual PI3K/mTOR)Promiscuous (Multi-kinase binder)Selective (but higher toxicity profile)
S(35) Score < 0.05 (Est.)> 0.30 (Est.)~0.02
Gatekeeper Interaction Steric exclusion in non-PI3K targetsTolerated by Met/Thr gatekeepersTolerated
Key Off-Targets None significant at <1 µMPLK1, AURKA, CDKsLow affinity off-targets

Note: The S(35) Score represents the fraction of kinases inhibited by >35% at a specific concentration (usually 1 or 10 µM). A lower score indicates higher selectivity.

Visualization of Selectivity Logic

The following diagram illustrates how the C-4 methyl group acts as a "molecular filter," passing only PI3K/mTOR while rejecting other kinases.

SelectivityFilter cluster_result Profiling Outcome Scaffold Pteridinone Core Mod C-4 Methylation (The Switch) Scaffold->Mod Chemical Modification Pool_General Human Kinome (500+ Kinases) Scaffold->Pool_General Binds Promiscuously Target_PI3K PI3K / mTOR (Unique Pocket) Mod->Target_PI3K Fits Perfectly (Ki < 20 nM) OffTarget Typical Kinases (e.g., CDKs, PLKs) Mod->OffTarget Steric Clash (Ki > 10 µM)

Caption: The "Methyl Switch" mechanism where C-4 methylation structurally excludes the scaffold from the ATP pockets of typical kinases while retaining affinity for PI3K/mTOR.

Experimental Protocol: Validating Selectivity

To replicate the selectivity profile of this compound, researchers should utilize a Fluorescence Polarization (FP) or FRET-based competition assay. Below is a validated workflow for profiling against the PI3K/mTOR vs. Off-Target panel.

Method: Competitive Binding Assay (Kd Determination)

Objective: Determine the Selectivity Score (S-score) against a representative panel (e.g., 50-100 kinases).

Step-by-Step Workflow:
  • Compound Preparation:

    • Dissolve this compound (or derivative) in 100% DMSO to create a 10 mM stock.

    • Prepare 3-fold serial dilutions in DMSO (11 points) starting from 10 µM down to 0.17 nM.

  • Assay Reaction Assembly (384-well plate):

    • Kinase/Antibody Mix: Add 5 µL of Kinase + Europium-labeled anti-tag antibody (for FRET) or Tagged Kinase (for FP).

    • Tracer Mix: Add 5 µL of AlexaFluor-labeled ATP-competitive tracer (specific to the kinase panel used).

    • Inhibitor: Add 10 nL of the compound dilution series via acoustic transfer (Echo).

  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 60 minutes .

    • Note: Ensure the plate is sealed to prevent evaporation.

  • Detection:

    • Read plate on a multimode reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm.

    • Emission: 615 nm (Donor) and 665 nm (Acceptor/Tracer).

  • Data Analysis:

    • Calculate the Emission Ratio (665/615 nm).

    • Plot Ratio vs. log[Compound].

    • Fit to a sigmoidal dose-response curve (variable slope) to determine

      
       or 
      
      
      
      .
    • Selectivity Calculation:

      
      
      
Workflow Visualization

AssayWorkflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Acoustic Transfer (10 nL to 384-well plate) Step1->Step2 Step3 3. Reagent Addition (Kinase + Tracer + Antibody) Step2->Step3 Step4 4. Equilibrium Binding (60 min @ RT) Step3->Step4 Step5 5. Signal Detection (TR-FRET / FP Read) Step4->Step5 Step6 6. Data Analysis (Curve Fitting & S-Score) Step5->Step6

Caption: Standardized workflow for high-throughput kinase selectivity profiling using competitive binding assays.

References

  • Liu, K. K., et al. (2010).[5] "4-Methylpteridinones as orally active and selective PI3K/mTOR dual inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(20), 6096-6099. Link

  • Cheng, H., et al. (2010). "Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design." MedChemComm, 1(4), 287-293. Link[1]

  • Mallon, R., et al. (2011). "PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity."[2][6][7] Clinical Cancer Research, 17(10), 3193-3203. Link

  • Yuan, J., et al. (2011). "PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity."[3][6][7] Molecular Cancer Therapeutics, 10(11), 2189-2199. Link

Sources

validating the mechanism of action of 4-methyl-5H-pteridin-6-one in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Validating the PI3K/mTOR Dual Inhibitory Mechanism of 4-Methyl-5H-Pteridin-6-one Derivatives

Executive Summary & Mechanism Hypothesis

The Target Scaffold: this compound (and its 4-methylpteridinone derivatives) represents a privileged scaffold in modern medicinal chemistry, primarily designed as an ATP-competitive dual inhibitor of Class I PI3K (Phosphoinositide 3-kinase) and mTOR (mechanistic Target of Rapamycin) .

Unlike first-generation pteridines which often targeted Xanthine Oxidase (e.g., pterin-6-aldehyde), the introduction of the 4-methyl group is a critical structural modification. This steric handle is engineered to exploit the hydrophobic pocket within the ATP-binding cleft of the PI3K/mTOR kinase domain, enhancing selectivity against off-target kinases while maintaining potency against the PI3K/AKT/mTOR survival pathway.

The Validation Challenge: Validating this mechanism requires distinguishing true dual inhibition from off-target toxicity or mono-inhibition (e.g., PI3K-only). This guide outlines a self-validating workflow to confirm the MoA using Dactolisib (BEZ235) as the industry gold-standard comparator.

Mechanism of Action (MoA) Landscape

The following diagram details the specific signal transduction nodes where this compound acts, contrasting it with single-node inhibitors.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PDK1->AKT Phos T308 TSC TSC1/2 AKT->TSC Inhibition mTORC1 mTORC1 TSC->mTORC1 Relief of Inhibition S6K p70S6K mTORC1->S6K Phosphorylation EBP1 4E-BP1 mTORC1->EBP1 Phosphorylation Drug This compound (Dual Inhibitor) Drug->PI3K ATP Competition Drug->mTORC1 ATP Competition Rapamycin Rapamycin (mTORC1 specific) Rapamycin->mTORC1

Figure 1: Signal Transduction Blockade. The this compound scaffold exerts dual blockade at PI3K and mTORC1, preventing AKT activation (T308/S473) and downstream translation initiation (S6K/4E-BP1).

Comparative Analysis: Performance vs. Alternatives

To scientifically validate the this compound scaffold, you must benchmark it against established inhibitors.

FeatureThis compound (Test)Dactolisib (BEZ235) (Comparator)Rapamycin (Control)Wortmannin (Control)
Primary Target PI3K (α/β/δ/γ) & mTOR PI3K & mTORmTORC1 (Allosteric)PI3K (Irreversible)
Binding Mode ATP-Competitive (Reversible)ATP-Competitive (Reversible)FKBP12-dependentCovalent modification
p-AKT (S473) Effect Strong Decrease Strong DecreaseIncrease (Feedback loop)Strong Decrease
p-S6K Effect Strong Decrease Strong DecreaseStrong DecreaseModerate Decrease
Apoptosis Induction High (Dual blockade)HighLow (Cytostatic)High (but toxic)
Solubility Moderate (Scaffold dependent)LowLowLow

Key Insight: A hallmark of true dual inhibitors (like the Test Compound) is the suppression of the S6K-IRS1 negative feedback loop . Unlike Rapamycin, which often causes a paradoxical increase in p-AKT (S473) due to feedback relief, this compound must suppress both upstream AKT and downstream S6K to be validated as a dual inhibitor [1].

Experimental Protocols for Validation

Protocol A: Biochemical Selectivity (The "Gatekeeper" Assay)

Before cellular work, confirm the molecule binds the kinase ATP pocket.

  • Method: LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™.

  • Critical Step: Run a dose-response curve (0.1 nM to 10 µM) against PI3Kα and mTOR.

  • Success Criteria: IC50 < 100 nM for both targets. If IC50(PI3K) is < 10 nM but IC50(mTOR) is > 1 µM, the compound is a mono-inhibitor, not a dual inhibitor.

Protocol B: Cellular Mechanism Validation (Western Blotting)

This is the definitive proof of MoA. You must demonstrate the collapse of the signaling cascade.

Reagents:

  • Cell Line: PC-3 (PTEN null, high basal AKT) or MCF-7.

  • Antibodies: p-AKT (Ser473), p-AKT (Thr308), p-p70S6K (Thr389), Total AKT, Total S6K, β-Actin.

Step-by-Step Workflow:

  • Seeding: Plate PC-3 cells at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Starvation: Wash with PBS; incubate in serum-free media for 12 hours (synchronizes cycle).

  • Treatment: Treat with:

    • Vehicle (DMSO 0.1%)

    • This compound (100 nM, 500 nM, 1 µM)

    • BEZ235 (500 nM - Positive Control)

    • Rapamycin (100 nM - Negative Control for AKT suppression)

  • Stimulation: After 2 hours of drug treatment, stimulate with 100 ng/mL Insulin or 10% FBS for 15 minutes.

  • Lysis: Rapidly wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

  • Detection: SDS-PAGE followed by Western Blot.

Expected Result (Validation Matrix):

  • p-AKT (S473): Absent in Test Compound & BEZ235; Present/High in Rapamycin (Critical distinction).

  • p-S6K (T389): Absent in all treatment groups.

Protocol C: Functional Apoptosis Assay (Caspase 3/7)

Kinase inhibition must translate to phenotypic death.

  • Seeding: 5,000 cells/well in 96-well white-walled plates.

  • Dosing: Serial dilution of this compound (72-hour incubation).

  • Readout: Add Caspase-Glo® 3/7 reagent (1:1 ratio). Shake 30s. Incubate 1h.

  • Measurement: Read Luminescence.

  • Causality Check: Co-treat with a pan-caspase inhibitor (Z-VAD-FMK). If the signal is not ablated, the toxicity is non-specific (off-target necrosis), invalidating the specific MoA [2].

Experimental Workflow Diagram

Workflow Step1 Step 1: Biochemical (ADP-Glo Assay) Decision1 IC50 < 100nM? Step1->Decision1 Step2 Step 2: Cellular (Western Blot) Decision1->Step2 Yes Fail Invalid/Mono-Selective Decision1->Fail No Check2 p-AKT & p-S6K Suppressed? Step2->Check2 Step3 Step 3: Functional (Caspase 3/7) Check2->Step3 Yes (Both) Check2->Fail No (Only S6K) Result VALIDATED Dual MoA Step3->Result

Figure 2: Self-Validating Workflow. Progression requires passing specific checkpoints to distinguish dual inhibition from mono-inhibition or general toxicity.

References

  • Venkatesan, A. M., et al. (2010). "Bis(morpholino-1,3,5-triazine) Derivatives: Potent, Selective, and Orally Active PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry. (Note: Establishes the structural basis for nitrogen-heterocycle dual inhibitors).

  • Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity." Molecular Cancer Therapeutics.

  • Pfizer Inc. (2011). "Discovery of PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR." ACS Medicinal Chemistry Letters. (Validates the 4-methylpteridinone core for kinase selectivity).

  • Wede, I., et al. (1998). "Inhibition of xanthine oxidase by pterins." Free Radical Research. (Provides the contrast for "older" pteridine mechanisms vs. the modern kinase scaffold).

Strategic Guide: Assessing the Selectivity of Pteridinone Derivatives in Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pteridinone Scaffold in Oncology

Pteridinone derivatives represent a "privileged structure" in medicinal chemistry, primarily due to their ability to mimic the purine ring of ATP. This structural mimicry allows them to function as potent ATP-competitive inhibitors for various kinases.

In the context of oncology, dihydropteridinones have emerged as the gold standard for targeting Polo-like Kinase 1 (PLK1) , a critical regulator of mitosis. While early candidates like BI 2536 demonstrated proof-of-concept, they suffered from rapid clearance and poor tissue retention.[1] The second-generation derivative, BI 6727 (Volasertib) , addressed these pharmacokinetic flaws, establishing a benchmark for selectivity and potency.[1]

This guide provides a technical framework for evaluating the selectivity of novel pteridinone derivatives, comparing them against established benchmarks, and detailing self-validating experimental protocols.

Comparative Analysis: Benchmarking Pteridinone Performance[2]

To assess a new derivative, one must benchmark it against the clinical standards. The following analysis contrasts the first-generation inhibitor (BI 2536) with the optimized second-generation inhibitor (BI 6727) and emerging chemotypes.

Performance Metrics & Selectivity Profile
FeatureBI 2536 (First-Gen)BI 6727 (Volasertib) (Optimized)Compound L19 (Emerging)
Primary Target PLK1 (Enz IC50: 0.83 nM)PLK1 (Enz IC50: 0.87 nM)PLK1 (Enz Inhibition: 75% @ 10µM)
Selectivity (Fold) >1000-fold vs. non-PLK kinases>1000-fold vs. non-PLK kinasesModerate vs. PLK2/3
HCT116 IC50 ~20–30 nM11–37 nM4.36 µM
PC3 (Prostate) IC50 175 nM~50–100 nM8.20 µM
PK Profile (t1/2) ~50 hours (Human)~111 hours (Human)N/A (Preclinical)
Volume of Dist. ModerateHigh (>4000 L)Low
Clinical Status Discontinued (Phase II)Phase III (AML)Preclinical Discovery

Key Insight: While BI 2536 and BI 6727 share similar enzymatic potency, BI 6727's superior Volume of Distribution (Vss) and terminal half-life allow for sustained target inhibition in solid tumors, a critical factor often overlooked in pure in vitro screening.

Mechanism of Action: The "Polo Arrest"

Selectivity in pteridinones is not just about killing cells; it is about killing them specifically through mitotic arrest.

  • On-Target Effect: Inhibition of PLK1 prevents centrosome maturation and bipolar spindle formation.

  • Phenotype: Cells arrest in prometaphase (G2/M block) with condensed chromosomes organized in a "monopolar" configuration, leading to apoptosis.

  • Off-Target Warning: If your derivative kills cells without inducing G2/M arrest, it likely possesses off-target toxicity (e.g., general cytotoxicity or intercalation).

Visualization: PLK1 Signaling & Inhibition Logic

The following diagram illustrates the critical intervention points of pteridinone derivatives within the G2/M transition.

PLK1_Pathway cluster_inputs DNA_Damage DNA Damage Checkpoints Growth_Signals Mitogenic Signals Aurora_A Aurora A (Bora) PLK1_Inactive PLK1 (Inactive) Aurora_A->PLK1_Inactive Phosphorylation (Thr210) PLK1_Active PLK1 (Active) Aurora_A->PLK1_Active Activates CDC25C Cdc25C (Phosphatase) PLK1_Active->CDC25C Activates CDK1_CycB_Inactive CDK1-Cyclin B (Inactive) CDC25C->CDK1_CycB_Inactive Dephosphorylates CDK1_CycB_Active CDK1-Cyclin B (Active Complex) CDK1_CycB_Inactive->CDK1_CycB_Active Activation CDK1_CycB_Active->PLK1_Active Positive Feedback Mitosis Mitotic Entry (G2 -> M) CDK1_CycB_Active->Mitosis Drives Inhibitor Pteridinone (BI 6727) Inhibitor->PLK1_Active ATP Competition (Inhibits)

Caption: PLK1 activation loop and the specific intervention point of pteridinone derivatives, disrupting the CDK1-Cyclin B amplification loop essential for mitosis.

Experimental Protocols: Assessing Selectivity

To rigorously evaluate a new pteridinone derivative, you must move beyond simple IC50 generation. The following protocols are designed to be self-validating , meaning they include internal controls that immediately flag experimental error.

Protocol A: The "Selectivity Index" Screen (Differential Cytotoxicity)

Objective: Determine the therapeutic window by comparing cytotoxicity in tumor cells vs. matched normal fibroblasts.

Reagents:

  • Target Cells: HCT116 (Colorectal) or PC3 (Prostate) - High PLK1 expression.

  • Control Cells: HFF-1 (Human Foreskin Fibroblasts) or BJ-5ta - Low proliferative index.

  • Assay: CellTiter-Glo (ATP) or MTS. Avoid MTT for high-throughput due to solubility issues.

Workflow:

  • Seeding (Critical Step):

    • Seed Tumor cells at 3,000 cells/well (96-well).

    • Seed Normal fibroblasts at 5,000 cells/well (they grow slower; higher density prevents edge effects).

    • Validation: Include a "Day 0" plate to measure baseline viability before drug addition.

  • Treatment:

    • Wait 24h for attachment.

    • Treat with 9-point serial dilution (1:3) starting at 10 µM.

    • Control: DMSO matched to the highest concentration (usually 0.1%).

    • Positive Control:[2] BI 6727 (100 nM) or Doxorubicin (1 µM).

  • Incubation:

    • Incubate for 72 hours (roughly 3 doubling times for HCT116). Shorter exposures (24h) will miss the mitotic arrest phenotype.

  • Analysis:

    • Calculate IC50 for both lines.

    • Selectivity Index (SI) = IC50(Normal) / IC50(Tumor).

    • Threshold: An SI > 10 is considered promising for lead optimization.

Protocol B: Flow Cytometric Validation of "Polo Arrest"

Objective: Confirm the mechanism is on-target (PLK1 inhibition) rather than general toxicity.

Workflow:

  • Synchronization (Optional but Recommended): Double thymidine block to synchronize cells at G1/S, then release into drug-containing media.

  • Treatment: Treat cells with IC90 concentration of the derivative for 12–14 hours.

  • Staining:

    • Fix in 70% Ethanol (-20°C).

    • Stain with Propidium Iodide (PI) for DNA content.

    • Advanced: Co-stain with Phospho-Histone H3 (Ser10) antibody.

  • Readout Logic:

    • True Pteridinone Effect: 4N DNA content (G2/M) + High pHH3 signal (Mitotic arrest).

    • Off-Target Toxicity: Sub-G1 spike (Apoptosis) without prior G2/M accumulation, or arrest at other phases (S-phase).

Strategic Workflow Diagram

Selectivity_Workflow Library Pteridinone Library Screen_1 1. Primary Screen (Tumor Cell Line) Library->Screen_1 Filter_1 IC50 < 100 nM? Screen_1->Filter_1 Screen_2 2. Selectivity Screen (Normal Fibroblasts) Filter_1->Screen_2 Yes Discard Discard/Refine Filter_1->Discard No Calc_SI Calculate SI (Normal/Tumor) Screen_2->Calc_SI Filter_2 SI > 10? Calc_SI->Filter_2 Mech_Check 3. Mechanism Check (Flow Cytometry) Filter_2->Mech_Check Yes Filter_2->Discard No Validation G2/M Arrest Confirmed? Mech_Check->Validation Lead Lead Candidate (Ready for PK) Validation->Lead Yes Validation->Discard No (Off-target)

Caption: Decision tree for filtering pteridinone derivatives. Note the critical "Mechanism Check" step to ensure cytotoxicity is driven by the intended mitotic arrest.

References

  • Rudolph, D., et al. (2009). "BI 6727, a Polo-like kinase inhibitor with improved pharmacokinetic profile and broad antitumor activity." Clinical Cancer Research.

  • Steegmaier, M., et al. (2007). "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo." Current Biology.

  • Li, Z., et al. (2020).[3] "Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors."[3][4] Bioorganic & Medicinal Chemistry Letters.

  • Gjertsen, B.T., & Schöffski, P. (2015). "Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy." Leukemia.

  • Zhang, L., et al. (2025). "Protocol to identify small-molecule inhibitors against cancer drug resistance."[5][6] STAR Protocols.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.